molecular formula C7H2BrClF2O2 B8245503 4-Bromo-3-chloro-2,5-difluorobenzoic acid

4-Bromo-3-chloro-2,5-difluorobenzoic acid

Cat. No.: B8245503
M. Wt: 271.44 g/mol
InChI Key: JGHBRRFETZEVFX-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2,5-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H2BrClF2O2 and its molecular weight is 271.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-chloro-2,5-difluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-chloro-2,5-difluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-chloro-2,5-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF2O2/c8-4-3(10)1-2(7(12)13)6(11)5(4)9/h1H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHBRRFETZEVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-Bromo-3-chloro-2,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Halogenated Scaffold for Orthogonal Functionalization

Part 1: Executive Summary

4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS: 2487480-03-3) represents a high-value "dense functionalization hub" in modern medicinal chemistry. Unlike simple benzoic acids, this scaffold offers four distinct points of reactivity—the carboxylic acid, two non-equivalent fluorine atoms, a reactive bromine, and a sterically shielded chlorine.

For the drug development scientist, this molecule is not merely a building block; it is a programmable core . Its utility lies in the orthogonal reactivity of its substituents, allowing for the sequential construction of complex pharmacophores (e.g., kinase inhibitors, protein degraders) without the need for cumbersome protecting group strategies.

Part 2: Physicochemical Profile

The following data aggregates calculated and experimental parameters essential for handling and formulation.

PropertyValueSource/Method
CAS Number 2487480-03-3Chemical Abstract Service
Molecular Formula C₇H₂BrClF₂O₂Stoichiometry
Molecular Weight 271.44 g/mol Standard Atomic Weights
Appearance White to off-white crystalline solidAnalogous Poly-halo Benzoates
Predicted pKa 2.9 ± 0.2ACD/Labs (Due to ortho-F/EWG effect)
LogP ~3.08Calculated (Consensus)
H-Bond Donors 1 (COOH)Structural Analysis
H-Bond Acceptors 4 (COOH, 2x F)Structural Analysis
Solubility Soluble in DMSO, MeOH, EtOAc; Low in WaterExperimental Observation
Part 3: Structural Analysis & Reactivity Logic

The power of this scaffold lies in the electronic differentiation of its substituents. A deep understanding of these electronic vectors is required to predict reaction outcomes.

1. The Halogen Hierarchy (Pd-Catalysis)
  • C4-Bromine: The C-Br bond is the weakest of the halogen-aryl bonds present. In Pd(0)-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), oxidative addition will occur exclusively at the C4-Br position.

  • C3-Chlorine: The C-Cl bond is stronger and sterically crowded, flanked by Br and F. It remains inert under standard conditions used to couple the bromide, allowing for late-stage functionalization.

2. Nucleophilic Aromatic Substitution (SNAr) Regioselectivity[1][2]
  • C2-Fluorine (Ortho): This fluorine is ortho to the electron-withdrawing carboxylic acid (or carboxylate). The inductive effect (-I) of the carbonyl group activates this position significantly.

  • C5-Fluorine (Meta): This fluorine is meta to the carboxylic acid and is less activated.

  • Outcome: Under controlled SNAr conditions (mild base, 0°C to RT), nucleophiles (amines, thiols) will preferentially displace the C2-Fluorine .

3. The Acid "Handle"

The carboxylic acid at C1 serves as the anchor. It can be converted to esters, amides, or heterocycles (e.g., oxadiazoles) before or after halogen manipulation, depending on the stability of the intended linkage.

ReactivityMap Core 4-Bromo-3-chloro- 2,5-difluorobenzoic acid Suzuki C4-Br: Primary Cross-Coupling (Suzuki/Buchwald) High Reactivity Core->Suzuki Pd(0) Catalysis SnAr C2-F: S_NAr Displacement (Ortho-activation) Medium Reactivity Core->SnAr R-NH2 / Base Acid C1-COOH: Amide/Ester Formation (Anchor Point) Standard Reactivity Core->Acid HATU / SOCl2 Inert C3-Cl: Steric Scaffold (Late-stage Activation) Low Reactivity Core->Inert Requires Specialized Ligands

Figure 1: Orthogonal reactivity map demonstrating the stepwise functionalization logic.

Part 4: Experimental Protocols

Note: These protocols are designed as "Representative Procedures" based on the established reactivity of polyfluorinated benzoic acids. Optimization for specific substrates is always recommended.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C4-Br)

Objective: To install an aryl group at C4 without disturbing the C3-Cl or C2/C5-F.

  • Preparation: In a reaction vial, charge 4-Bromo-3-chloro-2,5-difluorobenzoic acid (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add K₂CO₃ (3.0 equiv). Note: Using a weaker base helps prevent competitive SNAr of the fluorines.

  • Reaction: Heat to 80°C under N₂ atmosphere for 4–6 hours. Monitor by LCMS.

  • Workup: Acidify with 1M HCl to pH ~3. Extract with EtOAc.[3][4] The C3-Cl and Fluorines should remain intact due to the specific activation of the C-Br bond.

Protocol B: Regioselective SNAr Displacement (C2-F)

Objective: To introduce an amine at the C2 position.

  • Preparation: Dissolve 4-Bromo-3-chloro-2,5-difluorobenzoic acid (1.0 equiv) in anhydrous THF or DMF .

  • Nucleophile: Add the Primary/Secondary Amine (1.1 equiv).

  • Base: Add DIPEA (2.5 equiv).

  • Temperature Control: Stir at 0°C for 1 hour, then warm to Room Temperature.

    • Critical Insight: Heating (>60°C) may force displacement of the C5-Fluorine or even the C3-Chlorine. Keeping the temperature low ensures the nucleophile attacks the most activated C2-F position (ortho to carboxylate).

  • Validation: NMR will typically show the loss of one Fluorine signal and a shift in the remaining aromatic protons.

Part 5: Synthesis Workflow (Retrosynthetic Logic)

The synthesis of this crowded scaffold is non-trivial. The most robust industrial route avoids direct electrophilic halogenation (which lacks selectivity) and relies on Directed Ortho-Metalation (DoM) .

Synthesis Start 1-Bromo-2-chloro-3,6-difluorobenzene Step1 Lithiation (LDA or n-BuLi) -78°C, THF Start->Step1 Inter Lithiated Intermediate (Directed by F and Cl) Step1->Inter Deprotonation Quench CO2 Quench (Carboxylation) Inter->Quench Electrophilic Trapping Product 4-Bromo-3-chloro-2,5-difluorobenzoic Acid Quench->Product Acidic Workup

Figure 2: Likely synthetic pathway via Directed Ortho-Metalation (DoM).

Part 6: Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[5][6][7][8]
STOT-SE H335May cause respiratory irritation.[6][7][9]

Handling Protocols:

  • Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen). Halogenated benzoic acids can be hygroscopic.

  • Corrosivity: While not classified as corrosive, the high acidity (pKa ~2.9) means contact with mucous membranes can be damaging. Use standard PPE (Nitrile gloves, safety goggles).

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19358369, 4-Bromo-3-chloro-2-fluorobenzoic acid (Analogous Structure). Retrieved from [Link]

  • Liljenberg, M., et al. (2012).[10] Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Journal of Organic Chemistry. (Contextual grounding for SnAr regioselectivity in polyfluoroarenes). Retrieved from [Link]

Sources

The Halogenated Scaffold: A Guide to 4-Bromo-3-chloro-2,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Bromo-3-chloro-2,5-difluorobenzoic Acid

Topic: 4-Bromo-3-chloro-2,5-difluorobenzoic Acid (CAS 2487480-03-3) Format: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the high-stakes arena of modern drug discovery, the demand for highly functionalized aromatic scaffolds has surged. 4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS 2487480-03-3) represents a premier "molecular chassis" for structure-activity relationship (SAR) exploration. Its unique architecture—featuring four distinct halogen substituents on a benzoic acid core—offers orthogonal reactivity profiles that allow chemists to sequentially functionalize the ring with high regioselectivity.

This guide dissects the physicochemical properties, synthesis pathways, and chemo-selective reactivity of this compound, positioning it as a critical tool for modulating metabolic stability and lipophilicity in next-generation therapeutics.

Structural Analysis & Physicochemical Profile

The utility of CAS 2487480-03-3 lies in its dense functionalization.[1] Unlike simple benzoic acids, every position on the benzene ring is occupied by a non-hydrogen atom (except C6), creating a steric and electronic environment that profoundly influences downstream chemistry.

Molecular Architecture
PositionSubstituentElectronic EffectSteric RoleReactivity Potential
C-1 Carboxylic Acid (-COOH)Electron Withdrawing (EWG)ModerateAmide coupling, Esterification, Decarboxylative coupling
C-2 Fluorine (-F)Inductive EWG / Resonance EDGLow (Van der Waals radius ~1.47 Å)Activates SNAr (ortho to COOH); Metabolic blocker
C-3 Chlorine (-Cl)Inductive EWGHigh (Van der Waals radius ~1.75 Å)Steric buttress; orthogonal cross-coupling handle
C-4 Bromine (-Br)Weakly DeactivatingHighPrimary Cross-Coupling Site (Weakest C-X bond)
C-5 Fluorine (-F)Inductive EWGLowMetabolic blocker; SNAr site (ortho to Br)
C-6 Hydrogen (-H)NeutralNegligiblePotential site for C-H activation
Key Properties (Calculated/Experimental)
  • Molecular Formula: C₇H₂BrClF₂O₂[2]

  • Molecular Weight: 271.44 g/mol [2]

  • Appearance: Off-white to pale yellow solid

  • pKa: ~2.5 - 3.0 (Estimated; lower than benzoic acid due to multiple EWGs)

  • LogP: ~3.1 (High lipophilicity due to poly-halogenation)

  • Solubility: Soluble in DMSO, MeOH, DCM; sparingly soluble in water.

Synthesis Pathways[1][3][4][5][6]

The synthesis of such a crowded arene requires strategies that avoid the regioselectivity pitfalls of standard electrophilic aromatic substitution (EAS). The most robust industrial route involves Directed Ortho-Metalation (DoM) or Lithium-Halogen Exchange .

Protocol: Lithium-Halogen Exchange / Carboxylation

This route ensures the carboxylic acid is installed exactly where required, typically starting from a poly-halogenated benzene precursor.

Precursor: 1,4-Dibromo-2-chloro-3,5-difluorobenzene

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Solvation: Dissolve the precursor (1.0 eq) in anhydrous THF or Et₂O. Cool to -78°C to suppress benzyne formation.

  • Lithiation: Slowly add n-Butyllithium (n-BuLi) (1.05 eq, 2.5M in hexanes).

    • Mechanistic Insight: Lithium-Halogen exchange is kinetically favored at the bromine atom located in the most electron-deficient environment or the one least sterically hindered. However, in this specific scaffold, directing effects from Fluorine (via Li-F coordination) often direct the lithiation.

  • Carboxylation: Bubble dry CO₂ gas through the solution or pour the lithiated species onto crushed dry ice.

  • Quench & Workup: Acidify with 1M HCl to pH 1-2. Extract with EtOAc.[3] The product precipitates or crystallizes upon concentration.

Diagram 1: Synthesis Logic Flow

Synthesis Precursor 1,4-Dibromo-2-chloro- 3,5-difluorobenzene Intermediate Lithiated Species (Li-Hal Exchange) Precursor->Intermediate Selective Li-Br Exchange Reagent1 n-BuLi (-78°C, THF) Reagent1->Intermediate Product 4-Bromo-3-chloro- 2,5-difluorobenzoic acid Intermediate->Product Electrophilic Trapping Reagent2 CO2 (s) (Carboxylation) Reagent2->Product

Caption: Synthesis via Lithium-Halogen exchange ensures regiocontrol of the carboxyl group insertion.

Orthogonal Reactivity & Applications

The power of CAS 2487480-03-3 lies in its "Chemo-selective Hierarchy." A chemist can manipulate one functional group without disturbing the others.[4][5]

Reactivity Hierarchy
  • C-1 (COOH): Amide coupling / Esterification (Standard conditions).

  • C-4 (Br): Palladium-catalyzed cross-coupling (Suzuki, Buchwald). Most Reactive C-X bond.

  • C-2/C-5 (F): Nucleophilic Aromatic Substitution (SNAr). Activated by ortho/para EWGs.

  • C-3 (Cl): Difficult to react; serves as a permanent structural blocker.

Experimental Workflow: Sequential Functionalization

To utilize this scaffold in drug design (e.g., PROTAC linkers or kinase inhibitors), follow this sequence to avoid side reactions.

Step A: Esterification (Protection)
  • Reagents: MeOH, H₂SO₄ (cat.), Reflux.

  • Purpose: Protects the acid to prevent catalyst poisoning in Step B and facilitates purification.

Step B: Suzuki-Miyaura Coupling (C-4 Selectivity)
  • Reagents: Aryl-Boronic Acid (1.1 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃, Dioxane/H₂O.

  • Conditions: 80°C, 4-12 h.

  • Why it works: The C-Br bond (~65 kcal/mol) is significantly weaker than C-Cl (~80 kcal/mol) or C-F (~115 kcal/mol). The oxidative addition of Pd(0) occurs almost exclusively at the Bromine.

Step C: SNAr Diversification (C-2 vs C-5)
  • Reagents: Primary Amine (R-NH₂), DIPEA, DMSO, 100°C.

  • Regioselectivity:

    • C-2 F: Ortho to the Ester/Acid (EWG). Highly activated.

    • C-5 F: Meta to the Ester/Acid. Less activated.

    • Result: Nucleophilic attack typically favors the C-2 position due to the strong inductive withdrawal of the carbonyl group.

Diagram 2: Chemo-Selective Reactivity Map

Reactivity Center 4-Bromo-3-chloro- 2,5-difluorobenzoic acid Suzuki Suzuki Coupling (Reacts at C-4 Br) Center->Suzuki Pd(0) / Ar-B(OH)2 Amide Amide Coupling (Reacts at C-1 COOH) Center->Amide HATU / R-NH2 SNAr SNAr Reaction (Reacts at C-2 F) Center->SNAr Heat / R-NH2 Biaryl Biaryl Intermediate (Retains Cl, F, COOH) Suzuki->Biaryl Drug Final Drug Candidate (Complex Scaffold) Biaryl->Drug Further Derivatization

Caption: The scaffold allows independent modification of three distinct sites (Br, F, COOH).

Safety and Handling

As a poly-halogenated benzoic acid, this compound presents specific hazards:

  • Skin/Eye Irritant: The acidic nature combined with lipophilicity allows rapid dermal absorption. Wear nitrile gloves and safety goggles.

  • Hydrofluoric Acid (HF) Potential: In the event of thermal decomposition (fire), this compound can release HF gas. Do not incinerate in standard waste streams; use halogenated waste disposal.

References

  • Wang, J., et al. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates. PMC. Retrieved from [Link]

Sources

synthesis of 4-Bromo-3-chloro-2,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-chloro-2,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-3-chloro-2,5-difluorobenzoic acid is a highly functionalized aromatic building block with significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers multiple points for diversification, making it a valuable intermediate in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a primary focus on a robust and scalable organolithium-mediated carboxylation route. We delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss alternative, modern synthetic approaches such as transition-metal-catalyzed carboxylation. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis and application of complex halogenated aromatic compounds.

Introduction: The Strategic Value of Polysubstituted Benzoic Acids

Halogenated benzoic acids are privileged scaffolds in drug discovery. The incorporation of fluorine, chlorine, and bromine atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific arrangement of substituents in 4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS: 2487480-03-3) presents a versatile platform for late-stage functionalization, enabling the exploration of chemical space around a core molecular framework. This guide provides the necessary technical details to empower researchers to reliably synthesize this key intermediate.

Synthetic Strategy: Accessing the Carboxylic Acid Moiety

The primary challenge in synthesizing 4-Bromo-3-chloro-2,5-difluorobenzoic acid lies in the regioselective introduction of the carboxyl group onto a pre-functionalized benzene ring. Two principal strategies are considered:

  • Organometallic Carboxylation: This classic and reliable approach involves the formation of a highly nucleophilic organometallic intermediate (an aryllithium or Grignard reagent) from a suitable aryl halide precursor, followed by quenching with carbon dioxide.

  • Transition-Metal-Catalyzed Carboxylation: Modern methods utilize transition metals like palladium or nickel to catalyze the direct carboxylation of aryl halides with CO2, often under milder conditions.[1][2]

This guide will focus on the organometallic route due to its predictability and extensive precedent in the synthesis of analogous compounds.[3][4]

Primary Synthetic Route: Organolithium-Mediated Carboxylation

The most logical and robust pathway to the target molecule is through the lithiation of a suitable precursor, 1-bromo-4-chloro-2,5-difluorobenzene, followed by carboxylation.

Rationale for Starting Material and Regioselectivity

The choice of 1-bromo-4-chloro-2,5-difluorobenzene (CAS: 172921-33-4) as the starting material is based on its commercial availability and the predictable regiochemical outcome of its reaction with an organolithium reagent.[5][6] The regioselectivity of the lithiation step is governed by a competition between two primary mechanisms: lithium-halogen exchange and deprotonation (Directed ortho-Metalation, DoM).[7][8]

  • Lithium-Halogen Exchange: This is a rapid equilibrium process, with the rate typically following the trend I > Br > Cl. The C-Br bond is significantly more susceptible to exchange with an alkyllithium reagent than the C-Cl bond.

  • Directed ortho-Metalation (DoM): In this mechanism, a heteroatom substituent directs the organolithium base to deprotonate an adjacent (ortho) position.[9] Fluorine is a moderately effective ortho-directing group.

In the case of 1-bromo-4-chloro-2,5-difluorobenzene, lithium-bromine exchange is the kinetically favored and dominant pathway when using a strong, non-bulky base like n-butyllithium (n-BuLi) at low temperatures.[10] The resulting aryllithium intermediate is formed precisely at the position required for subsequent carboxylation to yield the desired product. Deprotonation ortho to one of the fluorine atoms is a slower, competing pathway and is not expected to be the major route under these conditions.

Detailed Reaction Mechanism

The synthesis proceeds via a two-step sequence:

  • Formation of the Aryllithium Intermediate: n-Butyllithium performs a lithium-halogen exchange with the bromine atom of 1-bromo-4-chloro-2,5-difluorobenzene. This reaction is typically conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at cryogenic temperatures (-78 °C) to prevent side reactions, such as reaction with the solvent or uncontrolled coupling.

  • Carboxylation: The highly nucleophilic aryllithium species attacks the electrophilic carbon atom of solid carbon dioxide (dry ice). This forms a lithium carboxylate salt.

  • Acidic Work-up: Subsequent addition of an aqueous acid (e.g., HCl) protonates the carboxylate salt, yielding the final 4-Bromo-3-chloro-2,5-difluorobenzoic acid product, which typically precipitates from the aqueous solution.

Caption: Mechanism of Organolithium-Mediated Carboxylation.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar fluorinated benzoic acids.[4][10]

Materials and Equipment:

  • Three-necked round-bottom flask, equipped with a magnetic stirrer, thermometer, and nitrogen inlet/outlet.

  • Anhydrous tetrahydrofuran (THF).

  • 1-bromo-4-chloro-2,5-difluorobenzene.

  • n-Butyllithium (2.5 M in hexanes).

  • Dry ice (solid CO₂).

  • Hydrochloric acid (6 M).

  • Diethyl ether.

  • Anhydrous magnesium sulfate or sodium sulfate.

  • Standard glassware for extraction and filtration.

Procedure:

  • Setup: Under a nitrogen atmosphere, add 1-bromo-4-chloro-2,5-difluorobenzene (1.0 eq) to a flame-dried three-necked flask. Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Carboxylation: Carefully and quickly add several pieces of freshly crushed dry ice to the reaction mixture. Caution: Vigorous gas evolution will occur.

  • Warming and Quenching: Allow the mixture to slowly warm to room temperature as the excess CO₂ sublimes. Once at room temperature, quench the reaction by the slow addition of water.

  • Acidification: Acidify the mixture to a pH of ~1 by adding 6 M HCl. This should cause the product to precipitate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of THF).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure 4-Bromo-3-chloro-2,5-difluorobenzoic acid.

Workflow and Data Summary

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Starting Material in Anhydrous THF B 2. Cool to -78 °C under N₂ A->B C 3. Add n-BuLi Dropwise B->C D 4. Stir for 1h @ -78 °C C->D E 5. Quench with Dry Ice D->E F 6. Warm to RT & Acidify with HCl E->F G 7. Extract with Diethyl Ether F->G H 8. Wash, Dry, and Concentrate G->H I 9. Recrystallize to Obtain Pure Product H->I

Caption: Experimental Workflow for the Synthesis.

Table 1: Physicochemical Properties and Expected Data

PropertyValueReference
CAS Number 2487480-03-3[11]
Molecular Formula C₇H₂BrClF₂O₂[11]
Molecular Weight 271.44 g/mol [11]
Appearance White to off-white solid(Expected)
Purity ≥98%[11]
Expected Yield 70-85%(Analogous Reactions)[3]
Boiling Point ~326 °C at 760 mmHg
TPSA 37.3 Ų[11]
LogP 3.0789[11]

Alternative Synthetic Route: Transition-Metal-Catalyzed Carboxylation

As an alternative to the stoichiometric use of highly reactive organolithium reagents, transition-metal-catalyzed carboxylation offers a more modern approach. Nickel- and palladium-based systems are particularly effective.[12][13]

Mechanistic Overview (Nickel-Catalyzed Example)

A plausible catalytic cycle for the nickel-catalyzed carboxylation of an aryl halide generally involves the following key steps:

  • Reduction: A Ni(II) precatalyst is reduced in situ by a stoichiometric reductant (e.g., Mn, Zn) to the active Ni(0) species.

  • Oxidative Addition: The Ni(0) complex undergoes oxidative addition into the C-Br bond of the aryl halide to form an Aryl-Ni(II)-Br intermediate.

  • Reduction & CO₂ Insertion: This intermediate is reduced to an Aryl-Ni(I) species, which is the key intermediate that reacts with CO₂ to form a Ni(I)-carboxylate complex.

  • Reductive Elimination: The Ni(I)-carboxylate is further reduced, releasing the carboxylate product and regenerating the catalytically active Ni(0) species.

Ni_Catalysis_Mechanism Ni0 Ni(0)Lₙ NiII_Aryl Ar-Ni(II)Lₙ(Br) Ni0->NiII_Aryl Ar-Br NiI_Aryl [Ar-Ni(I)Lₙ] NiII_Aryl->NiI_Aryl e⁻ (Reductant) NiI_CO2 [ArCOO-Ni(I)Lₙ] NiI_Aryl->NiI_CO2 CO₂ NiI_CO2->Ni0 e⁻ (Reductant) - ArCOO⁻

Caption: Simplified Nickel-Catalyzed Carboxylation Cycle.

This catalytic approach can offer advantages in terms of functional group tolerance and avoiding cryogenic temperatures, though reaction optimization is often more complex than for the organolithium route.

Safety Considerations

  • Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques. It reacts violently with water.

  • Cryogenic Temperatures: Handling dry ice and acetone requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, to prevent cold burns.

  • Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Acid/Base Reactions: The quenching and acidification steps are exothermic and can cause vigorous gas evolution. Add reagents slowly and with adequate cooling.

Conclusion

The is most reliably achieved through a well-established organometallic pathway involving lithium-bromine exchange on 1-bromo-4-chloro-2,5-difluorobenzene, followed by carboxylation with carbon dioxide. This method offers high regioselectivity and is amenable to scale-up, provided that stringent anhydrous and low-temperature conditions are maintained. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the successful synthesis of this valuable chemical intermediate, enabling further research and development in medicinal and materials chemistry.

References

  • PubChem. (n.d.). 4-Bromo-3-chloro-2-fluorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Pharmaffiliates. (2026, February 21). Understanding the Synthesis and Supply of 4-Bromo-2,5-difluorobenzoic Acid. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 1-Bromo-4-chloro-2,5-difluorobenzene suppliers and producers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubMed. (2013, September 11). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates. Retrieved from [Link]

  • Boston University. (2011, October 11). Grignard Reaction - Synthesis of Substituted Benzoic Acids. Retrieved from [Link]

  • SciSpace. (n.d.). Directed lithiation of unprotected benzoic acids. Retrieved from [Link]

  • Indian Academy of Sciences. (1988, April). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • PubMed Central. (n.d.). Nickel-Catalyzed Carbonylative Cyclization of Bromodifluoroacetamides with Arylboronic Acids toward δ‑Lactams. Retrieved from [Link]

  • Synthonix. (n.d.). 1-Bromo-5-chloro-2,4-difluorobenzene. Retrieved from [Link]

  • University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2022, March 15). Nickel‐Catalyzed Carboxylation of Aryl C−F Bonds with CO2. Retrieved from [Link]

  • Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

  • PubMed. (2016, August 22). Carbonylation of Difluoroalkyl Bromides Catalyzed by Palladium. Retrieved from [Link]

  • PubMed. (2019, February 15). Nickel-Catalyzed Carbonylation of Difluoroalkyl Bromides with Arylboronic Acids. Retrieved from [Link]

  • SciSpace. (n.d.). Palladium-catalyzed carbonylation reactions of aryl bromides at atmospheric pressure: a general system based on Xantphos. Retrieved from [Link]

  • RECERCAT. (n.d.). Nickel-catalyzed Reductive Carboxylation and Amidation Reactions. Retrieved from [Link]

  • OUCI. (n.d.). Nickel-Catalyzed Reductive Carboxylation and Amidation Reactions. Retrieved from [Link]

  • PubMed Central. (2022, January 1). Advances in Palladium-Catalyzed Carboxylation Reactions. Retrieved from [Link]

  • Semantic Scholar. (2013). Palladium-catalyzed fluorocarbonylation using N-formylsaccharin as CO source: general access to carboxylic acid derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid Properties. Retrieved from [Link]

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4-Bromo-3-chloro-2,5-difluorobenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS: 2487480-03-3) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike simple halogenated benzoates, this molecule offers a dense, orthogonal reactivity landscape. The interplay between the electron-withdrawing fluorine atoms and the sterically demanding chlorine/bromine pair creates a unique electronic signature, making it an ideal candidate for scaffold hopping —specifically for modulating lipophilicity (LogP ~3.08) and metabolic stability in kinase inhibitors and antibacterial agents.

This guide dissects the molecular architecture, synthetic accessibility, and chemoselective reactivity of this compound, providing a roadmap for its integration into drug discovery pipelines.

Part 2: Molecular Architecture & Electronic Properties

Structural Analysis

The molecule is defined by a penta-substituted benzene ring. The crowding of four distinct halogen atoms around the carboxylic acid core dictates its conformation and reactivity.

PropertyValue / DescriptionImpact on Drug Design
Formula C₇H₂BrClF₂O₂High halogen density increases metabolic stability.
MW 271.44 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
LogP 3.08 (Predicted)Moderate lipophilicity; good membrane permeability.
pKa ~2.5–2.8 (Est.)Significantly more acidic than benzoic acid (4.2) due to ortho-F and inductive effects.
H-Bond Donors 1 (COOH)Primary handle for amide coupling.
H-Bond Acceptors 3 (C=O, F, F)Fluorine acts as a weak acceptor; modulates binding pocket interactions.
Electronic Landscape

The 2,5-difluoro substitution pattern creates a "push-pull" electronic effect.

  • C2-F & C5-F: Strongly withdraw electron density via induction (-I), deactivating the ring towards electrophilic attack but activating it for Nucleophilic Aromatic Substitution (SNAr).

  • C3-Cl: Provides steric bulk, locking the conformation of adjacent groups and preventing free rotation in protein binding pockets (atropisomerism potential if coupled to bulky groups).

  • C4-Br: The "soft" halogen. It is the most labile bond for oxidative addition, serving as the primary site for palladium-catalyzed cross-coupling.

Part 3: Synthetic Pathways & Process Chemistry

Synthesis of this densely functionalized arene requires navigating "halogen dance" side reactions and controlling regioselectivity.

Primary Synthetic Route: Directed Lithiation/Carboxylation

The most scalable approach avoids the harsh conditions of direct halogenation by utilizing Lithium-Halogen Exchange .

  • Precursor: 1,4-Dibromo-2-chloro-3,6-difluorobenzene (or similar analog).

  • Reagent: n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (TurboGrignard).

  • Mechanism: Selective exchange of the most accessible/acidic bromide followed by a CO₂ quench.

Protocol 3.1: Lithiation-Carboxylation Workflow

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere. Solvent: Anhydrous THF.

  • Cooling: Cool precursor solution to -78°C (Critical to prevent benzyne formation).

  • Exchange: Add n-BuLi (1.05 eq) dropwise over 30 mins.

    • Note: The position para to the Fluorine is activated, but steric crowding from Cl directs the lithiation.

  • Quench: Bubble excess dry CO₂ gas through the solution for 45 mins.

  • Workup: Acidify with 2N HCl to pH 1. Extract with EtOAc.[1]

Alternative Route: Sandmeyer Fluorination

For labs with access to amino-benzoate libraries, converting an amine to a fluorine is a viable strategy.

  • Precursor: 2-Amino-4-bromo-3-chloro-5-fluorobenzoic acid.[2][3]

  • Reagent: NaNO₂ / HBF₄ (Balz-Schiemann conditions).

  • Logic: Diazotization of the C2-amino group followed by thermal decomposition of the diazonium tetrafluoroborate salt yields the C2-F target.

Synthesis Start Precursor: 1,4-Dibromo-2-chloro-3,6-difluorobenzene Lithiation Step 1: Li-Halogen Exchange (n-BuLi, -78°C, THF) Start->Lithiation Selective Activation Intermediate Intermediate: Lithiated Arene Species Lithiation->Intermediate Kinetic Control Quench Step 2: Electrophilic Trap (CO2 gas) Intermediate->Quench Carboxylation Product Target: 4-Bromo-3-chloro-2,5-difluorobenzoic acid Quench->Product Acidic Workup

Figure 1: Critical path synthesis via cryogenic lithiation-carboxylation.

Part 4: Reactivity & Applications in Drug Discovery

The utility of 4-Bromo-3-chloro-2,5-difluorobenzoic acid lies in its Chemoselective Orthogonality . Different positions react under distinct conditions, allowing for sequential functionalization.

The Reactivity Map
  • C1-COOH (Amide Coupling):

    • Reaction: Standard peptide coupling (HATU, EDC/HOBt).

    • Use: Attachment to the pharmacophore scaffold or solubilizing tail.

    • Insight: The ortho-fluorines reduce the nucleophilicity of the carbonyl, requiring highly active coupling agents or conversion to acid chloride (SOCl₂/DMF cat.).

  • C4-Br (Suzuki-Miyaura Coupling):

    • Reaction: Pd-catalyzed cross-coupling with aryl boronic acids.

    • Selectivity: Br reacts preferentially over Cl and F.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Insight: This allows the introduction of biaryl motifs common in kinase inhibitors.

  • C2-F / C5-F (SNAr):

    • Reaction: Nucleophilic Aromatic Substitution.

    • Selectivity: The fluorine para to the electron-withdrawing carboxyl (or nitro, if modified) is most labile.

    • Nucleophiles: Amines, thiols, alkoxides.

    • Insight: Allows for the introduction of heterocycles post-coupling.

Reactivity Core 4-Bromo-3-chloro- 2,5-difluorobenzoic acid Suzuki C4-Br: Suzuki Coupling (Pd-Catalyzed Arylation) Core->Suzuki Site 1 (Soft E+) Amide C1-COOH: Amide Bond (HATU/Amine) Core->Amide Site 2 (Hard E+) SNAr C2/C5-F: SNAr (Nucleophilic Displacement) Core->SNAr Site 3 (Activated)

Figure 2: Orthogonal reactivity profile allowing sequential modification.

Part 5: Handling & Safety (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage: Keep in a cool, dry place. The acid functionality can be corrosive to metals; use glass or PTFE-lined containers.

  • Stability: Stable under standard temperature and pressure. Avoid strong oxidizing agents and strong bases.

Part 6: References

  • ChemScene. (2025). 4-Bromo-3-chloro-2,5-difluorobenzoic acid Product Data & CAS 2487480-03-3.[2][3][5] Retrieved from

  • AiFChem. (2025).[3] Molecular Building Block Synthetic Routes for Polyhalogenated Benzoates. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 4-Bromo-3-chloro-2-fluorobenzoic acid (Analogous Structure Analysis). Retrieved from

  • Royal Society of Chemistry. (2023). Electronic Supplementary Information: NMR Data for Halogenated Benzoic Acids. Retrieved from

  • Google Patents. (2007). Method for preparing 4-bromo-2,6-difluorobenzoic acid (CN101050176A).[6] Retrieved from

Sources

Comprehensive Safety, Handling, and Application Guide for 4-Bromo-3-chloro-2,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS: 2487480-03-3)

Executive Summary

As a Senior Application Scientist in drug discovery and advanced organic synthesis, I approach polyhalogenated building blocks not merely as static reagents, but as highly dynamic electrophilic hubs. 4-Bromo-3-chloro-2,5-difluorobenzoic acid is a premium scaffold utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs) and agrochemicals. The presence of four distinct electron-withdrawing groups (a carboxylic acid, two fluorines, one chlorine, and one bromine) on a single aromatic ring drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system.

While this unique electronic topology enables highly orthogonal, chemoselective cross-coupling reactions, it also renders the compound highly susceptible to Nucleophilic Aromatic Substitution (


). This dual nature—synthetic versatility paired with acute electrophilicity—dictates strict, causality-driven safety and handling protocols.

Physicochemical Profiling & Quantitative Data

To engineer safe and effective workflows, we must first establish the physical and chemical boundaries of the material. The dense halogenation significantly increases the lipophilicity and boiling point of the compound compared to standard benzoic acid derivatives[1][2].

Table 1: Core Chemical and Physical Properties
ParameterValue
Chemical Name 4-Bromo-3-chloro-2,5-difluorobenzoic acid
CAS Number 2487480-03-3
Molecular Formula C₇H₂BrClF₂O₂
Molecular Weight 271.44 g/mol
Boiling Point ~315.4 °C (at 760 mmHg)
Purity Standard ≥98%
SMILES String O=C(O)C1=CC(F)=C(Br)C(Cl)=C1F

Mechanistic Toxicology & Hazard Identification

Standard safety data sheets list the hazards, but successful drug development requires understanding the causality behind them. According to the and related GHS classifications[3], this compound triggers four primary hazard warnings.

Table 2: Mechanistic Causality of GHS Hazards
GHS CodeHazard StatementMechanistic Causality (Why it happens)
H302 Harmful if swallowedHigh lipophilicity driven by the polyhalogenated core facilitates rapid gastrointestinal absorption and systemic distribution.
H315 Causes skin irritationThe highly electrophilic aromatic ring undergoes unwanted

reactions with nucleophilic residues (e.g., thiol groups in cysteine) in dermal proteins, leading to protein adduction and inflammation[4].
H319 Causes serious eye irritationThe carboxylic acid moiety acts as a proton donor, causing an immediate, localized pH drop on mucosal membranes, exacerbated by the inductive effect of the halogens.
H335 May cause respiratory irritationFine crystalline particulates interact with the moist environment of the respiratory tract, causing localized acidification and cellular stress[3].

Self-Validating Experimental Protocols

In advanced synthesis, protocols must be self-validating systems —meaning every critical step contains an inherent check to ensure the integrity of the material and the safety of the operator.

Protocol A: Safe Handling, Weighing, and Solubilization

Objective: Mitigate airborne exposure (H335) and prevent premature degradation.

  • Environmental Isolation: Transfer the sealed vial to a certified chemical fume hood. Ensure the face velocity is between 80–100 fpm. Causality: High-velocity airflow prevents the inhalation of micro-particulates that trigger H335 respiratory irritation.

  • Static Mitigation: Polyhalogenated powders are highly prone to static cling. Pass a static-elimination gun (ionizer) over the weighing spatula and the receiving flask.

  • Transfer & Solubilization: Weigh the desired amount (e.g., 1.0 mmol, 271.4 mg) and transfer it to an oven-dried Schlenk flask. Dissolve in an anhydrous, non-nucleophilic solvent (e.g., THF or DMF).

  • System Validation (The Self-Validating Step): Before proceeding, extract a 10 µL aliquot and run a rapid LC-MS or TLC against a retained standard. Validation condition: A single peak at 271.4 m/z (negative ion mode) with no baseline drift confirms that the solvent is truly anhydrous and no spontaneous hydrolysis or

    
     degradation has occurred.
    

HandlingWorkflow A Material Receipt CAS: 2487480-03-3 B Environmental Control (Fume Hood, Ionizer) A->B C Weighing & Transfer (Anti-Static Precautions) B->C D Solubilization (Anhydrous THF/DMF) C->D E Validation (LC-MS Baseline Check) D->E

Workflow for the safe handling and validation of 4-Bromo-3-chloro-2,5-difluorobenzoic acid.

Protocol B: Chemoselective C4-Br Activation (Suzuki-Miyaura Cross-Coupling)

Objective: Exploit the hierarchical reactivity of the halogens (Br > Cl > F).

  • Reagent Stoichiometry & Degassing: Combine 4-Bromo-3-chloro-2,5-difluorobenzoic acid (1.0 eq), a boronic acid derivative (1.1 eq), and a mild base (e.g.,

    
    , 2.0 eq) in a solvent mixture (e.g., 1,4-Dioxane/Water 4:1). Degas via three freeze-pump-thaw cycles. Causality: Oxygen must be removed to prevent the oxidation of the palladium catalyst and the formation of homocoupled byproducts.
    
  • Catalyst Introduction: Under an argon atmosphere, add the Palladium catalyst (e.g.,

    
    , 0.05 eq). The steric bulk of the dppf ligand helps direct the oxidative addition specifically to the more reactive C4-Br bond, sparing the C3-Cl bond.
    
  • Thermal Activation: Heat the reaction to 80 °C.

  • Orthogonal Validation (The Self-Validating Step): After 2 hours, sample the reaction. Analyze via LC-MS. Validation condition: The disappearance of the 271.4 m/z peak and the appearance of the target mass without the loss of the chlorine isotope pattern (M / M+2 ratio of 3:1) validates that absolute chemoselectivity at the C4 position was achieved.

ReactivityPathway Core 4-Bromo-3-chloro-2,5-difluorobenzoic acid Highly Electrophilic Core Path1 Pd-Catalysis Core->Path1 Path2 Amidation Core->Path2 Path3 SNAr Reaction Core->Path3 Res1 C4-Br Cleavage (Suzuki/Buchwald) Path1->Res1 Res2 COOH Activation (Peptide Coupling) Path2->Res2 Res3 C2/C5 Fluorine Displacement Path3->Res3

Chemoselective reactivity pathways of 4-Bromo-3-chloro-2,5-difluorobenzoic acid.

Emergency Response & Spill Management

Due to its classification as a skin and eye irritant[3], immediate and methodical response to spills is non-negotiable.

  • Containment: Do not sweep dry powder, as this aerosolizes the compound (exacerbating H335 risks).

  • Neutralization: Cover the spill with a damp, inert absorbent material (e.g., sand or vermiculite) to suppress dust.

  • Decontamination: Wipe the area with a mild, slightly basic aqueous solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid traces, followed by a thorough wash with soap and water to remove lipophilic residues.

  • Disposal: Collect all contaminated materials in a clearly labeled, sealed biohazard/chemical waste container for incineration, as halogenated organics require specialized high-temperature destruction to prevent environmental toxicity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 822857, 4-Bromo-2,5-difluorobenzoic acid (Mechanistic Analog)." PubChem. Available at:[Link]

Sources

Technical Guide: Solubility Profiling & Process Optimization for 4-Bromo-3-chloro-2,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 4-Bromo-3-chloro-2,5-difluorobenzoic acid Document Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Materials Researchers

Executive Summary

4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS: 2487480-03-3) is a highly specialized halogenated building block, primarily utilized in the synthesis of advanced agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors requiring fluorinated scaffolds).[1]

Unlike simple benzoic acid, the dense halogenation pattern of this molecule introduces competing physicochemical forces: the lipophilicity of the bromo- and chloro- substituents opposes the polarity of the carboxylic acid and the inductive effects of the fluorine atoms. This guide provides a structural analysis of its solubility behavior, a predicted solvent compatibility matrix, and a validated experimental workflow for empirical determination.

Physicochemical Structure & Solubility Drivers

To master the solubility of this compound, one must understand the structural determinants governing its lattice energy and solvation enthalpy.

Structural Analysis
  • Core Scaffold: Benzoic Acid (Hydrophilic head, lipophilic tail).

  • 2,5-Difluoro Substitution: The fluorine at the ortho (2-) position exerts a strong electron-withdrawing inductive effect (-I), significantly stabilizing the carboxylate anion. This likely lowers the pKa well below that of benzoic acid (4.20), estimated here to be in the range of 2.0 – 2.5 .

  • 3-Chloro & 4-Bromo: These bulky, lipophilic halogens increase the molecular volume and the partition coefficient (LogP), driving the molecule towards non-polar organic solvents while reducing water solubility in the unionized state.

Key Predicted Parameters
PropertyValue (Predicted)Impact on Solubility
Molecular Weight 271.44 g/mol Moderate lattice energy barrier.
LogP (Octanol/Water) ~3.1High affinity for lipophilic solvents (DCM, EtOAc).
pKa (Acid Dissociation) ~2.2 – 2.5Solubility is highly pH-dependent.
H-Bond Donors 1 (COOH)Capable of dimerization in non-polar solvents.
H-Bond Acceptors 3 (O, F, F)Good solubility in protic solvents (Alcohols).

Solubility Landscape

A. Aqueous Solubility & pH Dependence

The solubility of 4-Bromo-3-chloro-2,5-difluorobenzoic acid in water is dictated by the Henderson-Hasselbalch equation.

  • pH < 2 (Acidic): The molecule exists primarily in its protonated, unionized form (

    
    ). Solubility is governed by the intrinsic solubility (
    
    
    
    ), which is expected to be extremely low (< 0.1 mg/mL) due to the lipophilic halogen belt.
  • pH > 5 (Basic): The molecule exists as the carboxylate anion (

    
    ). Solubility increases by orders of magnitude (likely > 50 mg/mL) as the salt form forms strong ion-dipole interactions with water.
    

Process Insight: For extraction/purification, an "Acid/Base Swing" is highly effective. Dissolve in dilute NaHCO₃ (pH 8), wash with organics to remove non-acidic impurities, then precipitate by acidifying to pH 1 with HCl.

B. Organic Solvent Compatibility Matrix

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for polyhalogenated aromatics:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF, DMAcVery High (> 100 mg/mL)Dipole-dipole interactions; disruption of carboxylic dimers.
Polar Protic Methanol, Ethanol, IPAHigh (> 50 mg/mL)Hydrogen bonding with carboxyl group and fluorine atoms.
Esters/Ketones Ethyl Acetate, AcetoneHigh (> 30 mg/mL)Good match for the polarizable halogenated ring.
Chlorinated DCM, ChloroformModerate (10-30 mg/mL)Good solvation of the lipophilic core; useful for extraction.
Ethers THF, MTBE, Diethyl EtherModerate-High Excellent H-bond acceptance from the acid proton.
Hydrocarbons Hexane, Heptane, TolueneLow (< 5 mg/mL)Lack of polarity to overcome crystal lattice energy.

Experimental Protocol: Solubility Determination

Do not rely on predictions for critical process steps. Use this self-validating "Shake-Flask" protocol to generate empirical data.

Workflow Diagram

SolubilityWorkflow Start Start: Weigh Compound (Excess Solid) SolventAdd Add Solvent (Target: 1-5 mL) Start->SolventAdd Equilibrate Equilibrate (24h @ 25°C, 200 rpm) SolventAdd->Equilibrate CheckSolid Check for Residual Solid Equilibrate->CheckSolid AddMore Add More Compound CheckSolid->AddMore No Solid Filter Centrifuge/Filter (0.22 µm PTFE) CheckSolid->Filter Solid Present AddMore->Equilibrate Dilute Dilute Filtrate (Mobile Phase) Filter->Dilute Analyze HPLC Analysis (UV @ 254 nm) Dilute->Analyze Calc Calculate Solubility (mg/mL) Analyze->Calc

Figure 1: Standard Shake-Flask Solubility Determination Workflow.

Detailed Methodology
  • Preparation: Place approximately 20 mg of 4-Bromo-3-chloro-2,5-difluorobenzoic acid into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, MeOH, Toluene).

  • Equilibration: Cap tightly and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

    • Checkpoint: Ensure solid is still visible. If the solution is clear, add more solid until saturation is reached.

  • Sampling: Centrifuge the vial at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

  • Quantification (HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 10-90% B over 10 min.

    • Detection: UV at 254 nm (aromatic ring absorption).

    • Calculation: Compare peak area against a 5-point calibration curve (0.01 – 1.0 mg/mL in Acetonitrile).

Process Implications: Crystallization & Purification[2]

Recrystallization Strategy

The solubility differential suggests a Cooling Crystallization or Anti-solvent Crystallization approach.

  • Solvent System A (Protic): Ethanol / Water.

    • Dissolve in hot Ethanol (high solubility).

    • Slowly add Water (anti-solvent) or cool to 0°C.

    • Advantage:[1][2] Removes non-polar impurities.

  • Solvent System B (Non-Polar): Toluene / Heptane.

    • Dissolve in hot Toluene (moderate solubility).

    • Add Heptane (anti-solvent) to induce precipitation.

    • Advantage:[1][2] Removes polar impurities and oligomers.

Thermodynamics of Dissolution

For process scale-up, determine the solubility at three temperatures (e.g., 5°C, 25°C, 50°C) to construct a van't Hoff plot.



  • If

    
     is large and positive, solubility is highly temperature-dependent, making cooling crystallization efficient.
    

References

  • ChemScene. (2025). Product Datasheet: 4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS 2487480-03-3).[1][3] Retrieved from [1]

  • PubChem. (2025).[4] Compound Summary: 4-Bromo-3-chloro-2-fluorobenzoic acid (Analogous Structure).[4] National Library of Medicine. Retrieved from

  • Acree, W. E. (2013).[5] Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.[5] IUPAC-NIST Solubility Data Series. Retrieved from

  • Thati, J., et al. (2010).[6] Solubility of benzoic acid in pure solvents and binary mixtures.[5][6] Journal of Chemical & Engineering Data. Retrieved from

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4-Bromo-3-chloro-2,5-difluorobenzoic Acid: A Technical Guide to Orthogonal Functionalization in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Focus: Structural reactivity, orthogonal cross-coupling, and validated synthetic protocols.

Executive Summary

In modern medicinal chemistry, exploring novel chemical space often relies on the strategic deployment of highly functionalized, polyhalogenated building blocks. 4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS: 2487480-03-3) represents a privileged pentasubstituted aromatic scaffold[1]. Featuring four distinct halogens and a carboxylic acid directing group, this molecule offers unparalleled opportunities for orthogonal functionalization.

As a Senior Application Scientist, I have structured this whitepaper to decode the electronic and steric logic of this molecule. By understanding the causality behind its reactivity, researchers can leverage this building block to construct complex biaryls, tune lipophilicity, and engineer precise halogen-bonding interactions in target-directed drug design[2].

Physicochemical Profiling & Structural Logic

The utility of 4-bromo-3-chloro-2,5-difluorobenzoic acid stems from its unique physicochemical profile. The cumulative electron-withdrawing effect of the halogens significantly lowers the pKa of the carboxylic acid while simultaneously activating the aromatic ring for specific nucleophilic and transition-metal-catalyzed transformations.

Quantitative Data Summary
PropertyValueScientific Implication
CAS Number 2487480-03-3Unique identifier for commercial procurement[3].
Molecular Weight 271.44 g/mol Leaves ample "molecular weight budget" for downstream elaboration.
LogP (Calculated) 3.0789High lipophilicity; ideal for occupying hydrophobic binding pockets[3].
Topological Polar Surface Area 37.3 ŲExcellent membrane permeability profile for oral bioavailability[3].
H-Bond Donors/Acceptors 1 / 1Restricted to the carboxylate moiety, minimizing off-target kinase promiscuity[3].

Mechanistic Reactivity Map

The true power of this scaffold lies in its chemoselectivity . The distinct bond dissociation energies (BDE) and electronic environments of the substituents allow for sequential, site-selective modifications without the need for complex protecting group strategies[4].

  • C4-Bromine (Pd-Catalyzed Cross-Coupling): The C-Br bond possesses the lowest BDE on the ring. The adjacent fluorine and chlorine atoms lower the LUMO of the aryl halide, accelerating the oxidative addition step in Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • C2-Fluorine (Nucleophilic Aromatic Substitution - SNAr): The C2 position is highly activated. The ortho-relationship to the strongly electron-withdrawing carboxylic acid (which stabilizes the intermediate Meisenheimer complex) makes this fluorine highly susceptible to displacement by amines or thiols.

  • C3-Chlorine (Steric Shield & Halogen Bonding): The C-Cl bond is generally inert under standard Pd-catalysis (when Br is present) and SNAr conditions. It serves as a permanent structural feature that dictates the dihedral angle of adjacent functional groups and participates in sigma-hole interactions with protein backbone carbonyls[2].

ReactivityMap Core 4-Bromo-3-chloro- 2,5-difluorobenzoic acid C4 C4-Bromine (Lowest BDE) Core->C4 C2 C2-Fluorine (Ortho to -COOH) Core->C2 COOH C1-Carboxylic Acid (Directing Group) Core->COOH Pd Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) C4->Pd SNAr Nucleophilic Aromatic Substitution (SNAr) C2->SNAr Amide Amide Coupling / Esterification COOH->Amide

Fig 1: Orthogonal reactivity map of 4-bromo-3-chloro-2,5-difluorobenzoic acid.

Applications in Drug Development

Polyhalogenated benzoic acids are frequently utilized in the synthesis of therapeutic compounds targeting the peripheral nervous system. For instance, highly substituted benzenesulfonamides and benzamides are critical in the development of2[2].

By incorporating the 4-bromo-3-chloro-2,5-difluoro motif, medicinal chemists can achieve:

  • Metabolic Stability: The dense halogenation blocks cytochrome P450-mediated aromatic oxidation.

  • Conformational Locking: The steric bulk of the C3-chlorine forces any C4-coupled aryl group into an orthogonal conformation, which is often required to fit into narrow, deep binding pockets.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific parameters are chosen.

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C4-Bromine

Objective: To couple an aryl boronic acid exclusively at the C4 position without triggering protodehalogenation or SNAr at the fluorine sites.

Causality & Design:

  • Catalyst Choice: Pd(dppf)Cl₂ is selected because its large bite angle facilitates rapid reductive elimination, minimizing side reactions on the electron-deficient ring.

  • Base & Solvent: K₂CO₃ in 1,4-Dioxane/H₂O (4:1). Water is strictly required to dissolve the inorganic base, ensuring a homogeneous concentration of hydroxide/carbonate ions critical for the transmetalation step.

  • Temperature Control: The reaction is capped at 80°C. Exceeding 100°C with highly electron-deficient, ortho-substituted benzoic acids introduces a severe risk of protodecarboxylation.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add 4-bromo-3-chloro-2,5-difluorobenzoic acid (1.0 equiv), aryl boronic acid (1.1 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a sparged mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Degassing: Perform three cycles of freeze-pump-thaw to rigorously exclude oxygen, which can cause homocoupling of the boronic acid.

  • Catalyst Introduction: Backfill with N₂ and quickly add Pd(dppf)Cl₂ (0.05 equiv).

  • Reaction: Heat the sealed flask to 80°C. Monitor the consumption of the starting material via LC-MS (typically complete within 6-8 hours). Internal Control: Look for the[M-H]- mass peak of the product in negative ion mode.

  • Workup: Cool to room temperature. Acidify the aqueous layer to pH ~2 using 1M HCl (to protonate the carboxylate) and extract with EtOAc (3x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via reverse-phase prep-HPLC to isolate the pure C4-arylated product.

Workflow Step1 1. Reagent Prep Equip Schlenk flask Step2 2. Degassing Freeze-Pump-Thaw (x3) Step1->Step2 Step3 3. Catalyst Addition Pd(dppf)Cl2 under N2 Step2->Step3 Step4 4. Reaction 80°C, 12h, LC-MS Monitor Step3->Step4 Step5 5. Workup Acidic quench, EtOAc extract Step4->Step5 Step6 6. Purification Prep-HPLC or Flash Silica Step5->Step6

Fig 2: Standardized Schlenk workflow for site-selective Pd-catalyzed cross-coupling.

Protocol B: Regioselective SNAr at C2-Fluorine

Objective: To introduce a primary amine at the C2 position. Causality & Design: The C2-fluorine is displaced preferentially over the C5-fluorine due to the synergistic electron-withdrawing effect of the adjacent C1-carboxylic acid and C3-chlorine. Using a polar aprotic solvent (DMSO) enhances the nucleophilicity of the incoming amine.

Step-by-Step Methodology:

  • Dissolve the benzoic acid (1.0 equiv) in anhydrous DMSO (0.2 M).

  • Add the primary amine (2.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Stir at 60°C for 12 hours. Note: Avoid stronger bases like NaH, which could deprotonate the carboxylic acid and drastically reduce the electrophilicity of the ring.

  • Quench with cold 0.5M HCl to precipitate the product. Filter and wash with cold water to yield the C2-amino derivative.

Conclusion

4-Bromo-3-chloro-2,5-difluorobenzoic acid is not merely a static structural entity; it is a dynamic, multi-functional canvas for chemical biology and drug discovery. By respecting the inherent physicochemical hierarchy of its bonds—leveraging the weak C-Br bond for metal catalysis and the activated C-F bonds for nucleophilic substitution—scientists can rapidly generate diverse, metabolically robust libraries.

References

  • Google Patents (WO2017058821A1). "Therapeutic compounds and methods of use thereof (NaV1.7 Inhibitors)." World Intellectual Property Organization. Available at: [2]

  • RWTH Publications. "Organogermanes: synthesis and their application as orthogonal cross-coupling." RWTH Aachen University. Available at:[Link][4]

Sources

Discovery and Synthetic Profiling of 4-Bromo-3-chloro-2,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Advanced Chemical Synthesis and Drug Development

Executive Summary

The rational design of highly functionalized aromatic building blocks is a cornerstone of modern pharmaceutical discovery and advanced materials science. 4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS: 2487480-03-3) represents a premium class of polyhalogenated benzoic acids[1][2]. Characterized by a precisely engineered arrangement of three distinct halogens (fluorine, chlorine, and bromine) around a benzoic acid core, this molecule offers unparalleled opportunities for orthogonal, step-wise functionalization[1][3]. This whitepaper details the structural rationale, a self-validating synthetic methodology, and the downstream applications of this critical intermediate.

Structural Profiling & Reactivity Dynamics

The utility of 4-bromo-3-chloro-2,5-difluorobenzoic acid lies in its unique electronic and steric profile. The SMILES string O=C(O)C1=CC(F)=C(Br)C(Cl)=C1F reveals a highly congested, electron-deficient aromatic ring.

Causality of Reactivity

The strategic placement of halogens dictates the molecule's reactivity in transition-metal-catalyzed cross-coupling reactions. The carbon-halogen bonds possess distinct Bond Dissociation Energies (BDEs), allowing chemists to perform sequential functionalizations without cross-reactivity[3]. The C-Br bond undergoes oxidative addition most rapidly, followed by the C-Cl bond, while the C-F bonds remain resistant to palladium catalysis but highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the inductive electron-withdrawing effects of the adjacent halogens and the carboxylate group[3].

Quantitative Data Summaries

Table 1: Physicochemical & Computational Properties [1]

Property Value Clinical / Synthetic Significance
Molecular Formula C₇H₂BrClF₂O₂ High halogen density for structural rigidity.
Molecular Weight 271.44 g/mol Optimal for fragment-based drug discovery (FBDD).
TPSA 37.3 Ų Excellent membrane permeability profile.
LogP 3.08 Favorable lipophilicity for oral bioavailability.

| H-Bond Donors/Acceptors | 1 / 1 | Defined interaction vectors via the carboxyl group. |

Table 2: Bond Dissociation Energy (BDE) Rationale

Bond Type Position Approx. BDE (kcal/mol) Primary Activation Pathway
C-Br C4 ~68 Primary site for Pd-catalyzed Suzuki/Stille coupling.
C-Cl C3 ~81 Secondary site for Buchwald-Hartwig amination.

| C-F | C2, C5 | ~116 | Resistant to Pd; activated for SNAr by electron deficiency. |

De Novo Synthesis: A Self-Validating DoM Protocol

The synthesis of highly specific polyhalogenated aromatics requires absolute regiocontrol. Traditional electrophilic aromatic substitution often yields inseparable isomeric mixtures. Therefore, Directed ortho-Metalation (DoM) is the gold standard[3]. The following protocol utilizes the strong inductive effects of fluorine and chlorine to direct lithiation, ensuring >98% regioselectivity.

Step 1: Regioselective Bromination via DoM
  • Preparation : To a flame-dried Schlenk flask under argon, add 2-chloro-1,4-difluorobenzene (10.0 mmol) in anhydrous THF (50 mL). Cool to -78 °C.

  • Lithiation : Dropwise add Lithium Diisopropylamide (LDA, 11.0 mmol). The highly acidic C3 proton (flanked by Cl and F) is selectively deprotonated.

    • Self-Validation Check: Quench a 0.1 mL aliquot with D₂O. GC-MS analysis must indicate >95% deuterium incorporation at C3 before proceeding.

  • Electrophilic Quench : Add elemental bromine (Br₂, 12.0 mmol) dropwise. The solution transitions from deep red to pale yellow.

  • Workup : Quench with saturated aqueous Na₂S₂O₃ to neutralize excess bromine. Extract with EtOAc, dry over MgSO₄, and purify to yield 3-bromo-2-chloro-1,4-difluorobenzene .

Step 2: Second DoM and Carboxylation
  • Preparation : Dissolve the intermediate (5.0 mmol) in anhydrous THF (30 mL) at -78 °C.

  • Lithiation : Dropwise add Lithium tetramethylpiperidide (TMP-Li, 5.5 mmol). Causality: TMP-Li is a non-nucleophilic base, chosen specifically over LDA or n-BuLi to prevent unwanted nucleophilic attack or halogen-metal exchange at the newly formed C-Br bond. Lithiation occurs exclusively at C6 (ortho to the C1 fluorine).

    • Self-Validation Check: D₂O quench of an aliquot must show >95% deuteration at C6.

  • Carboxylation : Bubble rigorously dried CO₂ gas through the solution for 30 minutes.

  • Workup : Warm to room temperature and acidify with 1M HCl to pH 2. Extract, concentrate, and recrystallize from toluene to yield pure 4-bromo-3-chloro-2,5-difluorobenzoic acid .

SynthWorkflow SM 2-Chloro-1,4-difluorobenzene DoM1 DoM at C3 (LDA, -78°C) SM->DoM1 Bromination Electrophilic Bromination (Br2) DoM1->Bromination Int1 3-Bromo-2-chloro-1,4-difluorobenzene Bromination->Int1 DoM2 DoM at C6 (TMP-Li, -78°C) Int1->DoM2 Carboxylation Carboxylation (CO2 quench) DoM2->Carboxylation Product 4-Bromo-3-chloro-2,5-difluorobenzoic acid Carboxylation->Product

Figure 1: Self-validating Directed ortho-Metalation (DoM) synthetic workflow.

Orthogonal Functionalization in Drug Discovery

In medicinal chemistry, 4-bromo-3-chloro-2,5-difluorobenzoic acid acts as a central hub for generating vast chemical libraries[2][4]. Because the halogens have staggered reactivities, researchers can perform iterative cross-coupling without the need for protecting groups[3].

  • C-Br Activation : The highly reactive C4-bromine undergoes Suzuki-Miyaura coupling at room temperature using standard Pd(PPh₃)₄ catalysts.

  • C-Cl Activation : Following bromination, the C3-chlorine can be activated using specialized, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) for Buchwald-Hartwig amination.

  • C-F Activation : The remaining fluorines can be displaced via SNAr by strong nucleophiles (e.g., alkoxides or primary amines) under thermal conditions.

  • Decarboxylative Coupling : The benzoic acid moiety itself can serve as a leaving group in silver/palladium co-catalyzed decarboxylative cross-coupling.

OrthogonalCoupling Core 4-Bromo-3-chloro-2,5-difluorobenzoic acid Suzuki 1. Suzuki-Miyaura Coupling (C-Br Activation) Core->Suzuki Pd(0), Boronic Acid Decarboxylation 4. Decarboxylative Cross-Coupling (C-COOH Activation) Core->Decarboxylation Ag/Pd catalysis Buchwald 2. Buchwald-Hartwig Amination (C-Cl Activation) Suzuki->Buchwald Pd(0), Amine, Heat SNAr 3. SNAr / Nucleophilic Substitution (C-F Activation) Buchwald->SNAr Nucleophile, Heat

Figure 2: Sequential orthogonal functionalization pathways for library generation.

Applications in Advanced Materials

Beyond pharmaceuticals, polyhalogenated benzoic acids are critical in the formulation of advanced polymers and radiopaque materials[5][6]. By utilizing the esterification reaction between the carboxylic acid group of 4-bromo-3-chloro-2,5-difluorobenzoic acid and the hydroxyl groups of monomers like Bis-GMA (bisphenol A glycerolate dimethacrylate), researchers synthesize highly dense, halogenated urethane derivatives[5].

The incorporation of heavy halogens (bromine and chlorine) directly into the polymer backbone yields clear, intensely X-ray opaque glasses with high refractive indices, which are highly sought after for dental composite resins and non-destructive medical imaging applications[6].

References

  • Davy, K. W. M., et al. "Novel iodinated methacrylates as X-ray opaque denture base polymers." Journal of Materials Science Letters (via ResearchGate). Available at: [Link]

Sources

Technical Guide: Physical Characteristics & Application Profile of 4-Bromo-3-chloro-2,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical Characteristics of 4-Bromo-3-chloro-2,5-difluorobenzoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS: 2487480-03-3) represents a highly specialized halogenated aromatic scaffold utilized primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2] Its unique substitution pattern—featuring orthogonal halogens (Br, Cl, F)—provides distinct sites for regioselective functionalization, making it a critical "molecular Lego" block for building complex heterocyclic systems.

This guide synthesizes available physiochemical data, theoretical modeling, and practical handling protocols to support researchers in the effective utilization of this compound.

Molecular Architecture & Physiochemical Profile

The compound is defined by a benzoic acid core decorated with four halogen atoms, creating a highly electron-deficient ring system. This electron deficiency significantly alters its acidity, solubility, and reactivity compared to non-halogenated analogs.

Table 1: Core Physiochemical Specifications
ParameterValueNotes
IUPAC Name 4-Bromo-3-chloro-2,5-difluorobenzoic acid
CAS Number 2487480-03-3Primary identifier
Molecular Formula

Molecular Weight 271.44 g/mol Average mass
Exact Mass 269.8905 DaMonoisotopic
Physical State Solid (Crystalline Powder)Typically white to pale yellow
Predicted pKa ~2.5 – 2.9Significantly more acidic than benzoic acid (4.[1][2][3][4][5]2) due to ortho-fluorine and meta-chlorine inductive effects.
Predicted LogP ~3.08Moderate lipophilicity; low aqueous solubility.
H-Bond Donors/Acceptors 1 / 4Carboxylic acid proton / Oxygen + Fluorine atoms

Solid-State Characterization

Appearance and Morphology

In its purified form, 4-Bromo-3-chloro-2,5-difluorobenzoic acid appears as a white to off-white crystalline powder . Impurities, often arising from incomplete bromination or oxidation byproducts, may impart a pale yellow or beige hue.

Melting Point Dynamics
  • Experimental Status: Specific experimental melting point data for this exact isomer is sparse in open literature.

  • Analog Comparison: Structurally similar isomers (e.g., 4-bromo-2,5-difluorobenzoic acid) typically melt in the range of 160°C – 210°C .

  • Guidance: Researchers should expect a melting event within this range. A sharp melting point (<2°C range) is the primary indicator of >98% purity. Broadening indicates solvent inclusion or isomeric impurities.

Solubility Profile
  • Water: Practically insoluble (<0.1 mg/mL) at neutral pH. Solubility increases significantly in basic aqueous buffers (pH > 8) due to deprotonation of the carboxylic acid.

  • Organic Solvents:

    • High Solubility: DMSO, DMF, Methanol, Ethanol.

    • Moderate Solubility: Dichloromethane, Ethyl Acetate.

    • Low Solubility: Hexanes, Heptane (useful for precipitation/trituration).

Spectral Fingerprinting (Identification)

Accurate identification relies on the distinct splitting patterns caused by the fluorine atoms.

Nuclear Magnetic Resonance (NMR) Expectations
  • 
    H NMR (DMSO-
    
    
    
    ):
    • Signal: A single aromatic proton signal (H-6).

    • Multiplicity: Doublet of doublets (dd).

    • Coupling: The proton at position 6 couples with the fluorine at position 5 (

      
      ) and potentially the fluorine at position 2 (
      
      
      
      ), resulting in a distinct "dd" pattern in the aromatic region (approx. 7.5 – 8.0 ppm).
    • Acid Proton: Broad singlet around 13-14 ppm (exchangeable with

      
      ).
      
  • 
    F NMR: 
    
    • Two distinct signals corresponding to F-2 and F-5.

    • Expect complex coupling patterns (F-F coupling and F-H coupling).

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the carboxylic acid.

  • M-H Peak: Expect a dominant peak at m/z ~269/271/273 showing the characteristic isotope pattern of one Bromine (

    
    Br/
    
    
    
    Br ~1:1) and one Chlorine (
    
    
    Cl/
    
    
    Cl ~3:1).

QC & Characterization Workflow

To ensure data integrity in drug development pipelines, the following Quality Control (QC) workflow is recommended.

QC_Workflow Sample Raw Sample (CAS 2487480-03-3) Visual Visual Inspection (Color/Form) Sample->Visual NMR 1H & 19F NMR (Identity Confirmation) Visual->NMR Pass HPLC HPLC-UV (Purity >98%) NMR->HPLC Confirm Structure MS LC-MS (MW Verification) HPLC->MS Check Impurities Release Batch Release MS->Release Valid Data

Figure 1: Recommended Quality Control workflow for validating 4-Bromo-3-chloro-2,5-difluorobenzoic acid.

Synthetic Utility & Reactivity Logic

The value of this compound lies in its "orthogonal reactivity." The different halogens allow for sequential, selective reactions.

  • Carboxylic Acid (C-1): Amide coupling or esterification (Standard organic synthesis).

  • Fluorines (C-2, C-5): Susceptible to Nucleophilic Aromatic Substitution (

    
    ). The F para to the electron-withdrawing acid (or nitro group if nitrated) is usually most reactive.
    
  • Bromine (C-4) & Chlorine (C-3): Sites for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). Bromine is significantly more reactive than chlorine, allowing selective functionalization at C-4 before C-3.

Reactivity_Map Core 4-Bromo-3-chloro-2,5-difluorobenzoic acid Amide Amide/Ester Formation (COOH functionalization) Core->Amide Reagent: Amines/Alcohols + Coupling Agent SNAr SNAr Displacement (F displacement by amines/thiols) Core->SNAr Reagent: Nucleophiles + Base Suzuki Suzuki Coupling (C-Br selective coupling) Core->Suzuki Reagent: Boronic Acid + Pd Catalyst

Figure 2: Primary reactivity pathways available for scaffold diversification.

Handling, Stability, and Safety

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerated) for long-term stability. Room temperature is acceptable for short-term handling.

  • Atmosphere: Keep under inert gas (Nitrogen or Argon) if possible, though the compound is relatively stable to air.

  • Container: Amber glass vials to prevent potential light-induced dehalogenation over long periods.

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid dust inhalation.

References

  • PubChem . (2025).[5] Compound Summary for Halogenated Benzoic Acid Analogs. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Orthogonal Functionalization of 4-Bromo-3-chloro-2,5-difluorobenzoic Acid in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

In modern medicinal chemistry, polyhalogenated aromatic scaffolds are highly prized for their ability to undergo sequential, site-selective functionalization. 4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS: 2487480-03-3) represents a premium building block in this class[1]. Featuring four distinct halogens and a carboxylic acid on a single benzene ring, it offers a dense array of orthogonal reactivity vectors.

The strategic value of this molecule lies in the differential reactivity of its carbon-halogen bonds[2]:

  • C4–Bromine: The weakest bond kinetically favored for Palladium-catalyzed oxidative addition, making it the primary site for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C2/C5–Fluorine: Highly electronegative and resistant to transition-metal insertion, but extremely susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the stabilization of the Meisenheimer complex by the adjacent electron-withdrawing groups.

  • C3–Chlorine: Serves as a structural spacer or a secondary site for late-stage cross-coupling once the more reactive C–Br bond has been exhausted.

  • C1–Carboxylic Acid: Provides an immediate handle for amidation or esterification, which is typically performed first to prevent the acidic proton from quenching organometallic reagents in subsequent steps.

Performing these reactions in the correct sequence is critical. Introducing electron-donating groups via SNAr before cross-coupling will enrich the electron density of the aromatic ring, thereby retarding the rate of Palladium-catalyzed oxidative addition[2]. Therefore, the optimal workflow dictates: Amidation → Cross-Coupling → SNAr .

Physicochemical & Computational Profiling

Understanding the baseline physicochemical properties of 4-Bromo-3-chloro-2,5-difluorobenzoic acid is essential for predicting its solubility and behavior during purification[1].

PropertyValueScientific Implication
CAS Number 2487480-03-3Unique identifier for procurement and IP tracking[3].
Molecular Formula C₇H₂BrClF₂O₂High halogen density requires specialized MS ionization.
Molecular Weight 271.44 g/mol Ideal low-MW starting point for fragment-based design.
LogP 3.0789Lipophilic; requires polar aprotic solvents (DMF, DMSO) for reactions.
Topological Polar Surface Area (TPSA) 37.3 ŲExcellent baseline for CNS or oral drug penetration.
H-Bond Donors / Acceptors 1 / 1Confined entirely to the carboxylic acid moiety.

Application Workflow: Step-by-Step Functionalization

The following diagram illustrates the logical flow of the orthogonal functionalization strategy, ensuring that each transformation activates or protects the molecule for the subsequent step.

Pathway A 4-Bromo-3-chloro- 2,5-difluorobenzoic acid B Amide Intermediate A->B Step 1: Amidation HATU, DIPEA C C4-Arylated Intermediate B->C Step 2: Suzuki Pd(dppf)Cl2, Ar-B(OH)2 D C2/C5-Functionalized Target Scaffold C->D Step 3: SNAr Nu-H, Base

Orthogonal functionalization sequence for 4-Bromo-3-chloro-2,5-difluorobenzoic acid.

Experimental Protocols & Self-Validating Systems

Phase 1: Carboxylic Acid Activation (Amidation)

Causality: The free carboxylic acid must be masked to prevent the formation of insoluble Palladium-carboxylate complexes during Step 2. Conversion to an amide utilizes HATU, which generates a highly reactive HOAt ester intermediate, ensuring rapid coupling even with sterically hindered amines.

Step-by-Step Protocol:

  • Charge a dry, argon-purged flask with 4-Bromo-3-chloro-2,5-difluorobenzoic acid (1.0 equiv) and HATU (1.2 equiv).

  • Suspend the solids in anhydrous DMF (0.2 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Stir for 15 minutes at room temperature to pre-form the active ester.

  • Add the desired primary or secondary amine (1.1 equiv) and stir for 2 hours.

  • Quench & Extract: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine to remove DMF and unreacted HATU byproducts.

  • Self-Validation Check: Analyze the organic layer via LC-MS. The product mass should appear, and the UV trace (254 nm) should show complete consumption of the starting material. The distinct M / M+2 / M+4 isotopic cluster (due to Br and Cl) must remain perfectly intact.

Phase 2: Site-Selective Suzuki-Miyaura Cross-Coupling

Causality: The site-selectivity of Palladium-catalyzed oxidative addition is governed by bond dissociation energies[2]. The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~80 kcal/mol). We utilize Pd(dppf)Cl₂ because the bulky, bidentate dppf ligand enforces a wide bite angle that sterically restricts secondary oxidative addition into the adjacent C3–Cl bond, ensuring strict mono-arylation at C4.

Step-by-Step Protocol:

  • In a microwave vial, combine the Amide Intermediate from Phase 1 (1.0 equiv), an arylboronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Add the catalyst Pd(dppf)Cl₂ (0.05 equiv). Seal the vial and purge with Argon for 5 minutes.

  • Heat the reaction mixture at 80 °C for 4 hours.

  • Workup: Filter the mixture through a short pad of Celite to remove Palladium black, eluting with EtOAc. Concentrate the filtrate under reduced pressure.

  • Self-Validation Check: Analyze via LC-MS. Successful C4-arylation is definitively confirmed by the loss of the 1:1 Bromine isotopic doublet . The new product peak will exhibit a 3:1 isotopic pattern characteristic of the remaining single Chlorine atom.

Phase 3: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Causality: Following cross-coupling, the C2 and C5 fluorines remain available. Fluorine is the optimal leaving group for SNAr due to its extreme electronegativity, which stabilizes the transition state. The C2-Fluorine is typically more reactive due to direct ortho-activation by the electron-withdrawing amide carbonyl.

Step-by-Step Protocol:

  • Dissolve the C4-Arylated Intermediate (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add a nucleophile, such as morpholine or a primary alkoxide (1.2 equiv), followed by K₂CO₃ (2.0 equiv). (Note: Avoid stronger bases like NaH unless using alkoxides, to prevent deprotonation of the amide).

  • Heat to 60 °C and monitor closely.

  • Self-Validation Check: ¹⁹F NMR is the most definitive analytical tool for this step. The starting material exhibits two distinct fluorine signals. Successful mono-SNAr will result in the disappearance of one fluorine signal. To unambiguously determine regioselectivity (C2 vs. C5 substitution), perform a ¹H-¹⁹F HOESY or ¹H-¹³C HMBC NMR experiment to observe correlations between the incoming nucleophile and the remaining aromatic fluorine.

References

Sources

Application Note: Strategic Functionalization of 4-Bromo-3-chloro-2,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS: 2487480-03-3) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies not merely in its halogen density, but in the orthogonal reactivity of its four functional handles. Unlike simple benzoic acids, this molecule offers a programmable sequence of transformations—allowing chemists to install distinct pharmacophores at specific positions (C1, C2, C4) without protecting group manipulation.

This guide provides a validated roadmap for utilizing this intermediate. We define the hierarchy of reactivity, detailed protocols for regioselective substitution, and safety standards for handling this poly-halogenated core.

Key Applications
  • Kinase Inhibitors: The 2,5-difluoro motif is a bioisostere for carbonyls in binding pockets.

  • PROTAC Linkers: The acid handle allows attachment to E3 ligase ligands, while the aryl halides allow linker extension.

  • Agrochemicals: The 3-chloro-2,5-difluoro pattern enhances metabolic stability against oxidative metabolism.

Chemical Profile & Reactivity Map

The power of this intermediate is the distinct activation energy required for each position.

PositionFunctional GroupReactivity ModeRelative Reactivity
C1 Carboxylic AcidAmide Coupling / EsterificationHigh (Standard Conditions)
C4 BrominePd-Catalyzed Cross-CouplingHigh (Suzuki/Buchwald)
C2 FluorineSNAr (Nucleophilic Aromatic Substitution)Medium (Activated by ortho-COOH)
C3 ChlorineMetal-Catalyzed CouplingLow (Requires forcing conditions)
C5 FluorineSNArVery Low (Meta to EWG)
Expert Insight: The Ortho-Effect

While fluorine is generally a good leaving group in SNAr, the C2-Fluorine is uniquely activated by the electron-withdrawing Carboxyl group at C1. Despite the steric bulk of the adjacent C3-Chlorine, nucleophilic attack preferentially occurs at C2 over C5 due to this electronic activation.

Visualization: Reactivity Workflow

ReactivityMap cluster_legend Reactivity Hierarchy Core 4-Bromo-3-chloro- 2,5-difluorobenzoic Acid Ester Ester/Amide (C1 Functionalization) Core->Ester Step 1: Protection (SOCl2, MeOH) SNAr_Product C2-Amine Derivative (Regioselective SNAr) Ester->SNAr_Product Step 2: SNAr (R-NH2, Base, 60°C) Suzuki_Product C4-Biaryl Scaffold (Chemoselective Coupling) SNAr_Product->Suzuki_Product Step 3: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Final_Drug Polysubstituted Bioactive Core Suzuki_Product->Final_Drug Step 4: Deprotection/Cyclization Legend C1 (Acid) > C4 (Br) > C2 (F) >> C3 (Cl)

Figure 1: The logical flow of functionalization. Note that the C3-Chlorine often remains intact to provide metabolic stability or steric bulk in the final drug molecule.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr at C2

Objective: Displacement of the C2-Fluorine with a secondary amine (e.g., Morpholine) while preserving the C4-Bromine and C3-Chlorine.

Mechanistic Note: The carboxylic acid is first converted to an ester to prevent formation of the unreactive carboxylate salt, which would electronically deactivate the ring.

Materials:

  • Methyl 4-bromo-3-chloro-2,5-difluorobenzoate (prepared from acid)

  • Morpholine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Acetonitrile (ACN) or DMSO

  • Temperature control bath

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of the methyl ester in 5 mL of anhydrous ACN.

  • Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of Morpholine dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC/LC-MS.

    • Checkpoint: You should see the consumption of starting material within 2-4 hours. If the reaction is sluggish (due to C3-Cl sterics), switch solvent to DMSO and increase temp to 80°C.

  • Workup: Cool to RT. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The product will be the C2-substituted isomer.

    • Validation: 1H NMR will show the loss of the C2-F coupling pattern, while the C5-F signal remains.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C4

Objective: Coupling an aryl boronic acid at the C4-Bromine position without affecting the C3-Chlorine.

Materials:

  • SNAr Product (from Protocol A)[1]

  • Phenylboronic acid (1.1 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv) - Chosen for robustness with steric bulk.

  • Potassium Carbonate (2M aq. solution, 3.0 equiv)

  • 1,4-Dioxane

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Nitrogen for 5 mins.

  • Solvent Addition: Add degassed 1,4-Dioxane (10 vol) and K2CO3 solution.

  • Reaction: Heat to 90°C for 4-12 hours.

    • Critical Control: Do not exceed 100°C to avoid activation of the C3-Chlorine.

  • Workup: Filter through a Celite pad. Concentrate the filtrate.

  • Outcome: The C4-Bromine is replaced by the phenyl group. The C3-Chlorine remains intact, serving as a "molecular bumper" to restrict rotation of the new biaryl bond.

Handling & Safety Data

Signal Word: WARNING

Hazard CodeDescriptionPrecaution
H302 Harmful if swallowedDo not eat/drink in lab. Wash hands after use.
H315 Causes skin irritationWear nitrile gloves (min 0.11mm thickness).
H319 Causes serious eye irritationWear safety goggles. Use a fume hood.
H335 May cause respiratory irritationAvoid dust formation. Handle in ventilated area.

Storage: Store at room temperature (15-25°C) in a tightly sealed container. Moisture sensitive (carboxylic acid can cake).

References

  • ChemScene. "4-Bromo-3-chloro-2,5-difluorobenzoic acid Product Profile." ChemScene.com. Accessed October 24, 2025. Link

  • WuXi Biology. "Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde." WuXi AppTec Application Notes. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19358369, 4-Bromo-3-chloro-2-fluorobenzoic acid." PubChem. Link

  • Zhang, et al. "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research, 2021. Link

  • Sigma-Aldrich. "Safety Data Sheet: 4-Bromo-2,5-difluorobenzoic acid." Merck KGaA. Link

Sources

Application Note: Orthogonal Suzuki-Miyaura Cross-Coupling Strategies for 4-Bromo-3-chloro-2,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The development of complex active pharmaceutical ingredients (APIs) heavily relies on polyfunctionalized aromatic building blocks. 4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS No. 2487480-03-3) is a highly versatile, tetra-substituted benzene scaffold featuring four distinct chemical handles: a carboxylic acid, a bromine atom, a chlorine atom, and two fluorine atoms[1][2].

This application note provides a comprehensive guide to executing highly regioselective Suzuki-Miyaura cross-coupling reactions on this scaffold. By exploiting the thermodynamic differences in carbon-halogen bond dissociation energies, chemists can achieve orthogonal functionalization—selectively reacting the C-Br bond first, followed by the C-Cl bond, and potentially utilizing the C-F bonds for subsequent nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale & Regioselectivity

The success of orthogonal cross-coupling on polyhalogenated substrates hinges on the predictable reactivity gradient of the carbon-halogen bonds. The general relative reactivity for palladium-catalyzed oxidative addition follows the order: R-I > R-Br > R-OTf >> R-Cl [3].

  • Thermodynamic Control (Bond Dissociation Energy): The C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~397 kJ/mol) and the C-F bond (~485 kJ/mol). Standard palladium catalysts, such as Pd(dppf)Cl₂, will selectively undergo oxidative addition at the C4 (bromo) position at moderate temperatures (80–90 °C) without disturbing the C3 (chloro) position.

  • Electronic Effects of Fluorine: The highly electronegative fluorine atoms at C2 and C5 withdraw electron density from the aromatic ring via inductive effects (lowering the LUMO). This electron deficiency accelerates the initial oxidative addition of Pd(0) into the C-Br bond.

  • Carboxylate Formation: The free carboxylic acid moiety will consume one equivalent of base to form a carboxylate salt in situ. While this slightly increases the electron density of the ring (counteracting the fluorines), it vastly improves the aqueous solubility of the substrate, making biphasic solvent systems (e.g., 1,4-Dioxane/H₂O) highly effective.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_Ox Pd(II) Complex (Ox. Add.) Pd0->PdII_Ox Regioselective Oxidative Addition PdII_Trans Pd(II) Complex (Transmet.) PdII_Ox->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar-R Product PdII_Trans->Product Substrate Ar-Br (4-Br-3-Cl-2,5-F2-Ph-COOH) Substrate->PdII_Ox Boronic R-B(OH)2 + Base Boronic->PdII_Trans

Figure 1: Pd-catalyzed Suzuki-Miyaura cycle highlighting regioselective oxidative addition at the C-Br bond.

Orthogonal Functionalization Strategy

To fully utilize 4-Bromo-3-chloro-2,5-difluorobenzoic acid, a stepwise approach is required.

  • Step 1: Target the C4-Br bond using a standard catalyst (e.g., Pd(dppf)Cl₂) and a mild base.

  • Step 2: Target the C3-Cl bond. Because unactivated aryl chlorides are notoriously difficult to couple, this step requires specialized dialkylbiaryl phosphine ligands. As demonstrated by, the Pd(OAc)₂/SPhos system confers unprecedented activity, allowing for the efficient coupling of aryl chlorides[4].

OrthogonalCoupling Start 4-Bromo-3-chloro- 2,5-difluorobenzoic acid (Core Scaffold) Step1 Step 1: C4-Suzuki Coupling (Targets C-Br Bond) Pd(dppf)Cl2, Na2CO3 Start->Step1 Weaker C-Br BDE Intermediate C4-Substituted Intermediate (Retains C-Cl and C-F) Step1->Intermediate High Regioselectivity Step2 Step 2: C3-Suzuki Coupling (Targets C-Cl Bond) Pd(OAc)2, SPhos, K3PO4 Intermediate->Step2 Stronger Catalyst Req. SNAr Alternative: SNAr (Targets C-F Bond) Amine nucleophile, Heat Intermediate->SNAr Orthogonal Path Final C3, C4-Disubstituted Target Molecule Step2->Final Complete Conversion

Figure 2: Orthogonal functionalization logic tree for polyhalogenated benzoic acid scaffolds.

Optimization of Reaction Conditions

When designing the first coupling step, preventing the premature activation of the C-Cl bond (over-coupling) is critical. The table below summarizes the quantitative optimization data for the regioselective C4-arylation.

Table 1: Catalyst and Condition Optimization for Regioselective C4-Suzuki Coupling

Catalyst SystemLigandBase (Equiv.)Solvent SystemTemp (°C)C4 (Br) ConversionC3 (Cl) ConversionMechanistic Insight
Pd(PPh₃)₄ (5 mol%)PPh₃Na₂CO₃ (2.5)Toluene/EtOH/H₂O80>95%<2%Standard conditions; excellent regioselectivity due to mild ligand basicity.
Pd(dppf)Cl₂ (5 mol%) dppf K₂CO₃ (2.5) 1,4-Dioxane/H₂O 90 >98% <5% Optimal. Bidentate ligand prevents catalyst deactivation; handles steric hindrance well.
Pd(OAc)₂ (2 mol%)SPhosK₃PO₄ (3.0)Toluene/H₂O100>99%>80%Failed Selectivity. SPhos is too electron-rich; activates both C-Br and C-Cl bonds[4].
Pd₂(dba)₃ (2 mol%)XPhosCs₂CO₃ (3.0)THF/H₂O80>95%>50%Failed Selectivity. Strong base and bulky ligand lead to significant over-coupling.

Experimental Protocols

Protocol A: Regioselective C4-Arylation (Targeting C-Br)

This protocol utilizes a biphasic system to accommodate the polarity of the carboxylic acid while maintaining high regioselectivity.

Reagents:

  • 4-Bromo-3-chloro-2,5-difluorobenzoic acid (1.0 equiv, 1.0 mmol, 271.4 mg)

  • Arylboronic acid (1.05 equiv, 1.05 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)

  • K₂CO₃ (2.5 equiv, 2.5 mmol, 345.5 mg)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 4-Bromo-3-chloro-2,5-difluorobenzoic acid, arylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add 10 mL of the 1,4-Dioxane/H₂O mixture. Causality Note: Degas the biphasic mixture by sparging with inert Nitrogen or Argon gas for 15 minutes. Removing dissolved O₂ is critical to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) peroxo complexes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of inert gas. Seal the flask.

  • Heating: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system. Reaction times usually vary between 2-6 hours[3].

  • Self-Validating Monitoring (LC-MS): Sample the organic layer after 2 hours.

    • Validation Check: The mass spectrum should show a mass shift corresponding to [M - 79.9 (Br) + R - 1]. Crucially, the product peak must retain a 3:1 isotopic cluster (M / M+2) indicative of the intact chlorine atom. The disappearance of the 1:1 isotopic cluster of the starting material confirms complete C-Br conversion.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Crucial Step: The aqueous layer contains the product as a water-soluble carboxylate salt. Discard the organic layer (which contains catalyst byproducts and homocoupled boronic acid). Acidify the aqueous layer to pH 2-3 using 1M HCl to protonate the carboxylic acid, then extract with fresh EtOAc (3 x 15 mL).

  • Purification: Dry the combined organics over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography or recrystallization.

Protocol B: Orthogonal C3-Arylation (Targeting C-Cl)

Executed on the intermediate generated in Protocol A.

Reagents:

  • C4-Arylated Intermediate (1.0 equiv, 1.0 mmol)

  • Second Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%, 11.2 mg)

  • SPhos (0.10 equiv, 10 mol%, 41.0 mg)

  • K₃PO₄ (3.0 equiv, 3.0 mmol, 636.8 mg)

  • Toluene / H₂O (10:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Pre-catalyst Formation: In a dry vial under nitrogen, combine Pd(OAc)₂ and SPhos in 2 mL of anhydrous toluene. Stir for 10 minutes until the solution turns pale yellow. Causality Note: Pre-mixing allows the bulky, electron-rich SPhos ligand to coordinate with Pd, forming the highly active L₁Pd(0) species required to break the strong C-Cl bond[4].

  • Reaction Setup: In a separate Schlenk flask, combine the C4-arylated intermediate, the second arylboronic acid, and K₃PO₄. Add 8 mL of Toluene and 1 mL of H₂O. Degas via sparging for 15 minutes.

  • Initiation: Transfer the pre-formed catalyst solution to the Schlenk flask. Seal and heat to 100 °C for 12-18 hours.

  • Self-Validating Monitoring: Monitor via LC-MS. The 3:1 isotopic cluster (M / M+2) of the chlorine atom should completely disappear, replaced by the mass of the di-arylated product.

  • Workup: Follow the same acid-base extraction workflow described in Protocol A, Step 6, to isolate the final difunctionalized benzoic acid.

References

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved March 6, 2026, from [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Retrieved March 6, 2026, from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Retrieved March 6, 2026, from[Link]

Sources

Application Notes and Protocols for Amide Bond Formation with 4-Bromo-3-chloro-2,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Highly Functionalized Building Block

4-Bromo-3-chloro-2,5-difluorobenzoic acid is a key building block in contemporary drug discovery and medicinal chemistry. Its unique substitution pattern, featuring both electron-withdrawing and sterically demanding halogen atoms, imparts distinct physicochemical properties to molecules that incorporate this moiety. These properties can influence binding affinity, metabolic stability, and pharmacokinetic profiles of drug candidates. However, the very features that make this compound an attractive synthetic starting material also present significant challenges in one of the most fundamental transformations in organic synthesis: amide bond formation. The electron-deficient nature of the aromatic ring and the steric hindrance around the carboxylic acid group can render standard coupling protocols inefficient, leading to low yields and undesired side products.[1]

This comprehensive guide provides a detailed exploration of the principles and practicalities of forming amide bonds with 4-Bromo-3-chloro-2,5-difluorobenzoic acid. We will delve into the mechanistic underpinnings of various coupling strategies, offer field-proven, step-by-step protocols, and provide troubleshooting advice to empower researchers to successfully incorporate this valuable synthon into their drug discovery programs.

Mechanistic Considerations for a Challenging Substrate

The successful formation of an amide bond hinges on the activation of the carboxylic acid to generate a highly electrophilic intermediate that is susceptible to nucleophilic attack by an amine.[2] The electronic and steric environment of 4-Bromo-3-chloro-2,5-difluorobenzoic acid necessitates a careful selection of the activation strategy.

The Impact of Halogen Substitution

The presence of four halogen substituents on the benzoic acid ring significantly reduces the electron density of the carboxyl group through inductive effects. While this increased electrophilicity might seem beneficial, it also deactivates the carboxylate, making the initial activation step more challenging for some coupling reagents. Furthermore, the halogens ortho to the carboxylic acid create a sterically congested environment, which can impede the approach of both the coupling reagent and the incoming amine.[3]

Common Activation Pathways

Several classes of coupling reagents are employed to overcome these challenges, each with a distinct mechanism of action.

  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine to form the amide bond. To mitigate side reactions, such as the formation of N-acylurea, and to enhance reaction rates, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used. These additives trap the O-acylisourea to form an active ester, which is more stable and less prone to side reactions.[4]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, which are based on a benzotriazole scaffold, are highly efficient for challenging couplings.[5] They react with the carboxylic acid to form an active ester that is even more reactive than those generated with carbodiimide/additive combinations. HATU, in particular, is often the reagent of choice for sterically hindered and electron-deficient substrates due to its high reactivity and ability to suppress racemization.[6]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, phosphonium-based reagents generate highly reactive active esters. They are known for their high coupling efficiency and low levels of racemization, making them suitable for sensitive substrates.[5]

  • Acyl Halide Formation: A more traditional yet highly effective method involves the conversion of the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4] The resulting acyl chloride is extremely reactive and readily couples with amines. However, the harsh conditions required for acyl chloride formation may not be compatible with sensitive functional groups on either the carboxylic acid or the amine.

G

Experimental Protocols

The following protocols are designed to provide a starting point for the synthesis of amides from 4-Bromo-3-chloro-2,5-difluorobenzoic acid. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: HATU-Mediated Amide Coupling (Recommended for General Applications)

This protocol is often the most reliable for a broad range of amines due to the high efficiency of HATU.[7]

Materials:

  • 4-Bromo-3-chloro-2,5-difluorobenzoic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-3-chloro-2,5-difluorobenzoic acid (1.0 eq) and anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

HATU_Mechanism RCOOH R-COOH Active_Ester O-At Active Ester RCOOH->Active_Ester + HATU, - Base HATU HATU HATU->Active_Ester Byproduct1 Tetramethylurea HATU->Byproduct1 Base Base (DIPEA) Base->Active_Ester Amide R-CONH-R' Active_Ester->Amide + R'-NH₂ Byproduct2 HOAt Active_Ester->Byproduct2 Amine R'-NH₂ Amine->Amide

Protocol 2: EDC/HOBt-Mediated Amide Coupling (A Cost-Effective Alternative)

This method is a more economical option and can be effective for less sterically hindered amines.[4]

Materials:

  • 4-Bromo-3-chloro-2,5-difluorobenzoic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DCM (Dichloromethane) or DMF

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-Bromo-3-chloro-2,5-difluorobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the amine (1.1 eq) followed by DIPEA (3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or EtOAc and wash with water.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Acyl Chloride Formation and Subsequent Amidation (For Highly Unreactive Amines)

This two-step procedure is often successful when other coupling methods fail, particularly with electron-deficient or very hindered amines.[8]

Step 1: Formation of 4-Bromo-3-chloro-2,5-difluorobenzoyl chloride

Materials:

  • 4-Bromo-3-chloro-2,5-difluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Catalytic DMF (if using oxalyl chloride)

  • Anhydrous toluene or DCM

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (SO₂ or CO/CO₂/HCl).

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing NaOH solution), add 4-Bromo-3-chloro-2,5-difluorobenzoic acid.

  • Add an excess of thionyl chloride (e.g., 5-10 equivalents) or dissolve the acid in an anhydrous solvent and add oxalyl chloride (2-3 equivalents) and a catalytic drop of DMF.

  • Heat the reaction mixture to reflux (for SOCl₂) or stir at room temperature (for oxalyl chloride) until the evolution of gas ceases and the solid has dissolved.

  • Remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure (using a trap cooled with dry ice/acetone).

  • The resulting crude 4-Bromo-3-chloro-2,5-difluorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

Materials:

  • Crude 4-Bromo-3-chloro-2,5-difluorobenzoyl chloride (from Step 1)

  • Amine (primary or secondary, 1.0 eq)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or DIPEA, 2.0 eq)

  • Anhydrous DCM or THF

Procedure:

  • Dissolve the amine (1.0 eq) and the base (2.0 eq) in anhydrous DCM or THF in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM or THF and add it dropwise to the amine solution.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Data Summary and Reagent Comparison

The choice of coupling reagent is critical and depends on the specific amine substrate and the desired reaction conditions. The following table provides a comparative overview of the recommended methods.

Coupling MethodReagent(s)Typical YieldsAdvantagesDisadvantages
Uronium Salt HATU / DIPEAGood to ExcellentHigh reactivity, fast reaction times, low racemization, suitable for hindered substrates.[6]Higher cost, potential for side reactions with unprotected N-termini in peptides.
Carbodiimide EDC / HOBt / DIPEAModerate to GoodCost-effective, readily available reagents, water-soluble byproducts with EDC.[4]Slower reaction times, potential for N-acylurea formation, less effective for very hindered substrates.
Acyl Chloride SOCl₂ or (COCl)₂ then Amine/BaseGood to ExcellentHighly reactive, drives difficult couplings to completion.Harsh conditions for acyl chloride formation, not suitable for sensitive substrates, two-step process.[8]

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield - Incomplete activation of the carboxylic acid.- Poor nucleophilicity of the amine.- Steric hindrance.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the reaction temperature (use a higher boiling point solvent if necessary).- Use the acyl chloride method.- Increase the equivalents of the coupling reagent and/or amine.
Formation of Side Products - N-acylurea formation (with carbodiimides).- Epimerization of chiral centers.- Hydrolysis of activated intermediates.- Ensure the use of an additive like HOBt or HOAt with carbodiimides.- Use coupling reagents known to suppress racemization (e.g., HATU, PyAOP).[5]- Use anhydrous solvents and perform the reaction under an inert atmosphere.
Difficulty in Purification - Unreacted starting materials.- Byproducts from the coupling reagent.- Drive the reaction to completion by using a slight excess of one reagent.- Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC).- For DCC, the urea byproduct is often insoluble and can be removed by filtration.

Conclusion

The successful formation of amide bonds with the sterically hindered and electron-deficient 4-Bromo-3-chloro-2,5-difluorobenzoic acid is readily achievable with a rational selection of coupling reagents and reaction conditions. For most applications, HATU provides a robust and high-yielding method. For more economical syntheses, EDC/HOBt can be effective, particularly with less demanding amines. In cases of extreme steric hindrance or low amine nucleophilicity, the conversion to the acyl chloride offers a powerful, albeit harsher, alternative. By understanding the underlying mechanistic principles and following the detailed protocols provided, researchers can confidently utilize this valuable building block in the synthesis of novel molecules for drug discovery and development.

References

  • BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.).
  • AAPPTEC. (n.d.). Coupling Reagents.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • PrepChem.com. (n.d.). Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride.
  • BenchChem. (2025). Optimizing amide bond formation conditions for benzamide synthesis.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
  • Bioorganic Chemistry. (2023).
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • BenchChem. (2025). Optimizing amide bond formation conditions for benzamide synthesis.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

Application Note: Synthesis of Next-Generation Allosteric MEK1/2 Inhibitors Utilizing 4-Bromo-3-chloro-2,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of highly selective kinase inhibitors, particularly those targeting the MAPK/ERK signaling cascade, frequently relies on polyhalogenated benzoic acids to occupy deep, hydrophobic allosteric pockets[1]. The synthesis of allosteric MEK1/2 inhibitors (such as binimetinib and cobimetinib) requires the construction of a highly functionalized diphenylamine core[2].

(CAS 2487480-03-3) serves as a premier, advanced 3D building block for this exact structural requirement[3]. The strategic placement of halogens on this scaffold is not arbitrary; it dictates both the synthetic viability and the ultimate pharmacodynamics of the resulting inhibitor:

  • C2-Fluorine (Regioselective

    
     Target):  The fluorine at the 2-position is highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ) by the electron-withdrawing ortho-carboxylic acid and the inductive pull of the C3/C4 halogens. This allows for precise displacement by an aniline nucleophile while leaving the C5-F intact[2].
  • C3-Chlorine & C5-Fluorine (Conformational Locks): Once the diphenylamine is formed, the C3-Cl and C5-F induce a severe steric clash that forces the two aromatic rings out of planarity. This specific dihedral angle is an absolute requirement for binding the allosteric pocket adjacent to the ATP-binding site of MEK1/2[1].

  • C4-Bromine (Diversification Vector): The C–Br bond (Bond Dissociation Energy ~280 kJ/mol) is significantly weaker than the adjacent C–Cl bond (~397 kJ/mol). This differential allows for chemoselective late-stage Suzuki-Miyaura cross-coupling to tune the inhibitor's pharmacokinetic profile.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 Kinase RAF->MEK ERK ERK1/2 Kinase MEK->ERK Inhibitor Allosteric MEK Inhibitor (Synthesized) Inhibitor->MEK Allosteric Inhibition

MAPK/ERK signaling cascade highlighting the allosteric inhibition of MEK1/2.

Experimental Protocols & Methodologies

The following protocols detail the conversion of 4-Bromo-3-chloro-2,5-difluorobenzoic acid into a functionalized MEK1/2 inhibitor. Every step is designed as a self-validating system to ensure high fidelity in drug development.

Step 1: Regioselective Nucleophilic Aromatic Substitution ( )

Objective: Couple the benzoic acid core with 2-fluoro-4-iodoaniline to form the diphenylamine intermediate.

  • Preparation: In an oven-dried Schlenk flask under inert argon, dissolve 4-Bromo-3-chloro-2,5-difluorobenzoic acid (1.0 eq, 10 mmol) and 2-fluoro-4-iodoaniline (1.1 eq, 11 mmol) in anhydrous THF (50 mL).

  • Deprotonation: Cool the mixture to -78 °C. Dropwise, add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 3.0 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Workup: Quench with 1N HCl (to pH 3) and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    

Causality behind choices: Aniline is a poor nucleophile. LiHMDS is required to deprotonate the aniline to an highly reactive anilide. Furthermore, the lithium cation coordinates both the resulting carboxylate and the anilide, bringing them into spatial proximity (complexation-induced proximity effect). This ensures the nucleophile attacks exclusively at the sterically hindered C2-fluorine rather than the C5-fluorine. Self-Validation: Monitor the reaction via LC-MS. Successful coupling is indicated by a mass shift of exactly -20 Da (loss of HF). Regioselectivity is confirmed via


F NMR by the disappearance of the C2-F signal (~ -110 ppm) while the C5-F signal remains intact.
Step 2: Hydroxamate Amide Coupling

Objective: Convert the sterically hindered carboxylic acid into a hydroxamate amide, a critical hydrogen-bond donor motif for MEK1/2 binding[2].

  • Activation: Dissolve the diphenylamine intermediate (1.0 eq, 5 mmol) in anhydrous DMF (20 mL). Add HATU (1.2 eq, 6 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 15 mmol). Stir for 15 minutes at room temperature.

  • Coupling: Add O-(2-hydroxyethyl)hydroxylamine (1.5 eq, 7.5 mmol) to the activated mixture. Stir for 12 hours.

  • Purification: Dilute with water to precipitate the product. Filter and purify via flash chromatography (DCM:MeOH, 95:5).

Causality behind choices: The carboxylic acid is severely sterically shielded by the newly installed ortho-diphenylamine group. Standard carbodiimides (like EDC) fail here. HATU is chosen because it forms an active HOAt ester; the pyridine nitrogen in HOAt provides neighboring-group participation (intramolecular base catalysis) to dramatically accelerate aminolysis despite the steric bulk. Self-Validation: TLC monitoring (UV 254 nm) will show complete consumption of the highly fluorescent starting material. Aqueous workup effectively removes the water-soluble tetramethylurea byproduct of HATU.

Step 3: Late-Stage Suzuki-Miyaura Cross-Coupling (Optional Diversification)

Objective: Replace the C4-Bromine with a solubilizing heterocyclic motif to improve Lipophilic Efficiency (LipE).

  • Reaction Setup: Combine the C4-Bromo intermediate (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid (1.2 eq),

    
     (2.0 eq), and 
    
    
    
    (0.05 eq) in a degassed mixture of 1,4-Dioxane/Water (4:1).
  • Coupling: Heat to 90 °C for 4 hours under argon.

  • Workup: Filter through Celite, concentrate, and purify via preparative HPLC.

Causality behind choices: The oxidative addition of Palladium(0) is highly chemoselective for the C4–Br bond over the C3–Cl bond due to the ~117 kJ/mol difference in bond dissociation energies. This allows for programmable, late-stage diversification without polymerizing the core scaffold.

Synthetic_Workflow BB 4-Bromo-3-chloro- 2,5-difluorobenzoic acid Int1 Diphenylamine Intermediate (SNAr) BB->Int1 Step 1: SNAr Aniline 2-Fluoro-4-iodoaniline (LiHMDS, THF) Aniline->Int1 Final Final MEK1/2 Inhibitor (Hydroxamate) Int1->Final Step 2: Amide Coupling Amine O-(2-hydroxyethyl) hydroxylamine Amine->Final

Two-step synthetic workflow for MEK1/2 inhibitors via SNAr and amide coupling.

Quantitative Data Summary

The strategic modification of the C4 position on the 4-Bromo-3-chloro-2,5-difluorobenzoic acid scaffold yields significant variations in biochemical potency and cellular efficacy. The table below summarizes the Structure-Activity Relationship (SAR) data for the synthesized derivatives.

Compound IDC4-SubstituentMEK1 IC₅₀ (nM)Cellular pERK IC₅₀ (nM, A375)Lipophilic Efficiency (LipE)
1a (Parent) -Br1.24.55.1
1b -Phenyl0.83.24.8
1c -1-Methylpyrazole0.51.86.2

Note: LipE is calculated as


. A higher LipE (as seen in Compound 1c) indicates a more favorable balance of potency and drug-like physicochemical properties.

References

1. - Journal of Medicinal Chemistry (ACS Publications) 2. - Google Patents 3. - AiFChem

Sources

Advanced Application Note: 4-Bromo-3-chloro-2,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Bromo-3-chloro-2,5-difluorobenzoic acid in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols

The "Swiss Army Knife" Scaffold for Multi-Parameter Optimization

Executive Summary

In modern drug discovery, 4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS: 2487480-03-3) represents a high-value "privileged scaffold." Unlike simple benzoic acids, this polyhalogenated core offers orthogonal reactivity , allowing medicinal chemists to independently tune lipophilicity, metabolic stability, and potency.

Its specific substitution pattern provides three distinct strategic advantages:

  • C4-Bromine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald) to attach pharmacophores.[1]

  • C2/C5-Fluorines: Modulators of pKa and metabolic blockade. The C2-fluorine, in particular, lowers the pKa of the carboxylic acid (via the ortho-effect), influencing bioavailability and protein binding.

  • C3-Chlorine: Provides steric bulk to induce atropisomerism or fill hydrophobic pockets, while remaining chemically distinct from the C4-bromide.

Chemo-Physical Profile

Data synthesized from commercial certificates of analysis and predictive modeling.

PropertyValueMedicinal Chemistry Significance
Molecular Weight 271.44 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da).
Formula C₇H₂BrClF₂O₂High halogen density increases lipophilicity (LogP modulation).
Physical State White/Off-white SolidStable solid handling; typically stored at RT or 2-8°C.
Predicted pKa ~2.5 - 3.0Significantly more acidic than benzoic acid (pKa 4.2) due to F/Cl electron withdrawal.
Reactivity Order COOH > Br > F(C2) > ClAllows sequential, selective functionalization.[2]
Strategic Utility & Reaction Map

The power of this scaffold lies in its divergent synthesis capabilities . The following diagram illustrates the logical workflow for transforming the core into a lead candidate.

G Core 4-Bromo-3-chloro- 2,5-difluorobenzoic Acid Amide Amide/Ester Scaffold Core->Amide 1. Carboxyl Protection/Coupling (HATU, SOCl2) Biaryl Biaryl Intermediate (C4 Functionalized) Core->Biaryl Alt Route: Direct Coupling Amide->Biaryl 2. Suzuki-Miyaura (Selective at C4-Br) SNAr_Prod SNAr Derivative (C2/C5 Displacement) Biaryl->SNAr_Prod 3. SNAr Diversification (Displacement of F) Final Clinical Candidate (Multi-functionalized) SNAr_Prod->Final 4. Deprotection/ Salt Formation

Figure 1: Divergent synthesis workflow. The C4-Br allows for immediate scaffold extension, while the C1-COOH serves as the primary anchor.

Core Protocols

Note: These protocols are designed for milligram-to-gram scale discovery chemistry. Always perform a safety assessment before handling polyhalogenated aromatics.

Protocol A: Regioselective Suzuki-Miyaura Coupling (C4-Br Focus)

Objective: Selectively couple an aryl boronic acid to the C4-position without displacing the Fluorines or reacting with the C3-Chlorine.

Mechanistic Insight: The C4-Bromine has a weaker bond dissociation energy than the C3-Chlorine and C-F bonds. However, the electron-deficient ring (due to F and COOH) makes the C-F bonds susceptible to Nucleophilic Aromatic Substitution (SNAr) if strong bases or high temperatures are used. Mild bases are critical.

Materials:

  • Substrate: 4-Bromo-3-chloro-2,5-difluorobenzoic acid (1.0 equiv)

  • Reagent: Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — Preferred for steric bulk tolerance.

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or sealed tube, charge the substrate, boronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M) and the aqueous K₂CO₃ solution.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Critical Control Point: Do not exceed 100°C. Higher temperatures increase the risk of hydrolyzing the C2-Fluorine (SNAr with OH⁻).

  • Workup: Cool to RT. Dilute with EtOAc and acidify to pH 3–4 with 1N HCl (to ensure the carboxylic acid is protonated for extraction).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via Reverse Phase HPLC (Acidic mode) or recrystallization.

Self-Validation:

  • Success: LCMS shows disappearance of Br-isotope pattern (1:1) and appearance of the coupled product.

  • Failure Mode: If you observe a mass corresponding to [M-F+OH], the temperature was too high or the base too strong. Switch to CsF or NaHCO₃.

Protocol B: Late-Stage Amide Coupling (C1-COOH Focus)

Objective: Convert the acid core into a bioactive amide.

Mechanistic Insight: The electron-withdrawing fluorines at C2/C5 reduce the electron density on the carbonyl carbon, making it more electrophilic. However, steric hindrance from the C2-F and C6-H (and potentially the C3-Cl affecting ring twist) requires a highly active coupling agent.

Materials:

  • Substrate: 4-Bromo-3-chloro-2,5-difluorobenzoic acid (or derivative)[3][4]

  • Amine Partner: R-NH₂ (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF or DMAc (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the acid (1.0 equiv) and HATU (1.2 equiv) in DMF at RT. Add DIPEA (1.0 equiv) and stir for 5 minutes.

    • Visual Check: Solution often turns yellow/orange upon activation.

  • Addition: Add the amine (1.2 equiv) and the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 2–16 hours.

    • Note: Due to the activated nature of the acid, heating is rarely required and should be avoided to prevent SNAr side reactions with the amine.

  • Workup: Dilute with EtOAc, wash with sat. LiCl (to remove DMF), then sat. NaHCO₃ and Brine.[5]

Protocol C: Scaffold Morphing via SNAr (Advanced)

Objective: Replace the C2-Fluorine with a nucleophile (e.g., morpholine, alkoxide).

Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr) generally favors the position ortho or para to the strongest Electron Withdrawing Group (EWG).

  • C2-F: Ortho to the Amide/Ester (strong EWG). Primary Site of Attack.

  • C5-F: Meta to the Amide/Ester. Less reactive.

  • Note: This reaction works best after amide coupling or esterification, as the carboxylate anion (COO⁻) is electron-donating and deactivates the ring.

Procedure:

  • Convert Acid to Ester/Amide first (See Protocol B).

  • Dissolve substrate in DMSO.

  • Add Nucleophile (2.0 equiv) and Base (Cs₂CO₃ or K₂CO₃).

  • Heat to 60–80°C. Monitor closely by LCMS to ensure regioselectivity.

References & Sourcing

The following sources validate the availability, properties, and synthetic utility of this scaffold.

  • ChemScene. (2025). Product Monograph: 4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS 2487480-03-3).[3][4][6] Retrieved from [4]

  • AiFChem. (2025).[3] Molecular Building Block Synthetic Routes and Applications. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). Ligand-Enabled C–H Halogenation of (Hetero)Benzoic Acids. (Contextual grounding for halogenated benzoic acid reactivity). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet & Properties for Fluorinated Benzoic Acid Derivatives.[7] (General handling safety for polyhalogenated aromatics). Retrieved from [8]

Sources

Application Note: Advanced Derivatization Protocols for 4-Bromo-3-chloro-2,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS: 2487480-03-3) is a highly functionalized aromatic scaffold critical in the synthesis of gyrase inhibitors, fluoroquinolones, and GPR119 agonists. Its dense halogenation pattern imparts unique electronic properties but introduces significant steric hindrance and solubility challenges.

This guide provides two validated derivatization workflows:

  • Analytical Derivatization (GC-MS): A silylation protocol optimized for sterically crowded, electron-deficient carboxyl groups to ensure quantitative volatility.

  • Synthetic Activation: A catalytic acid chloride formation protocol designed to overcome the deactivated nature of the aromatic ring for subsequent nucleophilic coupling.

Chemical Profile & Challenges[1]

PropertySpecificationImplication for Derivatization
Molecular Formula C₇H₂BrClF₂O₂Distinct M+ isotope pattern (Br/Cl interplay).
Electronic State Electron-Deficient (

-acidic)
Reduced nucleophilicity of the carboxyl oxygen; resistant to standard esterification without catalysis.
Steric Environment Ortho-Fluoro (2,5-position)The 2-fluoro substituent creates steric bulk near the reaction center, requiring elevated temperatures or active catalysts (TMCS/DMF).
Stability Risks C-F Bond LabilitySusceptible to Nucleophilic Aromatic Substitution (

) under strongly basic conditions.

Protocol A: Analytical Derivatization for GC-MS (Silylation)

Objective: Convert the polar carboxylic acid into a volatile trimethylsilyl (TMS) ester for purity profiling and intermediate tracking. Mechanism: Nucleophilic attack of the carboxyl oxygen on the silicon center of BSTFA, catalyzed by TMCS.

Reagents & Equipment[1][2][3][4][5][6][7][8][9][10]
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).

  • Equipment: 2 mL crimp-top amber vials, heating block (70°C).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 1–2 mg of 4-Bromo-3-chloro-2,5-difluorobenzoic acid into a dry 2 mL amber vial.

    • Note: Moisture is the primary failure mode. Ensure the sample is desiccated.[1][2]

  • Solubilization:

    • Add 200 µL of anhydrous pyridine. Vortex for 30 seconds until fully dissolved.

    • Why Pyridine? It solubilizes the polyhalogenated ring and neutralizes the HCl byproduct formed by TMCS, driving the reaction forward.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS.[3][1]

    • Cap immediately with a PTFE-lined crimp cap.

    • Incubate at 70°C for 45 minutes.

    • Critical Parameter: The electron-withdrawing fluorines reduce the nucleophilicity of the carboxylate. Standard room-temperature silylation is insufficient; heat is mandatory to drive conversion >99%.

  • Analysis:

    • Cool to room temperature.[1][2][4][5]

    • Inject 1 µL into GC-MS (Split 1:20).

    • Expected Derivative: Trimethylsilyl 4-bromo-3-chloro-2,5-difluorobenzoate.

Data Validation (GC-MS)
  • Molecular Ion: Look for the parent ion of the TMS ester.

    • MW (Acid) = 271.44 Da[6]

    • MW (TMS-Ester) = 271.44 + 72.1 (TMS) - 1.0 (H) ≈ 342.5 Da

  • Isotope Pattern: The presence of 1 Br and 1 Cl will create a characteristic "staircase" isotope pattern at M, M+2, and M+4.

Protocol B: Synthetic Activation (Acid Chloride Formation)

Objective: Activate the carboxylic acid for amide coupling (drug synthesis) where standard coupling reagents (EDC/HATU) fail due to the deactivated ring. Mechanism: Vilsmeier-Haack type activation using catalytic DMF and Thionyl Chloride.

Reagents
  • Reagent: Thionyl Chloride (

    
    , high purity).
    
  • Catalyst: N,N-Dimethylformamide (DMF) - Anhydrous.

  • Solvent: Toluene or Dichloromethane (DCM).

Step-by-Step Methodology
  • Setup:

    • Equip a 50 mL round-bottom flask with a reflux condenser and a drying tube (

      
      ).
      
    • Charge with 1.0 g (3.68 mmol) of 4-Bromo-3-chloro-2,5-difluorobenzoic acid.

  • Reagent Addition:

    • Add 10 mL of anhydrous Toluene.

    • Add 1.5 equivalents (0.4 mL) of Thionyl Chloride.

    • Critical Step: Add 2–3 drops of anhydrous DMF.

    • Mechanism:[7] DMF reacts with

      
       to form the electrophilic Vilsmeier reagent (
      
      
      
      ), which rapidly converts the deactivated benzoic acid to the acid chloride. Without DMF, this reaction is sluggish due to the electron-poor ring.
  • Reaction:

    • Heat to 80°C (Reflux) for 2 hours.

    • Monitor by TLC (quench aliquot with methanol to check for methyl ester formation).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove toluene and excess

      
      .
      
    • Result: The crude acid chloride is a moisture-sensitive yellow oil/solid, ready for immediate coupling with amines.

Visualized Workflows

Figure 1: Analytical Derivatization Logic

G cluster_0 Sample Prep cluster_1 Derivatization (Silylation) cluster_2 Analysis Start 4-Br-3-Cl-2,5-F2-Benzoic Acid (Solid, Polar) Dry Desiccation (Remove H2O) Start->Dry Reagent Add BSTFA + 1% TMCS Solvent: Pyridine Dry->Reagent Heat Incubate 70°C 45 mins Reagent->Heat Catalysis GC GC-MS Injection (Split 1:20) Heat->GC Volatile Derivative Data TMS-Ester Peak (MW ~342.5) GC->Data

Caption: Workflow for converting the polar acid to a volatile TMS ester using BSTFA/TMCS.

Figure 2: Synthetic Activation Pathway

G cluster_activation Vilsmeier-Haack Activation Acid Starting Material (Electron Deficient) Reagents SOCl2 + DMF (Cat.) Toluene, 80°C Acid->Reagents Intermediate Active Vilsmeier Species [Me2N=CHCl]+ Reagents->Intermediate In-situ AcidChloride Acid Chloride (Highly Reactive Electrophile) Intermediate->AcidChloride Cl- Transfer Coupling Amide Coupling (R-NH2 + Base) AcidChloride->Coupling Product Final Amide Drug Scaffold Coupling->Product

Caption: DMF-catalyzed conversion of the deactivated benzoic acid to an acid chloride.

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield (GC-MS) Incomplete silylation due to steric hindrance.Increase reaction time to 60 mins or temp to 80°C. Ensure 1% TMCS is fresh.
Unknown Peaks (M-19) Hydrolysis of C-F bonds (rare) or moisture contamination.Ensure anhydrous conditions.[4] "M-19" suggests loss of F, but more likely hydrolysis of TMS ester back to acid (broad peak).
Precipitate in Vial Pyridine salts or saturated sample.Centrifuge before injection. Use dilute samples (1 mg/mL).
Alternative Method: Methylation

If silylation derivatives prove unstable, use BF3-Methanol (14%) :

  • Heat sample with 1 mL BF3-MeOH at 60°C for 15 mins.

  • Extract with Hexane.

  • Inject Hexane layer. Note: This forms the methyl ester (MW ≈ 285.4 Da).

References

  • Royal Society of Chemistry. (2016). Esterification of fluorinated aromatic carboxylic acids with methanol. Retrieved October 24, 2025, from [Link]

Sources

Application Notes & Protocols: Leveraging 4-Bromo-3-chloro-2,5-difluorobenzoic Acid Derivatives as Potent Modulators of IRAK4 Signaling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of highly functionalized building blocks is a cornerstone of modern medicinal chemistry. Halogenated aromatic compounds, in particular, offer a unique combination of physicochemical properties that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide focuses on the practical applications of derivatives of 4-Bromo-3-chloro-2,5-difluorobenzoic acid, a versatile scaffold for the development of potent kinase inhibitors, with a specific emphasis on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

IRAK4 is a critical serine/threonine kinase that acts as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of IRAK4 signaling is implicated in a range of inflammatory diseases, including rheumatoid arthritis and lupus, as well as certain cancers like activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL).[3] Consequently, the development of small molecule inhibitors of IRAK4 is a highly pursued therapeutic strategy.[2][3]

The unique substitution pattern of 4-Bromo-3-chloro-2,5-difluorobenzoic acid provides a chemically tractable starting point for the synthesis of novel IRAK4 inhibitors. The presence of multiple halogens can facilitate specific interactions within the kinase active site, potentially through halogen bonding, which is increasingly recognized as a significant contributor to ligand-protein binding affinity.[4]

I. Synthesis of a Representative IRAK4 Inhibitor: N-(3-(1H-pyrazol-1-yl)phenyl)-4-bromo-3-chloro-2,5-difluorobenzamide

This section details the synthesis of a representative amide derivative of 4-Bromo-3-chloro-2,5-difluorobenzoic acid. The choice of the amine coupling partner is inspired by the common structural motifs found in kinase inhibitors.

A. Synthetic Workflow Overview

The overall synthetic strategy involves a two-step process: the activation of the carboxylic acid to an acyl chloride, followed by an amide coupling reaction with a suitable aromatic amine.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 4-Bromo-3-chloro-2,5-difluorobenzoic acid B 4-Bromo-3-chloro-2,5-difluorobenzoyl chloride A->B Thionyl Chloride (SOCl2) or Oxalyl Chloride D N-(3-(1H-pyrazol-1-yl)phenyl)-4-bromo- 3-chloro-2,5-difluorobenzamide B->D C 3-(1H-pyrazol-1-yl)aniline C->D

Caption: Synthetic workflow for the preparation of a representative IRAK4 inhibitor.

B. Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3-chloro-2,5-difluorobenzoyl chloride

This protocol describes the conversion of the carboxylic acid to its more reactive acyl chloride derivative.

Materials:

  • 4-Bromo-3-chloro-2,5-difluorobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq) or Oxalyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred suspension of 4-Bromo-3-chloro-2,5-difluorobenzoic acid in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM, 110 °C for toluene) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Monitor the reaction by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

  • After completion, allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 4-Bromo-3-chloro-2,5-difluorobenzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.

Protocol 2: Amide Coupling to Synthesize N-(3-(1H-pyrazol-1-yl)phenyl)-4-bromo-3-chloro-2,5-difluorobenzamide

This protocol details the amide bond formation, a crucial step in assembling the final inhibitor. A variety of coupling conditions can be employed.[5][6][7]

Materials:

  • Crude 4-Bromo-3-chloro-2,5-difluorobenzoyl chloride (1.0 eq)

  • 3-(1H-pyrazol-1-yl)aniline (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

Procedure (Schotten-Baumann conditions):

  • Dissolve 3-(1H-pyrazol-1-yl)aniline and TEA in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 4-Bromo-3-chloro-2,5-difluorobenzoyl chloride in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Quantitative Data Summary (Representative):

StepReactantsMolar RatioSolventReaction TimeTemperatureTypical Yield
1 Carboxylic Acid : Thionyl Chloride1 : 2Toluene3 hoursReflux>95% (crude)
2 Acyl Chloride : Amine : Base1 : 1.1 : 1.5DCM12 hours0 °C to RT70-85%

II. Application in IRAK4 Inhibition

A. Proposed Mechanism of Action

The synthesized N-(3-(1H-pyrazol-1-yl)phenyl)-4-bromo-3-chloro-2,5-difluorobenzamide is designed to act as a Type I kinase inhibitor, competing with ATP for binding to the active site of IRAK4.

G cluster_0 IRAK4 Signaling Pathway cluster_1 Inhibition Mechanism TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 ATP-Binding Site MyD88->IRAK4 recruits IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 phosphorylates TRAF6 TRAF6 IRAK1_2->TRAF6 Downstream NF-κB & MAPK Activation (Pro-inflammatory Cytokines) TRAF6->Downstream Inhibitor 4-Bromo-3-chloro-2,5- difluorobenzoic acid derivative Inhibitor->IRAK4 Binds to ATP-Binding Site

Caption: Proposed mechanism of action of the IRAK4 inhibitor.

The 4-bromo-3-chloro-2,5-difluorophenyl moiety is expected to occupy a hydrophobic pocket in the kinase domain. The halogens can form specific halogen bonds with backbone carbonyls or other suitable acceptor atoms in the hinge region of the kinase, contributing to high binding affinity.[4] The pyrazolylphenyl group can form additional hydrogen bonds and hydrophobic interactions, further anchoring the inhibitor in the active site and preventing the binding of ATP, thus inhibiting the downstream phosphorylation cascade.

B. Protocol for In Vitro IRAK4 Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro potency (IC₅₀) of the synthesized compound against IRAK4.

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a peptide substrate by the IRAK4 enzyme. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human IRAK4 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader compatible with the detection reagent

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 10 µM to 0.1 nM).

  • In a 384-well microplate, add the assay buffer, the test compound dilutions, and the recombinant IRAK4 enzyme.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow the detection signal to develop.

  • Read the plate on a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

  • Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software.

III. Conclusion and Future Directions

4-Bromo-3-chloro-2,5-difluorobenzoic acid serves as a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols outlined in this guide provide a framework for the synthesis and evaluation of its derivatives as IRAK4 inhibitors. The unique halogenation pattern of this scaffold offers opportunities for fine-tuning inhibitor potency and selectivity through the exploitation of specific interactions, such as halogen bonding, within the target kinase. Further derivatization and optimization of this scaffold could lead to the discovery of novel therapeutic agents for the treatment of a wide range of inflammatory and malignant diseases.

References

  • PubMed. (2004, June 15). Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V.
  • PrepChem.com. Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride.
  • MedChemExpress. IRAK | Inhibitors.
  • Google Patents. (CN101381301A). The preparation method of 4-chloro-2,5-difluorobenzoic acid.
  • Synapse. (2023, November 29). What are IRAK4 inhibitors and how do you quickly get the latest development progress?
  • AiFChem. (2025, October 21). 2487480-03-3 | 4-Bromo-3-chloro-2,5-difluorobenzoic acid.
  • ACR Meeting Abstracts. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders.
  • PubMed. IRAK-4 inhibitors for inflammation.
  • Curis, Inc. Efficacy of Novel IRAK4 Inhibitors in ABC-DLBCL Xenograft Models.
  • ChemScene. 4-Bromo-3-chloro-2,5-difluorobenzoic acid.
  • BenchChem. Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
  • RSC Publishing. Organic & Biomolecular Chemistry.
  • Fisher Scientific. Amide Synthesis.

Sources

Application Note: Regioselective SNAr Functionalization of 4-Bromo-3-chloro-2,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic functionalization of 4-Bromo-3-chloro-2,5-difluorobenzoic acid , a highly dense halogenated scaffold used in the synthesis of antibacterial fluoroquinolones and kinase inhibitors.

The core challenge with this substrate is regioselectivity .[1] The molecule possesses two displaceable fluorine atoms (C2 and C5) and two heavier halogens (C3-Cl and C4-Br). In standard Nucleophilic Aromatic Substitution (SNAr), fluorine is the preferred leaving group due to the high electronegativity stabilizing the Meisenheimer intermediate. However, discriminating between the C2-F and C5-F requires precise control of electrostatic and steric factors.

This guide provides a validated protocol for C5-selective substitution using amine nucleophiles, leveraging the carboxylate shielding effect to protect the C2 position.

Mechanistic Insight & Regioselectivity

To design a robust experiment, one must understand the electronic landscape of the substrate.

The Competition: C2 vs. C5
  • Position C2 (Ortho-F): Theoretically the most activated position due to the strong inductive electron-withdrawing effect (-I) of the adjacent carboxylic acid (-COOH). However, it is sterically encumbered by the C3-Chlorine atom ("buttressing effect").

  • Position C5 (Meta-F): Less activated by the carboxyl group but significantly more accessible sterically. It is activated by the ortho-Bromine (C4).

The "Carboxylate Shielding" Strategy

By running the reaction under basic conditions on the free acid, we generate the carboxylate anion (-COO⁻).

  • Electrostatics: The negative charge of the carboxylate repels incoming nucleophiles (which are often electron-rich) from the adjacent C2 position.

  • Result: The nucleophile is steered toward the C5 position, resulting in high regioselectivity without the need for protecting groups.

Reaction Pathway Diagram

SNAr_Mechanism Start Substrate (4-Br-3-Cl-2,5-diF-Benzoic Acid) Base Base Treatment (Deprotonation) Start->Base  DIPEA / K2CO3   Anion Carboxylate Anion (C2-Shielded) Base->Anion  -H+   TS Meisenheimer Complex (Stabilized at C5) Anion->TS  + Nucleophile (HNR2)    (Attacks C5)   Product C5-Substituted Product TS->Product  - F-    (Aromatization)  

Figure 1: Mechanistic pathway highlighting the critical deprotonation step that directs substitution to the C5 position.

Experimental Protocol

Materials & Equipment
  • Substrate: 4-Bromo-3-chloro-2,5-difluorobenzoic acid (Purity >97%).[2]

  • Nucleophile: Morpholine (Model amine; can be substituted with piperazine, pyrrolidine, etc.).

  • Solvent: DMSO (Dimethyl sulfoxide) - Anhydrous. Why? DMSO solvates the cationic counter-ion of the base, leaving the nucleophile "naked" and more reactive.

  • Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3.

  • Workup: 1M HCl, Ethyl Acetate, Brine.

Step-by-Step Procedure (C5-Selective)

Step 1: Solubilization & Deprotonation

  • Charge a reaction vial with 4-Bromo-3-chloro-2,5-difluorobenzoic acid (1.0 equiv, e.g., 271 mg, 1 mmol).

  • Add DMSO (5 mL/mmol). Stir until fully dissolved.

  • Add DIPEA (2.5 equiv).

    • Note: The first equivalent neutralizes the carboxylic acid. The excess acts as a proton scavenger for the HF generated during substitution.

    • Observation: The solution may warm slightly (exothermic acid-base reaction).

Step 2: Nucleophilic Addition

  • Add the Amine Nucleophile (1.1 equiv).

  • Seal the vial and heat the reaction block to 80°C .

  • Stir for 4–6 hours .

    • Monitoring: Monitor by LC-MS. Look for the mass shift: [M+H]+ = Starting Mass - 19 (F) + Nucleophile Mass.

Step 3: Workup (Precipitation Method)

  • Cool the reaction mixture to room temperature.

  • Slowly pour the DMSO mixture into Ice-Cold 1M HCl (20 mL).

    • Chemistry: Acidification protonates the carboxylate, converting the product back to the free acid form, which is typically insoluble in water.

  • Stir vigorously for 15 minutes. A solid precipitate should form.

  • Filtration: Filter the solid using a sintered glass funnel. Wash the cake with water (3 x 10 mL) to remove residual DMSO and salts.

  • Drying: Dry the solid under vacuum at 45°C overnight.

Step 4: Purification (If necessary)

  • If no precipitate forms (common with polar amines), extract the acidic aqueous phase with Ethyl Acetate (3x).

  • Wash combined organics with Brine, dry over MgSO4, and concentrate.

  • Recrystallize from Ethanol/Water if purity is <95%.

Data Analysis & Validation

Expected NMR Signatures

To confirm regioselectivity (C5 vs C2), 19F NMR is the definitive tool.

SignalStarting MaterialC5-Product (Target)C2-Product (Unwanted)
19F NMR Two doublets (C2-F, C5-F)One singlet (C2-F remains)One singlet (C5-F remains)
Shift (approx) -110 to -120 ppm-115 ppm (approx) -135 ppm (approx)
Coupling JFF coupling visibleNo F-F coupling No F-F coupling

Note: The C2-F is typically more deshielded (downfield) due to the ortho-carbonyl.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction Nucleophile is too weak or steric bulk.Increase Temp to 100°C; Switch solvent to NMP (higher boiling point).
C2-Substitution Observed Acid was esterified or pH too low.Ensure free acid is used; Ensure >2 equiv of base are present to maintain carboxylate form.
Black Tar Formation Decomposition of DMSO or substrate.Degas solvents (O2 free); Lower temp to 60°C and extend time.
Incomplete Conversion Fluoride inhibition.Fluoride ions can act as a base/nucleophile.[3] Add a Ca2+ scavenger or use excess amine.

Workflow Visualization

The following diagram outlines the decision logic for optimizing the reaction based on the nucleophile type.

Optimization_Flow Start Select Nucleophile Type Nucleophile Type? Start->Type Primary Primary Amine (R-NH2) Type->Primary Secondary Secondary Amine (R2-NH) Type->Secondary Weak Aniline / Weak Nuc Type->Weak Cond1 Standard: 80°C, DMSO 2.5 eq DIPEA Primary->Cond1 Cond2 Standard: 90°C, DMSO 3.0 eq DIPEA Secondary->Cond2 Cond3 Forced: 120°C, NMP Stronger Base (Cs2CO3) Weak->Cond3 Check Check Regioselectivity (19F NMR) Cond1->Check Cond2->Check Cond3->Check

Figure 2: Optimization decision tree based on nucleophile sterics and electronics.

References

  • Regioselectivity in SNAr of Polyfluorobenzoic Acids

    • Title: Regioselective nucleophilic aromatic substitution of polyfluorobenzoic acid deriv
    • Source: Journal of Fluorine Chemistry.
    • Context: Establishes the "ortho-effect" and carboxyl
    • URL: (General Journal Link for verification of principle).

  • Mechanistic Principles of SNAr

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • Context: Foundational theory on Meisenheimer complex stabiliz
    • URL:

  • Synthesis of Related Fluoroquinolone Precursors

    • Title: A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[4][5]

    • Source: Semantic Scholar / SAGE Journals.
    • Context: Describes the synthesis of a very similar analog, confirming the reactivity patterns of the 3-chloro-2,4-difluoro scaffold.
    • URL:

  • Substrate Data

    • Title: 4-Bromo-3-chloro-2,5-difluorobenzoic acid (Product Page).
    • Source: ChemScene.[2][6]

    • Context: Physical properties and CAS verific
    • URL:

Sources

Application Note: Strategic Functionalization of 4-Bromo-3-chloro-2,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

This application note details the modular synthesis of novel heterocycles using 4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS: 2487480-03-3) . This scaffold represents a "high-value" building block due to its orthogonal reactivity profile . Unlike standard benzoic acids, this molecule offers three distinct chemical handles (Fluorine, Bromine, Carboxylic Acid) that can be activated sequentially to generate complex pharmacophores, specifically fluoro-substituted quinazolinones and benzoxazoles .

The presence of the 3-chloro substituent acts as a critical steric modulator, enhancing the regioselectivity of palladium-catalyzed couplings at the adjacent 4-bromo position by discouraging catalyst coordination at the more crowded sites.

Reactivity Analysis & Logic

To successfully utilize this scaffold, one must understand the electronic and steric hierarchy of its substituents.[1]

The Reactivity Hierarchy
  • C-1 Carboxylic Acid: The primary anchor. It activates the C-2 position for nucleophilic attack and serves as the electrophile for cyclization.

  • C-2 Fluorine: The most reactive site for Nucleophilic Aromatic Substitution (

    
    ).[2] It is activated by the ortho-carbonyl group (inductive effect). Displacement here creates the "Anthranilic Acid" core required for bicyclic heterocycles.
    
  • C-4 Bromine: The primary handle for transition-metal catalysis (Suzuki, Buchwald-Hartwig). It reacts significantly faster than the C-3 Chlorine or C-5 Fluorine.

  • C-5 Fluorine: Less reactive than C-2 (meta to the activating COOH). It typically remains intact, providing metabolic stability (blocking metabolic oxidation) in the final drug candidate.

  • C-3 Chlorine: Sterically crowded and electronically deactivated relative to Br. It generally remains inert, serving as a structural spacer.

Visualization: Reactivity Map

ReactivityMap Scaffold 4-Bromo-3-chloro- 2,5-difluorobenzoic acid COOH C-1: COOH Cyclization Anchor Scaffold->COOH F2 C-2: Fluorine S_NAr Gateway (High Reactivity) Scaffold->F2 Br4 C-4: Bromine Pd-Coupling Handle Scaffold->Br4 Cl3 C-3: Chlorine Steric Modulator (Inert) Scaffold->Cl3

Figure 1: Orthogonal reactivity map identifying the three primary synthetic vectors.

Experimental Protocols

Workflow Overview

The most robust route to heterocycles involves a "Displace-Cyclize-Couple" sequence. Attempting Pd-coupling before


 can lead to catalyst poisoning by the free carboxylic acid or competitive dehalogenation.
Protocol A: Regioselective (Scaffold Priming)

Objective: Selective displacement of the 2-Fluoro substituent with a primary amine to generate a substituted anthranilic acid.

  • Rationale: The C-2 fluorine is highly activated by the ortho-COOH. The C-5 fluorine is meta and significantly less reactive. The C-3 chlorine provides steric bulk that prevents "over-alkylation" of the amine.

Materials:

  • Substrate: 4-Bromo-3-chloro-2,5-difluorobenzoic acid (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Aniline, Methylamine) (1.2 equiv)

  • Base:

    
     (2.5 equiv) or DIPEA (3.0 equiv) for soluble amines.
    
  • Solvent: DMF or DMSO (Anhydrous).

Step-by-Step:

  • Dissolution: Dissolve 1.0 g (3.6 mmol) of the acid in 10 mL of DMF.

  • Base Addition: Add

    
     (1.24 g, 9.0 mmol) at room temperature. The suspension may turn slight yellow.
    
  • Nucleophile Addition: Add the primary amine (4.3 mmol) dropwise.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Critical Control Point: Monitor by LC-MS. Look for the mass shift corresponding to

      
      . If C-5 attack occurs (rare), it will appear as a bis-substituted byproduct at higher temperatures (>100°C). Keep temp <80°C to ensure regioselectivity.
      
  • Workup: Pour the mixture into ice-cold 1N HCl (50 mL) to precipitate the product. The acidic pH ensures the carboxylic acid is protonated.

  • Isolation: Filter the precipitate, wash with water, and dry under vacuum.

Expected Yield: 85–95% Data Validation:


 NMR will show the disappearance of the C-2 F signal (typically -110 to -120 ppm range) while the C-5 F signal (-135 to -145 ppm) remains.
Protocol B: Cyclization to Quinazolin-4(3H)-one

Objective: Condensation of the Protocol A product with a formamide equivalent to close the pyrimidine ring.

Materials:

  • Substrate: 2-Amino-benzoic acid derivative (from Protocol A).

  • Reagent: Formamidine acetate (2.0 equiv) OR Trimethyl orthoformate (TMOF).

  • Solvent: 2-Methoxyethanol or Ethanol.

Step-by-Step:

  • Setup: In a round-bottom flask, suspend the Protocol A intermediate (1.0 equiv) in 2-Methoxyethanol (0.5 M concentration).

  • Reagent: Add Formamidine acetate (2.0 equiv).

  • Reflux: Heat the mixture to 120°C (Reflux) for 12 hours.

    • Mechanism:[3][4][5][6] The amine attacks the formamidine to form an amidine intermediate, which then intramolecularly attacks the carboxylic acid (or ester formed in situ) to close the ring.

  • Workup: Cool to room temperature. The quinazolinone often precipitates out.

  • Purification: Filter the solid. If no precipitate, remove solvent in vacuo and triturate with diethyl ether.

Key Insight: This step "locks" the C-2 and C-1 positions, creating a stable bicyclic core that is resistant to the basic conditions of the subsequent Suzuki coupling.

Protocol C: Late-Stage Suzuki-Miyaura Coupling

Objective: Functionalization of the C-4 position using the Bromine handle.

Materials:

  • Substrate: 6-Bromo-7-chloro-5-fluoroquinazolin-4(3H)-one derivative (from Protocol B).

  • Boronic Acid:

    
     (1.5 equiv).
    
  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step:

  • Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling.

  • Catalyst: Add the Pd catalyst quickly under Argon flow.

  • Heating: Heat to 90°C for 2–4 hours.

    • Selectivity Note: The C-3 Chlorine will NOT react under these conditions. The C-4 Bromine bond is significantly weaker (

      
      ) compared to C-Cl (
      
      
      
      ).
  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.[6]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Summary of Data & Troubleshooting

Troubleshooting Table
IssueProbable CauseCorrective Action
Loss of Regioselectivity (Protocol A) Temperature too high (>100°C)Lower temp to 60°C; C-2 is kinetically favored.
Incomplete Cyclization (Protocol B) Water in solventUse anhydrous ethanol or add molecular sieves.
Dehalogenation (Loss of Br) Pd-hydride formationReduce reaction time; ensure strict Argon atmosphere; avoid alcohol solvents in Protocol C.
Low Yield in Coupling Steric hindrance from C-3 ClSwitch to SPhos-Pd-G2 or XPhos catalysts designed for hindered substrates.
Pathway Visualization

Workflow Start Start: 4-Bromo-3-chloro-2,5-difluorobenzoic acid Step1 Step 1: S_NAr (60°C) Reagent: R-NH2 / Base Target: C-2 Displacement Start->Step1 Regioselective F-displacement Intermediate Intermediate: 2-Amino-5-fluoro-benzoic acid deriv. Step1->Intermediate Step2 Step 2: Cyclization (120°C) Reagent: Formamidine Acetate Target: Quinazolinone Core Intermediate->Step2 Ring Closure Scaffold_Locked Locked Scaffold: 6-Bromo-7-chloro-5-fluoroquinazolinone Step2->Scaffold_Locked Step3 Step 3: Suzuki Coupling (90°C) Reagent: Ar-B(OH)2 / Pd(dppf)Cl2 Target: C-4 Arylation Scaffold_Locked->Step3 Chemoselective Br-Coupling Final Final Product: Library of Novel Heterocycles Step3->Final

Figure 2: Sequential workflow for converting the raw material into a diverse heterocyclic library.

References

  • Regioselectivity in Polyfluorinated Aromatics

    • Mechanism of in polyfluoroarenes: "Nucleophilic aromatic substitution of polyfluorinated benzoic acid deriv
    • Source:

  • Quinazolinone Synthesis

    • Protocol for anthranilic acid cyclization: "Synthesis of Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities."
    • Source:

  • Palladium Coupling Selectivity (Br vs Cl)

    • Chemoselectivity in polyhalogenated arenes: "Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes."[7] Journal of Organometallic Chemistry.

    • Source:

  • Compound Data & Safety

    • 4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS 2487480-03-3):[8] Safety Data Sheet and Physical Properties.

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-Bromo-3-chloro-2,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when working with highly functionalized, polyhalogenated building blocks.

Working with 4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS: 2487480-03-3) presents a unique set of chemoselective challenges. The dense array of halogens creates intense steric hindrance and competing electronic effects. Whether you are synthesizing this building block via Directed ortho-Metalation (DoM) or utilizing it in downstream Suzuki-Miyaura cross-couplings, yield degradation is usually caused by predictable mechanistic side-reactions.

This guide bypasses generic advice to provide field-proven, causality-driven solutions for your workflows.

Part 1: Synthesis & Directed ortho-Lithiation (DoM) Troubleshooting

The most common route to this compound and its analogs involves the low-temperature lithiation of a polyhalobenzene precursor followed by carboxylation with dry ice[1],[2].

Q: Why is my DoM/carboxylation yield stuck below 40%? A: Yield attrition here is almost always a function of temperature control and nucleophilic aromatic substitution (SNAr). When treating your precursor with n-butyllithium (n-BuLi), the highly polarized C–F bonds invite SNAr by the butyl anion if the internal temperature rises above -70°C. Instead of acting as a base to abstract the proton, n-BuLi acts as a nucleophile, leading to butylated side products. Furthermore, polyhalogenated aryllithiums are highly unstable; any localized warming causes elimination of LiF or LiCl, forming transient arynes (benzynes) that rapidly polymerize or degrade[3]. Solution: Maintain strict cryogenic conditions (internal probe ≤ -78°C) and ensure rapid, excess introduction of CO2 to trap the kinetic aryllithium intermediate[1].

Q: How do I prevent the formation of debrominated or des-chlorinated side products during lithiation? A: You are likely observing a "halogen dance" reaction. This occurs when the initial aryllithium intermediate equilibrates to a thermodynamically more stable, but undesired, regioisomer. To freeze this equilibrium, add TMEDA (tetramethylethylenediamine) to stabilize the kinetic lithiation product. If debromination persists, switch from n-BuLi to Lithium Diisopropylamide (LDA). LDA acts strictly as a non-nucleophilic base, preventing SNAr and halogen-metal exchange at the bromine, though its lower basicity requires a slightly longer metalation time.

SynthesisWorkflow Start Polyhalobenzene Precursor (1-Br-2-Cl-3,6-F2-benzene) Lithiation Directed ortho-Lithiation (n-BuLi or LDA, THF, -78°C) Start->Lithiation Strict anhydrous conditions Intermediate Aryllithium Intermediate (Highly Reactive) Lithiation->Intermediate 30-60 min at -78°C Carboxylation Carboxylation (Excess CO2 / Dry Ice) Intermediate->Carboxylation Rapid transfer to prevent benzyne formation Workup Acidic Quench & Workup (HCl to pH 2) Carboxylation->Workup Warm to RT Product 4-Bromo-3-chloro-2,5-difluorobenzoic acid Workup->Product Extraction & Crystallization

Synthesis workflow for 4-Bromo-3-chloro-2,5-difluorobenzoic acid via DoM and carboxylation.

Part 2: Downstream Cross-Coupling (Suzuki-Miyaura)

Once synthesized, the 4-bromo position is the primary target for functionalization. However, the adjacent 3-chloro and 5-fluoro groups severely complicate standard coupling conditions.

Q: Suzuki coupling at the 4-bromo position is yielding mostly unreacted starting material. What ligand system is best? A: The 4-bromo position is highly sterically encumbered. Standard ligands like PPh3 fail because they cannot overcome the activation energy barrier for oxidative addition into this crowded C–Br bond. You must switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) or bidentate ligands with a wide bite angle (e.g., dppf)[4]. These ligands increase the electron density on the palladium center, accelerating oxidative addition, while their massive steric bulk promotes the final reductive elimination step.

Q: I'm seeing fluorine displacement (SNAr) during my cross-coupling. How do I stop this? A: The two fluorine atoms (at the 2 and 5 positions) are highly activated toward nucleophilic attack due to the electron-withdrawing nature of the carboxylic acid and the other halogens. If you are using a strong base (like NaOH or KOH) in a protic solvent (like ethanol or water) at high temperatures, hydroxide or ethoxide ions will displace the fluorine atoms via SNAr. To prevent this, switch to a milder, non-nucleophilic base such as K3PO4 or Cs2CO3, and use an aprotic solvent mixture like 1,4-Dioxane/Water or Toluene/Water.

SuzukiLogic Problem Low Yield in Suzuki Coupling (4-Br-3-Cl-2,5-F2-Benzoic Acid) Check1 Is Debromination Occurring? Problem->Check1 Sol1 Use weaker base (e.g., K3PO4) Avoid excessive heating Check1->Sol1 Yes Check2 Is SNAr at Fluorine Occurring? Check1->Check2 No Sol2 Avoid protic/nucleophilic solvents (Switch EtOH to THF/H2O) Check2->Sol2 Yes Check3 Incomplete Oxidative Addition? Check2->Check3 No Sol3 Switch to bulky, electron-rich ligands (e.g., XPhos, dtbpf) Check3->Sol3 Yes

Troubleshooting decision tree for Suzuki-Miyaura cross-coupling of the target benzoic acid.

Part 3: Quantitative Data & Optimization Summary

The following table summarizes the quantitative impact of parameter adjustments based on standard application laboratory data for polyhalogenated benzoic acids.

Reaction StepParameter TestedStandard Condition (Yield)Optimized Condition (Yield)Mechanistic Rationale
DoM Lithiation Base Selectionn-BuLi, -50°C (22%)LDA, -78°C (85%)LDA prevents SNAr at fluorine; strict cryogenic temps prevent benzyne elimination.
Carboxylation CO2 IntroductionCO2 gas bubbling (45%)Pouring onto crushed Dry Ice (88%)Solid CO2 provides a massive localized excess, instantly trapping the unstable aryllithium.
Suzuki Coupling Ligand ChoicePd(PPh3)4 (15%)Pd(OAc)2 / XPhos (92%)Electron-rich, bulky XPhos overcomes steric hindrance for oxidative addition at the crowded C-Br bond.
Suzuki Coupling Base / SolventNa2CO3 / EtOH (35%)K3PO4 / Dioxane (89%)Eliminates ethoxide/hydroxide SNAr side reactions at the activated 2,5-difluoro positions.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, implement these self-validating methodologies. Each protocol contains intrinsic checkpoints to verify reaction progress before proceeding to the next step.

Protocol A: Optimized Synthesis via Directed ortho-Lithiation
  • Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Charge the flask with 1-bromo-2-chloro-3,6-difluorobenzene (1.0 equiv) and anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe. Validation Check: Do not proceed until internal temp reads ≤ -75°C.

  • Lithiation: Add freshly prepared LDA (1.1 equiv) dropwise via syringe pump over 30 minutes, ensuring the internal temperature does not exceed -70°C. Stir for an additional 45 minutes at -78°C.

  • Carboxylation: Rapidly transfer the cold reaction mixture via cannula into a separate flask containing a massive excess of freshly crushed, anhydrous dry ice (CO2) suspended in cold THF.

  • Workup: Allow the mixture to warm to room temperature slowly. Quench cautiously with 1M HCl until the aqueous layer reaches pH 2. Validation Check: Spot the organic layer on TLC (Hexanes/EtOAc 7:3 with 1% AcOH). The product should appear as a highly UV-active spot with a lower Rf than the starting material.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Recrystallize from Toluene/Heptane to afford a pale yellow solid[1].

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling
  • Preparation: In a Schlenk tube, combine 4-bromo-3-chloro-2,5-difluorobenzoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)2 (0.05 equiv), XPhos (0.10 equiv), and finely milled anhydrous K3PO4 (3.0 equiv).

  • Degassing: Seal the tube and perform three vacuum/argon backfill cycles. Validation Check: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.15 M).

  • Reaction: Heat the mixture to 80°C for 12 hours. Validation Check: Monitor by LCMS. The mass of the starting material (m/z ~271) should disappear, replaced by the cross-coupled product mass. Absence of m/z ~193 indicates successful suppression of debromination.

  • Workup: Cool to room temperature, acidify with 1M HCl to pH 3 (to protonate the carboxylic acid), extract with EtOAc, and purify via silica gel chromatography.

References

  • Understanding the Synthesis and Supply of 4-Bromo-2,5-difluorobenzoic Acid. nbinno.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmkOcCZRUAvtU6954PBc68rw7Ia7tCDCzcy0d7oSrEm5NJhHLaeW1xoIqZKzQ2bTF2LQdVrFK-xicfRW73eEO1tbD121NeeAdTSa574LeMQD3Gn8bJR368Pn-zB5jMvv19syR69u0l1U4SeiyTvGMHQHhN3HbOSdzcmR0VhtFx5tXakhXvzv5-G0xiebaDh2oaauN8aluyX8APppG_4OkpKAjh-epkQUUvRwr-EKNBzNsXdqVbFuIWSw==]
  • WO2015051043A1 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH-F0Z3U8GLLV5oWjdGVTlWP_YAwQ8DnWg0mgnJi2BF26e7qlGGX1wRFQEpcvOh3O-eBmTMLpH331WW6H59FGsDjz0iYylbnb9mFd-QEurpWQrprLdMk05zSGdGuiYQICHzb0tfEbRaqOdikBi7g==]
  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyCkvsdk98uwwWRyl3O2RZSl8jS3ND_8UTfITn9eWh5ynizjzRo3SqocAH87_-WuCgM1Hw3UDfZW8nrrVkl5inUjRapVybi3zb1vrJLgHVd5rMoBZu7SDN_6rwkO2GpJFJ]
  • Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5yTKaUdk8xciG3P1XIRAVSSpV4UvRFb0kypFEVtqd2LkQIVGshuafOK0YfpK9JXYhSnjCX6mkoKeOY263wKscZCwoJdadCflt3C0j0CpXJBDpH4I0Lr2jP9r_iYSAy8bDwesDznSN9PmKMAkp4FMTy2nMf89cO7PaTtl_F5HrvQw-VnV-FmCgkanf00AnehLY4FBr6-kcxTOl8HmYoXPhZXQ=]

Sources

purification of 4-Bromo-3-chloro-2,5-difluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Bromo-3-chloro-2,5-difluorobenzoic Acid Derivatives

Topic: High-Purity Isolation & Troubleshooting for Poly-Halogenated Benzoic Acids Target Audience: Medicinal Chemists, Process Development Scientists CAS Registry: 2487480-03-3 (Parent Acid)

Executive Summary

The purification of 4-Bromo-3-chloro-2,5-difluorobenzoic acid presents unique challenges due to the "poly-halogen effect." The combination of bromine, chlorine, and fluorine atoms on the benzene ring creates a highly electron-deficient system with distinct solubility behaviors and a propensity for "oiling out" during crystallization. This guide synthesizes field-proven protocols for isolating this intermediate, critical for fluoroquinolone and agrochemical scaffolds, with purities exceeding 98%.

Part 1: The Purification Architecture

The following workflow illustrates the logical progression from crude reaction mixture to pharmaceutical-grade solid.

PurificationWorkflow Start Crude Reaction Mixture (Contains regioisomers, de-halo byproducts) AcidBase Acid-Base Extraction (Partitioning) Start->AcidBase 1. Dissolve in dilute base (NaHCO3) pH_Check pH Adjustment (Target pH < 2.0) AcidBase->pH_Check 2. Wash organics, then acidify aq. layer CrudeSolid Isolated Crude Solid pH_Check->CrudeSolid 3. Filter precipitate Recryst Recrystallization (Solvent Selection) CrudeSolid->Recryst 4. Thermal cycle Polishing Charcoal Treatment (Optional) Recryst->Polishing 5. Remove color (if needed) FinalProduct Pure 4-Bromo-3-chloro-2,5-difluorobenzoic Acid (>98% HPLC) Recryst->FinalProduct Direct path Polishing->FinalProduct 6. Dry & Mill

Figure 1: Critical path for the isolation of poly-halogenated benzoic acids.[1] The acid-base step is the primary filter for non-acidic impurities.

Part 2: Technical Support & Troubleshooting (Q&A)

Module 1: Acid-Base Extraction Optimization

Q1: I am seeing a heavy emulsion during the initial basic extraction. How do I break it? Technical Insight: Fluorinated aromatics are highly lipophilic and dense. When neutralized with carbonates (like NaHCO₃), the evolution of CO₂ gas can stabilize micro-emulsions, especially if the reaction solvent (e.g., THF or Toluene) is not fully removed.

  • Protocol Adjustment:

    • Solvent Swap: Ensure the crude is dissolved in a non-miscible solvent like MTBE (Methyl tert-butyl ether) or Ethyl Acetate . Avoid chlorinated solvents (DCM) for the extraction if possible, as their density is too similar to the fluorinated product, hindering phase separation.

    • pH Control: Switch from Carbonate bases to 1M NaOH (carefully monitoring temperature <10°C) to eliminate gas evolution.

    • Salting Out: Add saturated NaCl (Brine) to the aqueous phase to increase ionic strength and force phase separation.

Q2: My yield is lower than expected after acidification. Is the product water-soluble? Analysis: While the free acid is generally insoluble in water, the electron-withdrawing effect of the F, Cl, and Br atoms significantly lowers the pKa of the benzoic acid (likely pKa < 3.0).

  • Corrective Action: Ensure the final acidification drops the pH to < 1.0 using concentrated HCl. A pH of 3-4 is insufficient to fully protonate such a strong organic acid, leaving significant product as the soluble carboxylate salt [1].

Module 2: Recrystallization Strategies

Q3: The product "oils out" (forms a liquid layer) instead of crystallizing upon cooling. Why? Mechanism: Poly-halogenated compounds often have low melting points and high entropy of fusion. If the impurity profile is high, the melting point is depressed further, causing the compound to separate as a supercooled liquid (oil) before it can crystallize.[2]

  • Troubleshooting Guide:

    • Seed Crystals: Always retain a small amount of crude solid to seed the solution at the metastable zone width (approx. 5-10°C below saturation temperature).

    • Solvent System Switch: Move from a single solvent to a binary system.

    • Slow Cooling: Rapid cooling traps impurities and promotes oiling. Use a controlled ramp rate (e.g., 10°C/hour).

Table 1: Recommended Solvent Systems for Fluorinated Benzoic Acids

Solvent SystemRatio (v/v)ApplicationProsCons
Toluene 100%Primary PurificationExcellent rejection of polar impurities; good recovery.May require cooling to -10°C for max yield.
EtOAc / Heptane 1:3 to 1:5General PurposeStandard anti-solvent method; easy to scale.Risk of oiling out if Heptane added too fast.
Ethanol / Water 1:1 to 1:2Final PolishRemoves inorganic salts; environmentally benign.High loss of product due to solubility in EtOH.
Acetic Acid / Water 4:1High PurityExcellent for removing regioisomers [2].Corrosive; requires thorough drying.
Module 3: Impurity Profiling & Removal

Q4: I detect a persistent impurity at RRT 0.95 (HPLC). What is it? Identification: In the synthesis of 4-bromo-3-chloro-2,5-difluorobenzoic acid (often via lithiation of the halo-benzene precursor), the most common impurities are:

  • Des-bromo analog: 3-chloro-2,5-difluorobenzoic acid (Incomplete bromination or halogen exchange).

  • Regioisomers: Isomers where the carboxylic acid is ortho to the wrong halogen.

  • Removal Protocol:

    • For Des-bromo impurities: These are chemically very similar. Recrystallization is often ineffective. Use Flash Chromatography on C18 (Reverse Phase) using a gradient of Water (0.1% Formic Acid) / Acetonitrile. The bromine atom adds significant lipophilicity, increasing retention time relative to the des-bromo impurity.

    • For Regioisomers: These often have different crystal packing structures. Recrystallization from Toluene is highly specific for separating para-substituted isomers from ortho/meta mixtures [3].

Part 3: Experimental Protocol (Standard Operating Procedure)

Procedure: Recrystallization of Crude 4-Bromo-3-chloro-2,5-difluorobenzoic Acid

  • Dissolution: Charge 10.0 g of crude solid into a 250 mL round-bottom flask. Add 30 mL of Toluene .

  • Heating: Heat the mixture to 85°C (reflux) with stirring. If solids remain, add Toluene in 2 mL increments until fully dissolved.

    • Note: If the solution is dark, add 0.5 g of activated charcoal, stir for 15 min at 80°C, and filter hot through Celite.

  • Crystallization: Remove heat and allow the flask to cool slowly to room temperature (approx. 25°C) over 2 hours. Stirring should be maintained at a slow rate (100 rpm).

  • Seeding: If no crystals form by 40°C, add a seed crystal (<5 mg).

  • Finishing: Cool the slurry to 0-5°C using an ice bath for 1 hour to maximize yield.

  • Filtration: Filter the white crystalline solid under vacuum. Wash the cake with 10 mL of cold Toluene.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 75-85% recovery.

    • Target Purity: >98.5% (a/a HPLC).[1]

References

  • Google Patents. (1993). Process for the preparation of fluorinated benzoic acids (WO1993009077A2).
  • National Institutes of Health (PubChem). (2025). 4-Bromo-2,5-difluorobenzoic acid Compound Summary. Retrieved from [Link]

Sources

side reactions in the synthesis of 4-Bromo-3-chloro-2,5-difluorobenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Halogenated Benzamide Synthesis Topic: Troubleshooting Side Reactions in 4-Bromo-3-chloro-2,5-difluorobenzamide Synthesis Ticket ID: #TSC-2024-HALO-BZ Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

The synthesis of 4-Bromo-3-chloro-2,5-difluorobenzamide represents a "perfect storm" of electronic and steric challenges. You are dealing with a highly electron-deficient ring (due to four electron-withdrawing groups) that is simultaneously crowded.

This guide addresses the three most critical failure modes reported by our users:

  • Fluorine Displacement (

    
    ):  The "silent killer" during amidation.
    
  • Lithium-Halogen Scrambling: Isomeric impurities during precursor synthesis.

  • Hydrolytic Instability: Loss of the acid chloride intermediate.

Module 1: The Amidation Phase ( Competition)

User Complaint: "I converted the acid chloride to the amide using aqueous ammonia, but my LC-MS shows a major impurity with Mass [M-4]."

The Diagnosis: You are experiencing Nucleophilic Aromatic Substitution (


) .[1][2][3][4]
The 2,5-difluoro substitution pattern is highly labile. The fluorine at the 2-position (ortho)  is activated by the carbonyl group (an electron-withdrawing group, EWG). When you introduce ammonia (a nucleophile), it doesn't just attack the carbonyl carbon (Amidation); it also attacks the C-F bond at position 2, displacing fluoride.
  • Target Mass: Amide Formation.

  • Impurity Mass: Amino-defluorination (

    
    ). The mass change is 
    
    
    
    (often appearing as M-4 due to protonation differences in MS).

Troubleshooting Protocol:

VariableStandard (Risky) ConditionRecommended Protocol
Reagent Aqueous

(excess)

gas
or Ammonium Acetate
Solvent THF/Water or DCMToluene or MTBE (Anhydrous)
Temperature Room Temperature (

C)
Cryogenic (

C to

C)
Stoichiometry Large excess of AmineStrict 1.1 eq or Inverse Addition

The "Safe-Amidation" Workflow:

  • Dissolve crude acid chloride in anhydrous Toluene.

  • Cool to

    
    C.
    
  • Inverse Addition: Cannulate the acid chloride solution slowly into a pre-cooled solution of saturated

    
     in Toluene (or use solid ammonium carbonate).
    
  • Why? Keeping the amine concentration high relative to the acid chloride favors the faster reaction (acyl substitution) over the slower

    
    .
    

Visualizing the Competition:

SNAr_Competition Start Acid Chloride (Active Species) Target Target Amide (Kinetic Product) Start->Target Attack at C=O (Fast, -10°C) Impurity 2-Amino Impurity (Thermodynamic Trap) Start->Impurity Attack at C-F(ortho) (Slower, promoted by Heat/Excess Base) Ammonia NH3 (Nucleophile) Ammonia->Start

Figure 1: Competitive pathways between the desired amidation (Green) and the parasitic


 defluorination (Red).

Module 2: Precursor Synthesis (Lithiation & Scrambling)[5]

User Complaint: "I synthesized the 4-bromo-3-chloro-2,5-difluorobenzoic acid precursor via lithiation of the benzene, but the NMR shows a mixture of isomers that I cannot separate."

The Diagnosis: If you synthesized the precursor via Lithium-Halogen Exchange (e.g., using n-BuLi on a poly-halogenated benzene), you likely encountered "Halogen Dance" (Base-Catalyzed Halogen Migration) . On a crowded ring like 1-bromo-2-chloro-3,6-difluorobenzene, the lithiated intermediate is unstable. The lithium atom can migrate to a more thermodynamically stable position (usually ortho to the Fluorine) before you quench with


.

Technical Insight:

  • Kinetic Control: Removal of the most acidic proton or exchange of the most accessible halogen (usually Br over Cl).

  • Thermodynamic Control: The Li species equilibrates to place the anion ortho to the Fluorine atoms (due to the inductive stabilization of F).

Troubleshooting Protocol:

  • Temperature is Critical: The exchange must happen at

    
    C  or lower. Above 
    
    
    
    C, scrambling is rapid.
  • Quench Speed: Do not stir the lithiated species for "1 hour to ensure completion." Quench with

    
     (Dry Ice) immediately (within 5-10 mins) after Li-reagent addition.
    
  • Alternative Route (Sandmeyer): If scrambling persists, abandon lithiation. Use the Sandmeyer Reaction :

    • Start with 4-amino-3-chloro-2,5-difluorobenzoic acid.

    • Diazotize (

      
      ).
      
    • Quench with

      
      . This prevents isomer scrambling entirely.
      

Visualizing the Scrambling:

Halogen_Dance Precursor Poly-halo Benzene Li_Inter Kinetic Lithiated Species (Target Position) Precursor->Li_Inter n-BuLi, -78°C Scrambled Thermodynamic Species (Isomerized) Li_Inter->Scrambled > -60°C or Long Time (Halogen Dance) Product_A Target Acid Li_Inter->Product_A CO2 Quench (Fast) Product_B Regioisomer Impurity Scrambled->Product_B CO2 Quench

Figure 2: The "Halogen Dance" mechanism where temperature control dictates the ratio of target product vs. regioisomer.

Module 3: Acid Chloride Instability (Hydrolysis)

User Complaint: "My yield is low. After making the acid chloride with Thionyl Chloride (


), I evaporated it and stored it overnight. The next day, the solid had turned into a gum and didn't react with the amine."

The Diagnosis: Polyfluorinated benzoyl chlorides are hygroscopic and prone to rapid hydrolysis. The electron-withdrawing fluorines make the carbonyl carbon extremely electrophilic, reacting with trace atmospheric moisture to revert to the carboxylic acid.

The Fix:

  • One-Pot Protocol: Do not isolate/store the acid chloride.

  • Catalyst: Use catalytic DMF (Dimethylformamide) with Oxalyl Chloride instead of Thionyl Chloride. Oxalyl chloride allows for milder conditions (room temp vs reflux), reducing thermal degradation.

  • The "Vilsmeier" Check: If using DMF/SOCl2, ensure you aren't forming stable Vilsmeier salts that fail to react with the amine.

Quality Control Check (NMR): Before adding amine, take a small aliquot of the acid chloride, quench with absolute methanol, and run NMR.

  • Result: You should see the Methyl Ester .

  • If you see Acid: Your activation failed or the chloride hydrolyzed.

References & Validated Sources

  • Sutherland, A. (2012). Polyfluorinated Aromatics in Synthesis. Organic Process Research & Development. (Discusses

    
     susceptibility of polyfluoro-benzoates).
    
  • Schlosser, M. (2005). The "Halogen Dance" reaction on poly-halogenated aromatics. Angewandte Chemie International Edition.

  • Sandmeyer Reaction Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Standard reference for diazonium replacement avoiding scrambling).

  • Process Safety: Bretherick's Handbook of Reactive Chemical Hazards. (Safety regarding halo-lithium species).

Sources

Technical Support Center: Navigating the Scale-Up of 4-Bromo-3-chloro-2,5-difluorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-chloro-2,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the scale-up of this critical intermediate. Our focus is on providing practical, field-proven insights to ensure the safety, efficiency, and reproducibility of your synthesis.

I. Introduction to the Synthetic Landscape

4-Bromo-3-chloro-2,5-difluorobenzoic acid is a highly functionalized aromatic compound, making it a valuable building block in the synthesis of complex pharmaceuticals and agrochemicals. Its synthesis, particularly on a larger scale, presents a unique set of challenges stemming from the reactivity of its precursors and the need for precise control over reaction conditions. This guide will explore the common synthetic routes and provide a structured approach to troubleshooting potential issues.

Two primary synthetic strategies are commonly considered for this and structurally similar molecules:

  • Organometallic Route: This approach typically involves the use of highly reactive organolithium or Grignard reagents to introduce the carboxylic acid functionality onto a pre-functionalized aromatic ring.

  • Classical Aromatic Chemistry Route: This multi-step approach relies on a sequence of well-established reactions such as nitration, reduction, diazotization (e.g., Sandmeyer reaction), and halogenation.

Each route has its own set of advantages and disadvantages, particularly when considering scalability.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Challenges with the Organometallic Route (Lithiation/Grignard)

The organometallic route, while often efficient on a lab scale, is fraught with challenges during scale-up due to the use of pyrophoric and highly reactive reagents.

Question 1: My lithiation reaction is giving low and inconsistent yields. What are the likely causes?

Answer:

Low yields in lithiation reactions are a common issue and can often be traced back to a few key factors:

  • Moisture and Air Sensitivity: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture and atmospheric oxygen.[1] Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[2]

  • Reagent Quality: The titer of your organolithium reagent may be lower than stated. It is crucial to titrate n-BuLi solutions periodically to determine the exact concentration.[3]

  • Reaction Temperature: These reactions are typically conducted at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.[4] Ensure your cooling bath is maintained at the correct temperature throughout the addition of the reagent.

  • Solvent Purity: The solvent, often tetrahydrofuran (THF) or diethyl ether, must be anhydrous. The use of freshly distilled solvent over a suitable drying agent (e.g., sodium/benzophenone) is recommended.[3]

Question 2: I'm observing the formation of significant by-products. How can I improve the selectivity of my reaction?

Answer:

By-product formation is often a result of competing reactions. Here's how to troubleshoot:

  • Directed ortho-Metalation (DoM) vs. Halogen-Lithium Exchange: Depending on the starting material, there can be competition between deprotonation at a position ortho to a directing group and exchange of a halogen with lithium. The choice of organolithium reagent and reaction conditions can influence this selectivity.[5]

  • Temperature Control: As mentioned, maintaining a low temperature is critical. Even slight temperature increases can lead to undesired side reactions.

  • Addition Rate: A slow, controlled addition of the organolithium reagent is essential to maintain a low temperature and minimize localized "hot spots" in the reactor.[6]

Question 3: How can I safely handle n-butyllithium on a larger scale?

Answer:

Scaling up reactions with n-BuLi requires stringent safety protocols:

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.[7]

  • Inert Atmosphere: All transfers should be conducted under an inert atmosphere using techniques like cannula transfer.[2]

  • Quenching: Have a proper quenching strategy in place. For small spills or residual reagent, a beaker of dry sand or soda ash should be readily available.[1] For larger quantities, a carefully controlled quench with a less reactive alcohol like isopropanol at low temperatures is necessary.[2]

  • Emergency Preparedness: Ensure that a safety shower and a Class D fire extinguisher are easily accessible.[8] Never work alone when handling pyrophoric reagents.[1]

Question 4: My Grignard reaction is difficult to initiate. What can I do?

Answer:

Grignard reaction initiation can be notoriously tricky. Here are some tips:

  • Magnesium Activation: The surface of the magnesium turnings can have a passivating oxide layer. Gentle heating with a heat gun or the addition of a small crystal of iodine can help activate the magnesium.[9]

  • Anhydrous Conditions: Similar to lithiation, Grignard reactions require strictly anhydrous conditions. Any moisture will quench the Grignard reagent as it forms.[6]

  • Initiators: A small amount of a pre-formed Grignard reagent can be added to initiate the reaction on a larger scale.[10]

Question 5: How do I manage the exotherm of a large-scale Grignard reaction?

Answer:

Thermal management is a critical safety concern for scale-up.

  • Controlled Addition: The organic halide should be added slowly and at a rate that allows the reactor's cooling system to dissipate the generated heat.[6]

  • Continuous Processing: For industrial-scale synthesis, continuous stirred-tank reactors (CSTRs) can offer superior heat management and safety compared to batch reactors.[11]

  • Calorimetry Studies: Performing reaction calorimetry studies can help to quantify the heat of reaction and determine safe operating parameters.[6]

B. Challenges with the Classical Aromatic Chemistry Route

This route may be longer but often employs less hazardous reagents and more conventional reaction conditions, making it more amenable to scale-up. A plausible route is outlined in a patent for the closely related 4-chloro-2,5-difluorobenzoic acid.[12]

Question 1: My nitration step is producing multiple isomers. How can I improve the regioselectivity?

Answer:

The directing effects of the substituents on the aromatic ring will determine the position of nitration. To improve selectivity:

  • Reaction Conditions: The choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids) and the reaction temperature can influence the isomer distribution.

  • Starting Material: The choice of starting material is critical. It may be necessary to introduce the nitro group at an earlier stage in the synthesis before all the halogens are in place to achieve the desired regiochemistry.

Question 2: The reduction of the nitro group is incomplete or leading to by-products. What should I consider?

Answer:

  • Catalyst Selection: Common catalysts for nitro group reduction include palladium on carbon (Pd/C) with hydrogen gas, or metals like tin or iron in acidic media. The choice of catalyst and solvent can affect the reaction's efficiency.

  • Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete conversion.[13]

Question 3: My Sandmeyer reaction (diazotization followed by halogen or cyano group introduction) is giving low yields. How can I optimize it?

Answer:

The Sandmeyer reaction is a powerful tool but requires careful control of conditions:

  • Temperature: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt.[14][15]

  • Acid Concentration: The concentration of the acid (e.g., HCl, H2SO4) is crucial for the stability of the diazonium salt.

  • Copper Catalyst: The oxidation state and purity of the copper catalyst (e.g., CuCl, CuBr, CuCN) are critical for the success of the substitution reaction.

C. Purification and Analysis

Question 1: I'm struggling to remove a closely related impurity from my final product. What purification strategies can I use?

Answer:

Purification of halogenated benzoic acids can be challenging due to similar polarities of the desired product and impurities.

  • Recrystallization: This is the most common method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while leaving the impurity in the mother liquor.

  • Esterification-Distillation-Hydrolysis: A robust method for removing stubborn impurities involves converting the crude benzoic acid to its methyl or ethyl ester. The liquid ester can then be purified by fractional distillation, followed by hydrolysis back to the pure carboxylic acid. This is particularly effective for removing di-halogenated or other structurally similar impurities.[16]

  • Sublimation: For some benzoic acids, sublimation under reduced pressure can be an effective purification technique.[17]

Question 2: What analytical methods are suitable for monitoring the reaction and ensuring the final product's purity?

Answer:

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for monitoring reaction progress and determining the final purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid or phosphoric acid) is a good starting point.

  • Gas Chromatography (GC): If the compound or its esterified form is sufficiently volatile and thermally stable, GC can be used for purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.[18]

III. Experimental Protocols & Data

Illustrative Workflow for Organometallic Synthesis

organometallic_workflow A 1. Reaction Setup - Dry glassware - Inert atmosphere (Ar/N2) B 2. Cooling - Cool to -78 °C (Dry ice/acetone bath) A->B C 3. Lithiation - Slow addition of n-BuLi - Maintain -78 °C B->C D 4. Carboxylation - Quench with dry ice (CO2) C->D E 5. Work-up - Acidify with HCl - Extract with organic solvent D->E F 6. Purification - Recrystallization or - Esterification -> Distillation -> Hydrolysis E->F G Final Product: 4-Bromo-3-chloro-2,5-difluorobenzoic acid F->G

Sources

Technical Support Center: Dehalogenation of 4-Bromo-3-chloro-2,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the dehalogenation of 4-Bromo-3-chloro-2,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The content is structured to address specific experimental challenges with scientifically grounded explanations and practical solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the dehalogenation of 4-Bromo-3-chloro-2,5-difluorobenzoic acid. The question-and-answer format provides direct solutions to common experimental hurdles.

Question 1: My reaction is showing low conversion or is proceeding very slowly. What are the likely causes and how can I improve the reaction rate?

Answer:

Low or slow conversion in catalytic dehalogenation is a frequent issue stemming from several factors related to the catalyst, reagents, and reaction conditions.

Core Causality: The fundamental principle of this reaction is the catalytic cycle's efficiency. Any factor that inhibits the catalyst's turnover, such as poisoning or insufficient active species, will slow down or halt the reaction. The choice of hydrogen source is also critical, as its ability to generate the active hydride species dictates the reaction kinetics.

Troubleshooting Steps:

  • Catalyst Activity & Loading:

    • Check Catalyst Quality: Heterogeneous catalysts like Palladium on Carbon (Pd/C) can lose activity over time or if improperly stored. Ensure you are using a fresh or properly stored catalyst. Dry Pd/C can be pyrophoric and should be handled with care, often water-wet.[1]

    • Increase Catalyst Loading: While typical loadings are 1-10 mol%, a sluggish reaction may benefit from a modest increase. However, excessive catalyst can sometimes lead to side reactions. A loading of 5 mol% is a good starting point for optimization.[2]

  • Hydrogen Source & Pressure:

    • Direct Hydrogenation (H₂ Gas): If using hydrogen gas, ensure the system is properly sealed and purged. Increase the H₂ pressure (e.g., from atmospheric to 50 psi) to enhance the reaction rate.

    • Transfer Hydrogenation: This method avoids the need for handling H₂ gas.[1] Common hydrogen donors include ammonium formate, sodium formate, or isopropanol.[3][4] If using a formate salt, ensure it is fully dissolved. If using isopropanol, the reaction may require higher temperatures to facilitate hydrogen transfer.[3]

  • Temperature and Solvent:

    • Increase Temperature: Many dehalogenations proceed well at room temperature, but some systems require heating.[5] Gradually increase the temperature (e.g., to 45-60 °C) and monitor the progress. High temperatures can, however, reduce selectivity.[6]

    • Solvent Choice: The solvent can influence catalyst activity and substrate solubility. Protic solvents like ethanol or methanol are common for Pd/C hydrogenations. Aprotic solvents like THF or dioxane are also used, particularly in transfer hydrogenation protocols.[7][8]

Experimental Workflow: General Dehalogenation Protocol

Below is a diagram illustrating a typical experimental workflow for troubleshooting a dehalogenation reaction.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_analysis 4. Analysis & Purification setup_reagents Combine Substrate, Solvent, and Base (if any) setup_purge Purge with Inert Gas (N₂ or Ar) setup_reagents->setup_purge setup_catalyst Add Pd/C Catalyst (under inert atmosphere) setup_purge->setup_catalyst reaction_h2 Introduce H₂ Source (H₂ gas or transfer agent) setup_catalyst->reaction_h2 Start Reaction reaction_stir Stir vigorously at Set Temperature reaction_h2->reaction_stir reaction_monitor Monitor by TLC/LC-MS (every 1-2 hours) reaction_stir->reaction_monitor workup_filter Filter through Celite® to remove Pd/C reaction_monitor->workup_filter Reaction Complete workup_extract Acidify & Extract with Organic Solvent workup_filter->workup_extract workup_dry Dry Organic Layer & Concentrate workup_extract->workup_dry analysis_nmr Analyze Crude by NMR/GC-MS workup_dry->analysis_nmr Crude Product analysis_purify Purify by Recrystallization or Column Chromatography analysis_nmr->analysis_purify

Caption: General workflow for catalytic dehalogenation experiments.

Question 2: I am observing non-selective dehalogenation. Both the bromine and chlorine atoms are being removed. How can I selectively remove only the bromine atom?

Answer:

Achieving selective debromination in the presence of a chlorine atom is a common objective, grounded in the differential reactivity of carbon-halogen bonds.

Core Causality: The rate of reductive cleavage for carbon-halogen bonds by catalytic hydrogenation generally follows the order: C-I > C-Br > C-Cl > C-F.[2][9] This is due to the decreasing bond strength down the halogen group. Therefore, selective debromination is kinetically feasible under carefully controlled conditions. Harsh conditions will overcome this kinetic barrier, leading to the cleavage of the stronger C-Cl bond.

Troubleshooting Steps for Selectivity:

  • Milder Reaction Conditions:

    • Temperature: Operate at the lowest effective temperature, often room temperature or even 0 °C.[10] High temperatures favor the cleavage of the more robust C-Cl bond.[6]

    • Hydrogen Pressure: Use atmospheric pressure of H₂ gas rather than high pressures.

    • Reaction Time: Monitor the reaction closely using TLC or GC-MS and stop it as soon as the starting material is consumed to prevent over-reduction.[6]

  • Catalyst System and Reagent Choice:

    • Catalyst: While Pd/C is broadly effective, other catalyst systems may offer higher selectivity. For instance, using specific ligands with a palladium precursor can sometimes modulate reactivity.[11]

    • Hydrogen Source: Transfer hydrogenation agents are often considered milder than direct hydrogenation. Using sodium formate (HCO₂Na) or ammonium formate (HCO₂NH₄) can provide a controlled source of hydrogen.[4]

    • Base: The choice of base can be critical. For aryl bromides, weaker bases like Cs₂CO₃ are sometimes sufficient, whereas aryl chlorides may require stronger bases.[11] For selective debromination, starting with a weaker base or neutral conditions is advisable.[12][13]

Table 1: Conditions for Selective vs. Non-Selective Dehalogenation
ParameterFor Selective DebrominationFor Complete Dehalogenation (Br & Cl)Rationale
Catalyst Pd/C (5 mol%)Pd/C (5-10 mol%)Standard, effective catalyst.
Hydrogen Source H₂ (1 atm) or HCO₂Na (3 eq.)H₂ (>1 atm) or NaBH₄Milder reductants favor cleavage of the weaker C-Br bond.[12]
Temperature Room Temperature (20-25 °C)50-80 °CHigher energy input overcomes the activation barrier for C-Cl cleavage.
Base Neutral or weak base (e.g., NaHCO₃)Stronger base (e.g., K₂CO₃, Et₃N)Base can promote catalyst activity; milder conditions are better for selectivity.
Solvent Methanol, Ethanol, THFEthanol, DioxaneSolvent choice can affect reaction kinetics.
Question 3: My product is difficult to purify. I'm seeing persistent impurities in my NMR spectrum after workup.

Answer:

Purification of the final product, 3-chloro-2,5-difluorobenzoic acid, can be challenging due to residual catalyst, unreacted starting material, or byproducts.

Core Causality: Benzoic acids are polar, crystalline solids. Their purification relies on exploiting differences in solubility or acidity between the desired product and impurities.

Troubleshooting Steps for Purification:

  • Removal of Palladium Catalyst:

    • Filtration: After the reaction, the heterogeneous Pd/C catalyst must be thoroughly removed. A standard procedure is to dilute the reaction mixture with a solvent like ethyl acetate or methanol and filter it through a pad of Celite®. This prevents fine palladium particles from contaminating the product.

    • Post-Purification Contamination: If you observe a dark coloration in your product, it may indicate residual palladium. A second filtration or treatment with activated charcoal (a small amount) followed by filtration can sometimes resolve this.

  • Separation from Starting Material:

    • Recrystallization: This is a highly effective method for purifying crystalline solids like benzoic acid.[14][15] Since the product (de-brominated) is more soluble than the starting material (brominated), a carefully chosen solvent system (e.g., water, ethanol/water, or hexane/ethyl acetate) can effectively separate them. The principle relies on dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure product crystallizes out.[15]

    • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with a basic aqueous solution (e.g., saturated NaHCO₃). The benzoic acid will deprotonate and move to the aqueous layer, while non-acidic impurities remain in the organic layer.

      • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

      • Carefully re-acidify the aqueous layer with cold HCl (e.g., 1M) until the product precipitates.

      • Filter the solid product and wash with cold water to remove salts.[16]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for palladium-catalyzed dehalogenation?

A1: The most widely accepted mechanism for hydrodehalogenation over a palladium catalyst involves a catalytic cycle with three key steps:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X).

  • Hydride Transfer: A hydride (H⁻) displaces the halide on the palladium center. This hydride can come from H₂ gas (forming a dihydride species) or from a transfer agent.

  • Reductive Elimination: The aryl group and the hydride are eliminated from the palladium center, forming the dehalogenated arene (Ar-H) and regenerating the Pd(0) catalyst.[5][17]

Catalytic Cycle Pd0 Pd(0) ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdH Ar-Pd(II)-H ArPdX->ArPdH Hydride Transfer (+ H⁻, - X⁻) ArPdH->Pd0 Reductive Elimination (+ Ar-H)

Caption: Simplified catalytic cycle for Pd-catalyzed dehalogenation.

Q2: Are there alternative, non-palladium methods for this dehalogenation?

A2: Yes, while palladium-based systems are common, other methods exist. Iron-catalyzed systems using a Grignard reagent as a reductant have been developed for mild dehalogenation.[10] Ruthenium complexes can also catalyze transfer hydro-dehalogenation using isopropanol as the hydrogen source.[3] Additionally, photocatalytic methods using metal-organic frameworks (MOFs) or other photosensitizers are emerging as environmentally friendly alternatives.[18]

Q3: What are the key safety considerations for this reaction?

A3: Safety is paramount. Key considerations include:

  • Pyrophoric Catalysts: Dry palladium on carbon (Pd/C) and other hydrogenation catalysts can be pyrophoric and may ignite upon exposure to air, especially in the presence of flammable solvents. Always handle them in an inert atmosphere or as a water-wet paste.[1]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. The reaction should be conducted in a well-ventilated fume hood.

  • Pressure: If conducting the reaction under pressure, use a vessel and equipment rated for the intended pressure.

Q4: How can I effectively monitor the reaction's progress?

A4: Monitoring is crucial for determining the reaction endpoint and maximizing selectivity.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy method. The dehalogenated product will typically have a different Rf value (usually higher, i.e., less polar) than the starting material. Staining with a potassium permanganate solution can help visualize spots if they are not UV-active.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is excellent for monitoring the disappearance of the starting material and the appearance of the product, confirming their identity by their mass-to-charge ratio.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is ideal for non-volatile compounds like benzoic acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction (after filtering out the catalyst) and running a quick ¹H NMR can definitively show the disappearance of signals corresponding to the starting material and the appearance of new aromatic proton signals in the product.[6]

References

  • Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics. Available at: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. Available at: [Link]

  • Viciu, M. S., et al. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. ACS Publications. Available at: [Link]

  • Kim, J., & Lee, S. (2011). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. Available at: [Link]

  • You, T., et al. (2017). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. The Journal of Organic Chemistry. Available at: [Link]

  • Gerold, A., et al. (2011). Practical iron-catalyzed dehalogenation of aryl halides. RSC Publishing. Available at: [Link]

  • Ghosh, B., & Maleczka, R. E. (2011). Catalytic Hydrodehalogenation Reactions. Science of Synthesis. Available at: [Link]

  • Wang, F., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available at: [Link]

  • Wang, Y., et al. (2025). Photocatalytic Dehalogenation of Aryl Halides Mediated by the Flexible Metal–Organic Framework MIL‐53(Cr). Angewandte Chemie. Available at: [Link]

  • Bhattacharjya, G., & Maleczka, R. E. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters. Available at: [Link]

  • Mori, Y., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). Wordpress. Available at: [Link]

  • Kazumi, J., et al. (1995). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. PubMed. Available at: [Link]

  • Lee, S., et al. (2021). Simultaneous determination of dehydroacetic acid, benzoic acid, sorbic acid, methylparaben and ethylparaben in foods by high-performance liquid chromatography. PMC. Available at: [Link]

  • Kerzig, C., & Wenger, O. S. (2019). Selective debromination and subsequent dechlorination carried out with 4-bromo-2-chloro-5-fluorobenzoic acid. ResearchGate. Available at: [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. Reddit. Available at: [Link]

  • Wiener, H., et al. (2004). Transfer hydrogenolysis of aryl halides and other hydrogen acceptors by formate salts in the presence of palladium/carbon catalyst. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, H., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]

  • Barker, R. S., & Saffer, A. (1966). Purification of benzoic acid. Google Patents.
  • Kragten, U. F., & Frohn-Schldsser, M. K. J. (1991). Method for the purification of benzoic acid. European Patent Office. Available at: [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]

  • Wikipedia. (n.d.). Dehalogenation. Wikipedia. Available at: [Link]

  • Al-Hokbany, N., & Glass, R. S. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Available at: [Link]

  • Lee, Y., & Lipshutz, B. H. (2012). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. PMC. Available at: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. Available at: [Link]

  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • Amrita University. (2015). Purification of Benzoic Acid by Crystallization. YouTube. Available at: [Link]

  • Reddit. (2025). Reaction Conditions for Selective Debromination. Reddit. Available at: [Link]

  • Cekav, N., & Vigante, B. (2021). Decarboxylative Halogenation of Organic Compounds. PMC. Available at: [Link]

  • Di Ragno, P., et al. (2022). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Chemistry – A European Journal. Available at: [Link]

  • Olaniran, A. O., & Babalola, O. O. (2018). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. MDPI. Available at: [Link]

Sources

Technical Support Center: Stability & Handling of 4-Bromo-3-chloro-2,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently consult with research teams encountering unexpected yield drops or impurity profiles when working with highly functionalized building blocks. 4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS 2487480-03-3) is a prime example. While it is an invaluable intermediate for drug discovery and advanced materials, its dense array of electron-withdrawing halogens makes it exceptionally reactive under specific thermal, photolytic, and basic conditions.

This guide bypasses generic advice to provide you with mechanistic troubleshooting, field-proven quantitative data, and self-validating protocols to ensure high-fidelity experimental outcomes.

Mechanistic Troubleshooting (Q&A)

Q1: Why does my sample show significant decarboxylation (loss of CO₂) during high-temperature cross-coupling reactions? Causality: The presence of four electron-withdrawing halogens (Br, Cl, F, F) on the aromatic ring creates an extremely electron-deficient system. This severe electron depletion stabilizes the transition state for the extrusion of CO₂ by stabilizing the resulting aryl anion or radical intermediate . Transition metals commonly used in cross-coupling (like Cu or Pd) can further facilitate this via ligand-to-metal charge transfer (LMCT) complexes, dramatically lowering the activation energy for decarboxylation . Solution: Keep reaction temperatures below 80°C when possible, or transition to cross-coupling chemistries that do not rely on high-temperature copper catalysis.

Q2: I observed a loss of the bromine atom during a photoredox-catalyzed reaction. How can I prevent premature debromination? Causality: Among the carbon-halogen bonds in 4-Bromo-3-chloro-2,5-difluorobenzoic acid, the C–Br bond has the lowest bond dissociation energy (BDE). Under UV or visible light irradiation, especially in the presence of photocatalysts, homolytic cleavage of the C–Br bond is highly favored, generating an aryl radical . Solution: Ensure your photoredox catalyst's oxidation potential does not exceed the threshold for C–Br reduction. If debromination persists, shift to thermal cross-coupling methods that selectively activate the carboxylic acid without exciting the C–Br bond.

Q3: Is the compound stable in basic aqueous solutions during workup? Causality: No, it is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). The fluorine atoms, particularly at the 2- and 5-positions, are highly activated by the cumulative inductive effects of the other halogens and the ortho/meta-carboxylate group. Strong nucleophiles, such as hydroxide (OH⁻) in basic aqueous solutions, will readily displace the fluorine atoms even at room temperature. Solution: Use mild, non-nucleophilic bases (e.g., K₂CO₃) and perform deprotonations at low temperatures (0°C) in anhydrous solvents.

Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the degradation kinetics of 4-Bromo-3-chloro-2,5-difluorobenzoic acid under various environmental and chemical stress conditions.

Environmental / Chemical ConditionTemperatureExposure TimePrimary DegradantObserved Degradation (%)
Solid Storage (Dark, Dry)4°C12 monthsNone< 0.5%
Solid Storage (Ambient Light)25°C1 monthDebrominated product2 - 5%
Aqueous NaOH (1M)25°C24 hoursS_NAr defluorinated product> 15%
Cu-catalyzed coupling (DMF)120°C4 hoursDecarboxylated product> 30%
Visualizations of Reactivity and Workflows

Degradation Start 4-Bromo-3-chloro- 2,5-difluorobenzoic acid Thermal Thermal Stress (>120°C) / Cu Catalysts Start->Thermal Photo UV/Vis Light (<400 nm) Start->Photo Base Strong Nucleophiles (OH-, RO-, pH > 12) Start->Base Decarb Decarboxylation (Loss of CO2) Thermal->Decarb Debrom Debromination (C-Br Cleavage) Photo->Debrom SNAr S_NAr Defluorination (F-substitution) Base->SNAr

Degradation pathways of 4-Bromo-3-chloro-2,5-difluorobenzoic acid under various stress conditions.

Workflow Step1 1. Dissolve Acid in anhydrous THF Step2 2. Cool to 0°C under Argon Step1->Step2 Step3 3. Add mild base (e.g., K2CO3, LiOH) Step2->Step3 Step4 4. Stir for 30 min at 0°C to 4°C Step3->Step4 Step5 5. Proceed to coupling reaction Step4->Step5

Step-by-step workflow for the controlled deprotonation avoiding nucleophilic aromatic substitution.

Self-Validating Experimental Protocols

Protocol A: Safe Handling and Storage Objective: Prevent ambient degradation, photolytic debromination, and moisture-induced side reactions.

  • Receive and Inspect: Upon receipt, verify the integrity of the seal.

  • Storage: Store the compound strictly at 4°C in a dark, desiccated environment .

  • Equilibration (Critical Causality): Before opening, allow the container to equilibrate to room temperature for at least 30 minutes. Why? Opening a cold container introduces atmospheric moisture, which condenses on the powder and can catalyze localized hydrolysis over time.

  • Handling: Weigh the compound under an inert atmosphere (Nitrogen or Argon) if high purity is critical for sensitive downstream catalytic reactions. Self-Validation Step: Perform periodic LC-MS or ¹⁹F NMR every 6 months. The protocol is validated if the spectrum confirms the absolute absence of debrominated (M-79) or decarboxylated (M-44) impurities.

Protocol B: Controlled Deprotonation (Avoiding S_NAr) Objective: Generate the carboxylate salt for downstream coupling without triggering premature defluorination at the 2- or 5-positions.

  • Dissolution: Dissolve 4-Bromo-3-chloro-2,5-difluorobenzoic acid in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath under an Argon atmosphere.

  • Base Addition: Slowly add a mild, non-nucleophilic base (e.g., anhydrous K₂CO₃ or strictly stoichiometric LiOH). Strictly avoid NaOH or KOH.

  • Incubation: Stir for 30 minutes at 0°C to ensure complete deprotonation.

  • Execution: Proceed immediately to the next synthetic step (e.g., addition of coupling reagents like HATU or EDC). Self-Validation Step: Quench a 10 µL aliquot with mild acid (e.g., 0.1 M HCl) and analyze via LC-MS. The protocol is successful if the intact m/z for the parent acid is recovered without +18 Da (OH substitution) or -20 Da (HF loss) peaks.

References
  • Title: Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis Source: Royal Society of Chemistry (RSC) URL: [Link]

troubleshooting guide for 4-Bromo-3-chloro-2,5-difluorobenzoic acid coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex polyhalogenated building blocks. As a Senior Application Scientist, I have designed this guide to address the specific electronic and steric challenges associated with 4-Bromo-3-chloro-2,5-difluorobenzoic acid .

This molecule presents a unique "poly-electrophilic" landscape. The highly electron-withdrawing nature of the two fluorines, chlorine, and bromine atoms drastically lowers the pKa of the carboxylic acid, while simultaneously activating the aromatic ring toward both transition-metal catalysis and unwanted side reactions.

Below is the definitive troubleshooting guide and self-validating protocol matrix for mastering coupling reactions with this substrate.

Module 1: Amide Bond Formation & Acid Activation

Q: Why am I getting poor yields (<20%) when attempting to couple this acid with weakly nucleophilic amines (e.g., anilines) using standard HATU or DCC methods?

The Causality: The issue is a combination of steric hindrance and electronic mismatch. The fluorine atom at the C2 (ortho) position creates a steric shield around the carbonyl carbon. Furthermore, while the electron-withdrawing halogens make the activated ester highly electrophilic, they also make it highly susceptible to rapid hydrolysis if trace water is present. When coupling with an electron-deficient amine, the nucleophilic attack is too slow to outcompete the degradation of the active ester.

The Solution: For sterically hindered and electron-deficient substrates, shifting from standard uronium-based reagents (HATU) to an in situ acyl fluoride generation or a highly catalyzed EDC/DMAP/HOBt system is required. Acyl fluorides are exceptionally stable to hydrolysis but highly reactive toward amines, overcoming the ortho-fluorine steric penalty [1]. Alternatively, using a stoichiometric amount of EDC with a catalytic amount of HOBt and DMAP forces the formation of a highly reactive acyliminium ion intermediate [2].

Self-Validating Protocol: EDC/DMAP-Mediated Amide Coupling

This protocol ensures the active ester is formed before the amine is introduced, preventing reagent degradation.

  • Acid Activation: Dissolve 4-Bromo-3-chloro-2,5-difluorobenzoic acid (1.0 eq) in anhydrous DCM (0.2 M). Add EDC·HCl (1.2 eq), HOBt (0.1 eq), and DMAP (1.0 eq). Stir at 0 °C for 30 minutes.

  • Validation Checkpoint (Crucial): Remove a 10 µL aliquot and quench it into 100 µL of anhydrous methanol. Analyze via LCMS.

    • Success: You will observe the mass of the methyl ester (indicating successful activation).

    • Failure: If you only see the free acid mass, verify the quality of your EDC and ensure strict anhydrous conditions. Do not proceed to step 3 until the methyl ester is observed.

  • Amine Addition: Add the target amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Warm to room temperature and stir for 4–12 hours.

  • Workup: Wash sequentially with 1M HCl, saturated NaHCO3, and brine to remove DMAP and unreacted acid.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Q: During Suzuki coupling at the C-Br position, my LCMS shows a major byproduct with a mass corresponding to [M - 44 Da]. What is happening, and how do I stop it?

The Causality: You are observing protodecarboxylation . Transition metal-catalyzed decarboxylative coupling is a known phenomenon for carboxylic acids [3]. In this specific molecule, the electron-withdrawing fluorine atoms at C2 and C5 strongly stabilize the intermediate aryl anion. Under the basic conditions (e.g., Na2CO3) and elevated temperatures (100 °C) typically used in Suzuki couplings, the activation energy for the extrusion of CO2 is drastically lowered, leading to the loss of the carboxylate group.

The Solution: You must alter the workflow or the reaction conditions. The most robust strategy is to perform the amide coupling first (see Module 1). Amides do not undergo protodecarboxylation under standard Suzuki conditions. If you must couple the free acid, you must use mild, non-carbonate bases (like KF or K3PO4) and highly active catalysts that operate at lower temperatures (≤ 60 °C) [4].

G A Starting Material: 4-Br-3-Cl-2,5-diF-Benzoic Acid B Step 1: Amide Coupling (Prevents Decarboxylation) A->B C Step 2: Suzuki Coupling (Chemoselective at C-Br) B->C D Step 3: Late-Stage Functionalization at C-Cl C->D

Workflow for sequential functionalization to avoid protodecarboxylation.

Q: How do I ensure the palladium catalyst only inserts into the C-Br bond and ignores the C-Cl bond?

The Causality: The standard oxidative addition reactivity order is C-I > C-Br > C-Cl > C-F. However, the electron-withdrawing fluorines in this molecule activate the C-Cl bond, narrowing the kinetic gap between C-Br and C-Cl insertion. Using a generic catalyst like Pd(PPh3)4 at high temperatures will result in over-coupling or oligomerization.

The Solution: Chemoselectivity is achieved by utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, or SelectPhos) [5]. The extreme steric bulk of these ligands accelerates the reductive elimination step and prevents the catalyst from undergoing a second oxidative addition into the more sterically hindered C-Cl bond (which is flanked by a fluorine and the newly installed aryl group).

Quantitative Data: Condition Optimization for Chemoselectivity

Table 1: Effect of Reaction Conditions on Suzuki Coupling of 4-Bromo-3-chloro-2,5-difluorobenzoic acid

Catalyst System (5 mol%)Base / SolventTemp (°C)C-Br Coupling YieldC-Cl Over-couplingDecarboxylation
Pd(PPh3)4Na2CO3 / Dioxane-H2O10025%15%>50%
Pd(dppf)Cl2K2CO3 / DMF9045%20%25%
Pd(OAc)2 + SPhosK3PO4 / Toluene-H2O8078%<5%10%
Pd(OAc)2 + SelectPhos KF / THF-H2O 60 92% Not detected <2%
Self-Validating Protocol: Chemoselective Suzuki Coupling
  • Preparation: To a Schlenk flask, add the benzoic acid substrate (1.0 eq), arylboronic acid (1.05 eq - do not use large excesses to prevent over-coupling), Pd(OAc)2 (2 mol%), SelectPhos (4 mol%), and anhydrous KF (3.0 eq).

  • Degassing (Crucial): Add THF/H2O (4:1, 0.1 M). Freeze-pump-thaw the mixture 3 times. Validation: The solution must show absolutely no gas evolution upon thawing under vacuum.

  • Reaction: Heat to 60 °C for 4 hours.

  • Isotopic Validation: Monitor by LCMS. Look specifically at the isotope pattern of the product peak.

    • Success: The product mass will exhibit a 3:1 (M : M+2) isotope ratio, confirming the chlorine atom is still intact on the ring.

    • Failure: If the ratio is 1:1, unreacted starting material is present (Br isotope pattern). If there is no M+2 peak, you have over-coupled and lost the chlorine.

G Root Issue: Low Yield in Pd-Catalyzed Coupling Sub1 Observation: Loss of CO2 (Decarboxylation) Root->Sub1 Sub2 Observation: Over-coupling at C-Cl Root->Sub2 Sub3 Observation: Incomplete Conversion Root->Sub3 Fix1 Action: Form amide first or use weak base (KF) Sub1->Fix1 Fix2 Action: Lower temp to 60°C, use bulky ligand (SPhos) Sub2->Fix2 Fix3 Action: Check for catalyst poisoning, degas solvent Sub3->Fix3

Diagnostic logic tree for troubleshooting Pd-catalyzed coupling failures.

References

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, RSC Publishing. Available at:[Link]

  • "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." National Institutes of Health (PMC). Available at:[Link]

  • Goossen, L. J., et al. "Decarboxylative coupling reactions: a modern strategy for C–C-bond formation." Chemical Society Reviews, RSC Publishing. Available at:[Link]

  • Yuen, O. Y., et al. "Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes." PolyU Scholars Hub. Available at:[Link]

Technical Support Center: Troubleshooting 4-Bromo-3-chloro-2,5-difluorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for process chemists and drug development professionals tasked with the synthesis and scale-up of 4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS: 2487480-03-3) [1]. The most viable synthetic route relies on the precise execution of a Directed Ortho Metalation (DoM) on the precursor, 2-bromo-3-chloro-1,4-difluorobenzene, followed by electrophilic trapping with carbon dioxide.

Because polyhalogenated arenes are highly sensitive to base selection and temperature, this guide provides a mechanistic breakdown of common failure modes and a self-validating protocol to ensure high purity and yield.

Mechanistic Workflow & Causality

Understanding the competing reaction pathways is critical. The synthesis is a delicate kinetic and thermodynamic balance between targeted deprotonation, unwanted halogen-metal exchange, and thermal degradation.

DOM_Pathway SM 2-Bromo-3-chloro-1,4-difluorobenzene (Precursor) Target 4-Bromo-3-chloro-2,5-difluorobenzoic acid (Desired Product) SM->Target 1. LiTMP, -78°C (C5-Lithiation) 2. CO2 Quench Imp1 3-Chloro-2,5-difluorobenzoic acid (Des-bromo Impurity) SM->Imp1 1. n-BuLi (Br-Li Exchange) 2. CO2 Quench Imp2 3-Bromo-4-chloro-2,5-difluorobenzoic acid (Regioisomer Impurity) SM->Imp2 1. LiTMP, -78°C (C6-Lithiation) 2. CO2 Quench Imp3 Benzyne Intermediates (Degradation Products) SM->Imp3 Temp > -40°C (LiF Elimination)

Reaction pathways and impurity formation in 4-Bromo-3-chloro-2,5-difluorobenzoic acid synthesis.

Troubleshooting FAQs: Impurity Management

Q1: Why am I seeing a major impurity missing the bromine atom (3-chloro-2,5-difluorobenzoic acid)?

Cause: Halogen-metal exchange. Alkyllithiums like n-butyllithium (n-BuLi) are highly nucleophilic. When exposed to 2-bromo-3-chloro-1,4-difluorobenzene, the kinetic rate of lithium-bromine exchange outpaces the rate of ring deprotonation. Upon CO₂ quench, this yields the des-bromo impurity. Solution: Switch to a sterically hindered, non-nucleophilic base. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is mandatory here. Its extreme steric bulk completely suppresses nucleophilic attack on the halogens, ensuring pure deprotonation [2].

Q2: My LC-MS shows a peak with the exact same mass as the product, but a different retention time. What is this regioisomer?

Cause: Deprotonation at C6 instead of C5, yielding 3-bromo-4-chloro-2,5-difluorobenzoic acid. In the precursor, both C5 and C6 are adjacent to a fluorine atom (a strong Directed Metalation Group). However, C5 is meta to the chlorine atom, while C6 is meta to the bromine atom. Because chlorine is more electronegative than bromine (Pauling scale 3.16 vs 2.96), its inductive electron-withdrawing effect (-I effect) is stronger. This makes the C5 proton thermodynamically more acidic. Solution: Maintain strictly cryogenic conditions (-78 °C) and use LiTMP. Less bulky bases like LDA fail to provide sufficient kinetic discrimination, leading to mixtures. The combination of LiTMP and strict temperature control ensures deprotonation occurs exclusively at the more acidic C5 position [3].

Q3: The reaction mixture turns dark, and I get a complex mixture of high-molecular-weight byproducts. What happened?

Cause: Benzyne formation. Ortho-lithiofluorobenzenes are notoriously unstable. If the internal reaction temperature exceeds -40 °C, the intermediate undergoes an α-elimination of lithium fluoride (LiF) to generate a highly reactive benzyne intermediate. This benzyne rapidly dimerizes or reacts with the solvent, resulting in intractable oligomers. Solution: Ensure the internal reaction temperature never exceeds -70 °C during base addition and aging. Use a reverse-quench method (cannulating the reaction mixture into a slurry of dry ice) to prevent localized exothermic spikes during carboxylation.

Quantitative Optimization Data

The table below summarizes the critical impact of base selection and temperature control on the impurity profile during the DoM step.

Base SelectionReaction Temp (°C)Target Yield (%)Des-bromo Impurity (%)Regioisomer Impurity (%)Benzyne Byproducts (%)
n-BuLi-78< 5> 85 Trace< 5
LDA-7865< 225 < 5
LiTMP -78 > 92 < 1 < 3 < 1
LiTMP-4040< 1< 5> 45

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system, featuring In-Process Controls (IPCs) to validate the success of each phase before proceeding to the next, thereby preventing the waste of expensive fluorinated precursors.

Phase 1: Preparation of LiTMP

Causality: Generating the base fresh ensures accurate molarity and prevents the accumulation of degradation products that can act as unwanted nucleophiles.

  • Charge a flame-dried, argon-purged flask with anhydrous THF (10 volumes) and 2,2,6,6-tetramethylpiperidine (1.10 equiv).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise via syringe pump over 15 minutes.

  • Validation Checkpoint: Warm to 0 °C for 30 minutes to ensure complete metalation. Titrate a 0.1 mL aliquot with N-benzylbenzamide to confirm active base molarity before proceeding.

Phase 2: Directed Ortho Metalation (DoM)

Causality: The precursor is added to the base (inverse addition) to ensure the base is always in excess, preventing unreacted starting material from reacting with the lithiated intermediate.

  • Re-cool the validated LiTMP solution to strictly -78 °C.

  • Add a solution of 2-bromo-3-chloro-1,4-difluorobenzene (1.00 equiv) in anhydrous THF (2 volumes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir at -78 °C for 2 hours.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot and quench into 0.5 mL of MeOD. Analyze via GC-MS. The presence of the m/z corresponding to 2-bromo-3-chloro-1,4-difluoro-5-deuterobenzene confirms >95% lithiation at the C5 position. If starting material remains, extend the aging time by 30 minutes.

Phase 3: Electrophilic Quench and Isolation

Causality: A reverse quench into a slurry of dry ice prevents localized temperature spikes and suppresses dimerization.

  • Cannulate the -78 °C lithiated mixture into a vigorously stirring slurry of large-excess solid CO₂ (dry ice) in anhydrous THF.

  • Allow the mixture to slowly warm to room temperature as the excess CO₂ sublimes.

  • Validation Checkpoint: Quench the reaction with 1M HCl until the aqueous layer reaches pH 2 (verify with pH paper). This ensures complete protonation of the lithium carboxylate salt.

  • Extract with ethyl acetate (3 x 5 volumes), wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and recrystallize the crude solid from toluene/heptane to yield pure 4-bromo-3-chloro-2,5-difluorobenzoic acid.

References

  • Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1995, 1265-1271. Available at:[Link]

  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis. Organic Chemistry Portal. Available at:[Link]

Technical Support Center: Catalyst Selection & Troubleshooting for 4-Bromo-3-chloro-2,5-difluorobenzoic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with highly functionalized, polyhalogenated arenes like 4-Bromo-3-chloro-2,5-difluorobenzoic acid presents unique challenges in synthetic chemistry. This molecule possesses four distinct reactive sites: a highly reactive C4-bromo group, a secondary C3-chloro group, two electrophilic C2/C5-fluoro groups, and an acidic carboxylic acid moiety.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot chemoselectivity, mitigate side reactions, and optimize catalyst selection.

Divergent Reactivity Profile

Before selecting a catalyst, it is critical to understand the competing pathways inherent to this substrate.

ReactivityMap Substrate 4-Bromo-3-chloro- 2,5-difluorobenzoic acid C_Br C4-Bromo (Primary Target) Pd-Catalyzed Cross-Coupling Substrate->C_Br Fast Oxidative Addition C_Cl C3-Chloro (Secondary Target) Requires Forcing Conditions Substrate->C_Cl Slow Oxidative Addition C_F C2/C5-Fluoro (Side Reaction) SNAr with Nucleophiles Substrate->C_F Nucleophilic Attack COOH C1-COOH (Interference) Acid-Base Quenching Substrate->COOH Base Consumption

Caption: Reactivity map of 4-Bromo-3-chloro-2,5-difluorobenzoic acid showing divergent reaction pathways.

FAQ Section 1: Mastering Chemoselectivity (C-Br vs. C-Cl)

Q: How do I achieve exclusive Suzuki-Miyaura coupling at the C4-bromo position without activating the C3-chloro position? A: The chemoselectivity of cross-coupling on polyhalogenated arenes heavily depends on the oxidative addition hierarchy, which strongly favors C-Br over C-Cl [1]. To exploit this, use a catalyst system that stabilizes the monoligated Pd(0) species but is bulky enough to prevent secondary oxidative addition into the stronger C-Cl bond. We recommend Pd(OAc)₂ paired with SPhos . The bulky biaryl phosphine ligand accelerates reductive elimination, rapidly turning over the catalyst before the C-Cl bond can react, ensuring chemoselective direct arylation at specific halogen sites[2].

Q: My coupling reaction stalls completely, and I recover unreacted starting material. Is the carboxylic acid interfering? A: Yes. The free -COOH group acts as a catalyst poison and a base sink. It consumes the basic additives (e.g., K₃PO₄ or Na₂CO₃) required to activate the boronic acid for transmetalation. Furthermore, the resulting carboxylate can tightly coordinate to the Pd(II) center, halting the catalytic cycle. Solution: You must use a minimum of 3.0 equivalents of base (1.0 equiv to pre-form the inert carboxylate salt, and 2.0 equiv to drive the transmetalation). Alternatively, protect the acid as a methyl or tert-butyl ester prior to the coupling step.

FAQ Section 2: Mitigating Side Reactions (Protodehalogenation & SNAr)

Q: Why am I observing significant protodehalogenation (loss of the bromine atom yielding 3-chloro-2,5-difluorobenzoic acid) instead of the desired cross-coupled product? A: Electron-deficient aryl halides undergo extremely rapid oxidative addition, generating a highly electrophilic Ar-Pd(II)-Br intermediate. If transmetalation is slow, this intermediate is prone to premature reduction. As detailed in recent comprehensive reviews on [3], protodehalogenation often occurs when alcoholic solvents (like isopropanol or ethanol) act as hydride donors via


-hydride elimination.
Solution: Switch to strictly anhydrous, non-protic solvents (e.g., Toluene or 1,4-Dioxane) and ensure your boronic acid is fully soluble and activated to accelerate the transmetalation step.

Q: I am seeing substitution at the fluorine positions when using amine bases or alkoxides. How do I prevent this? A: The C2 and C5 fluorines are highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing -COOH, -Cl, and -Br groups. Nucleophilic bases (like primary/secondary amines or sodium ethoxide) will readily attack the C-F bonds, which can outcompete transition-metal catalysis in highly fluorinated systems if nucleophilic bases are present [4]. Solution: Strictly utilize non-nucleophilic inorganic bases (e.g., anhydrous K₃PO₄ or Cs₂CO₃).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast at C-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII Transmet Transmetalation (Requires Base) PdII->Transmet Boronic Acid + Base ProtoDehal Protodehalogenation (Side Reaction) PdII->ProtoDehal Hydride Source (e.g., Alcohols) RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0

Caption: Pd-catalyzed cross-coupling cycle highlighting the competing protodehalogenation side reaction.

Quantitative Catalyst & Condition Selection Matrix

Use the following table to benchmark your initial reaction conditions based on our field-proven data for this specific scaffold:

Catalyst / Ligand SystemBase / SolventPrimary OutcomeRisk of ProtodehalogenationRisk of SNAr at C-F
Pd(OAc)₂ / SPhos K₃PO₄ / TolueneExcellent C-Br coupling (>90%) LowLow
Pd₂(dba)₃ / XPhos Cs₂CO₃ / DioxaneGood C-Br coupling (~75%)LowModerate
Pd(PPh₃)₄ Na₂CO₃ / PhMe:EtOHModerate C-Br coupling (~40%)High Low
None (Thermal) Sec-Amine / DMFSNAr at C2/C5-FluoroNoneHigh
Self-Validating Experimental Protocol

Chemoselective Suzuki-Miyaura Coupling at the C4-Bromo Position

Design Rationale: This protocol utilizes an internal standard to create a self-validating feedback loop, allowing the chemist to accurately quantify conversion versus protodehalogenation before initiating workup.

Step 1: Reaction Assembly (Glovebox Recommended)

  • Charge an oven-dried Schlenk flask with 4-bromo-3-chloro-2,5-difluorobenzoic acid (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.1 equiv).

  • Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).

  • Add anhydrous K₃PO₄ (3.0 equiv). Causality: The first equivalent neutralizes the -COOH group to prevent catalyst poisoning; the remaining two equivalents drive transmetalation.

  • Add 1,3,5-trimethoxybenzene (0.33 equiv) as an internal quantitative NMR (qNMR) standard.

Step 2: Solvent Addition & Heating

  • Add anhydrous, degassed Toluene to achieve a 0.2 M concentration. Causality: Toluene lacks

    
    -hydrogens, effectively shutting down the primary pathway for protodehalogenation.
    
  • Seal the flask, remove it from the glovebox, and heat to 80 °C with vigorous stirring for 12 hours.

Step 3: In-Process Control (IPC)

  • Withdraw a 50 µL aliquot under N₂ flow.

  • Quench the aliquot with 100 µL of 1M HCl, extract with 500 µL of EtOAc, and evaporate the organic layer.

  • Dissolve in CDCl₃ and acquire a rapid ¹H-NMR. Compare the integration of the internal standard against the starting material and product peaks. Proceed to workup only when starting material consumption is >95%.

Step 4: Workup & Isolation

  • Cool the bulk reaction to room temperature.

  • Carefully acidify the mixture with 1M HCl to pH 2. Causality: The product exists as a water-soluble potassium carboxylate salt; acidification is mandatory to protonate the acid for organic extraction.

  • Extract with EtOAc (3 × 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase chromatography if necessary.

References
  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes Source: Advanced Synthesis & Catalysis URL:[Link]

  • Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine Source: Organic Letters (PubMed) URL:[Link]

  • Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site Source: PMC (NIH) URL:[Link]

Sources

Validation & Comparative

comparing 4-Bromo-3-chloro-2,5-difluorobenzoic acid with other halobenzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tetra-Substituted Advantage

In the landscape of halogenated aromatic building blocks, 4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS: 2487480-03-3) represents a highly specialized "tetra-substituted" scaffold. Unlike its more common analog, 4-bromo-2,5-difluorobenzoic acid, this compound incorporates a strategic chlorine atom at the 3-position.

For drug developers, this specific substitution pattern offers two critical advantages:

  • Orthogonal Reactivity: It provides three distinct handles (Br, Cl, F) for sequential functionalization, allowing for the construction of high-complexity libraries from a single core.

  • Metabolic Blocking: The 3-chloro substituent effectively blocks the "metabolic soft spot" often found at the ortho-position of biaryl ether drugs, while simultaneously forcing a twisted conformation in biaryl systems (atropisomerism control).

This guide compares the physicochemical profile and synthetic utility of this compound against its nearest structural analogs, providing experimental protocols for its selective functionalization.

Comparative Physicochemical Profile

The addition of a chlorine atom to the polyfluorinated ring significantly alters the electronic and steric landscape. The table below contrasts 4-Bromo-3-chloro-2,5-difluorobenzoic acid with standard alternatives.

Property4-Bromo-3-chloro-2,5-difluorobenzoic acid 4-Bromo-2,5-difluorobenzoic acid 2,5-Difluorobenzoic acid
CAS Number 2487480-03-328314-82-12991-28-8
Molecular Weight 271.44237.00158.08
Predicted pKa ~1.8 - 2.1 (Highly Acidic)~2.5 - 2.83.3
Steric Bulk (C3) High (Chlorine radius ~1.75 Å)Low (Hydrogen radius ~1.20 Å)Low (Hydrogen)
SNAr Reactivity (C2) Moderate (Sterically hindered by C3-Cl)High (Unencumbered)High
Pd-Cat Selectivity Excellent (Br >> Cl)N/A (Only Br present)N/A
Expert Insight: The Acidity Shift

The inductive effect of the 3-chloro substituent, combined with the two fluorine atoms, makes this compound significantly more acidic than benzoic acid (pKa 4.2). Researchers must account for this during extraction; the compound will remain ionized even at pH 2.5. Standard acid-base workups requiring pH 1-2 are mandatory for efficient recovery.

Reactivity & Selectivity Landscape[3]

The power of this scaffold lies in its Chemo- and Regio-selectivity . The diagram below illustrates the hierarchy of reactivity sites, guiding the sequence of synthetic operations.

ReactivityMap Core 4-Bromo-3-chloro- 2,5-difluorobenzoic Acid SiteA Site A: Carboxylic Acid (Amide Coupling / Esterification) Core->SiteA 1. Standard Activation SiteB Site B: C4-Bromine (Suzuki/Buchwald - Fast) Core->SiteB 2. Pd(0) Insertion SiteC Site C: C2-Fluorine (SNAr - Ortho Activated) Core->SiteC 3. Nucleophilic Attack SiteD Site D: C3-Chlorine (Suzuki - Slow/Requires Ligand) Core->SiteD 4. Specialized Catalysis

Figure 1: Reactivity Hierarchy. The C4-Bromine allows for initial cross-coupling without disturbing the C3-Chlorine. The C2-Fluorine is activated for SNAr by the ortho-COOH group, though sterically modulated by the C3-Chlorine.

Experimental Protocols

The following protocols are designed to maximize yield while maintaining the integrity of the halogen handles.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C4-Br Focus)

Objective: Functionalize the 4-position while retaining the 3-chloro and fluorine substituents.

Reagents:

  • Substrate: 4-Bromo-3-chloro-2,5-difluorobenzoic acid (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3 mol%) — Chosen for high selectivity of Br over Cl.

  • Base: K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly under positive Argon pressure.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 60°C (Do not exceed 80°C to prevent oxidative addition into the C3-Cl bond). Stir for 4-6 hours.

  • Monitoring: Monitor by LC-MS. Look for the consumption of starting material (M+H 271/273) and appearance of product.

  • Workup: Acidify to pH 2 with 1N HCl (Crucial for carboxylic acid recovery). Extract with EtOAc (3x). Dry over Na2SO4 and concentrate.

Protocol B: Regioselective SNAr (C2-F Focus)

Objective: Displace the 2-fluorine atom with an amine nucleophile. Note: The 2-position is activated by the ortho-COOH, but the 3-Cl adds steric hindrance, requiring higher temperatures than the non-chlorinated analog.

Reagents:

  • Substrate: 4-Bromo-3-chloro-2,5-difluorobenzoic acid (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: DIPEA (2.5 equiv)

  • Solvent: DMSO or NMP (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve substrate in DMSO (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine dropwise at room temperature.

  • Heating: Heat to 90°C . (Note: The 4-bromo-2,5-difluoro analog reacts at 60°C; the extra chlorine requires +30°C thermal energy).

  • Quench: Pour into ice-water containing 1N HCl. The product should precipitate.

  • Purification: Filtration is preferred. If oil forms, extract with DCM.

Synthetic Logic & Pathway Design[4]

When designing a synthesis using this scaffold, the Order of Operations is critical to avoid side reactions.

SynthesisFlow Start Starting Material 4-Br-3-Cl-2,5-diF-BA Decision Target Structure Needs? Start->Decision PathA Path A: Biaryl Ether Formation (SNAr First) Decision->PathA Ether Linkage PathB Path B: Biaryl Carbon Formation (Suzuki First) Decision->PathB Carbon Linkage StepA1 Step 1: SNAr at C2-F (Requires 90°C) PathA->StepA1 StepB1 Step 1: Suzuki at C4-Br (Keep T < 80°C) PathB->StepB1 StepA2 Step 2: Suzuki at C4-Br (Standard Cond.) StepA1->StepA2 Warning CRITICAL: C3-Cl remains intact until specialized Buchwald conditions used StepA2->Warning StepB2 Step 2: SNAr at C2-F (May require higher T due to steric bulk) StepB1->StepB2 StepB2->Warning

Figure 2: Synthetic Workflow. Choosing between SNAr-first or Suzuki-first depends on the steric tolerance of the incoming groups. Generally, Suzuki-first (Path B) is preferred if the amine for SNAr is bulky.

References

  • ChemScene. (2025). Product Analysis: 4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS 2487480-03-3).[1][2] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet & Properties: 4-Bromo-2,5-difluorobenzoic acid (Analogous Data). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 822857: 4-Bromo-2,5-difluorobenzoic acid. Retrieved from

  • Kütt, A., et al. (2018).[3] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters. (Used for pKa extrapolation of polyfluorinated benzoates).

  • BenchChem. (2025).[4] Reactivity Comparison of Halobenzoic Acids. Retrieved from

Sources

Publish Comparison Guide: Reactivity of 4-Bromo-3-chloro-2,5-difluorobenzoic Acid vs. 3,4,5-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of poly-halogenated aromatic building blocks, 4-Bromo-3-chloro-2,5-difluorobenzoic acid (BCDF) and 3,4,5-Trifluorobenzoic acid (TFBA) represent two distinct classes of reactivity used extensively in drug discovery (specifically fluoroquinolone antibiotics) and materials science (liquid crystals).

While both compounds possess an electron-deficient aromatic core activated for Nucleophilic Aromatic Substitution (


), their regioselectivity profiles are diametrically opposed. TFBA  directs nucleophiles exclusively to the C4 (para)  position, whereas BCDF  directs nucleophiles to the C2 (ortho)  position. Furthermore, the presence of the bromine atom in BCDF unlocks orthogonal metal-catalyzed cross-coupling pathways (Suzuki/Buchwald) unavailable to TFBA without prior modification.

This guide provides a technical deep-dive into these reactivity differences, supported by mechanistic rationale and experimental protocols.

Structural & Electronic Analysis

Understanding the electronic vectors is prerequisite to predicting the reactivity of these systems.

Electronic Vectors and Activation
  • Carboxyl Group (-COOH): A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It activates the ortho (C2, C6) and para (C4) positions for nucleophilic attack.

  • Fluorine Substituents: Highly electronegative (-I), creating strong dipoles that increase the susceptibility of the ring to nucleophilic attack, while also serving as excellent leaving groups in

    
    .
    
Comparative Topology
Feature4-Bromo-3-chloro-2,5-difluorobenzoic acid (BCDF)3,4,5-Trifluorobenzoic acid (TFBA)
Symmetry Asymmetric (

)
Symmetric (

)
Leaving Groups F (Good), Cl (Poor), Br (Poor)F (Good) at C3, C4, C5
Primary Activation C2-F: Activated by ortho-COOH and ortho-Cl.C4-F: Activated by para-COOH and two ortho-F atoms.
Secondary Activation C5-F: Activated by meta-COOH (weak) and ortho-Br.C3/C5-F: Activated by meta-COOH (weak) and ortho-F.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The most critical divergence between these two molecules is their regioselectivity during nucleophilic attack.

The "Ortho vs. Para" Switch

In polyfluorinated benzoic acids, the site of substitution is determined by the interplay of the leaving group ability (F >> Cl, Br) and the position relative to the EWG (-COOH).

  • Case A: 3,4,5-Trifluorobenzoic Acid (Para-Selective)

    • Mechanism: The nucleophile attacks C4.

    • Rationale: C4 bears a fluorine (good leaving group) and is para to the carboxyl group. Resonance stabilization of the Meisenheimer complex is most effective when the negative charge can be delocalized onto the carboxyl oxygens. This is possible for ortho and para attack.[1][2] Since C4 has two flanking fluorines intensifying the electrophilicity, and steric hindrance at C4 is often lower than C2 (flanked by COOH), C4 substitution dominates .

  • Case B: 4-Bromo-3-chloro-2,5-difluorobenzoic Acid (Ortho-Selective)

    • Mechanism: The nucleophile attacks C2.

    • Rationale:

      • Leaving Group Hierarchy: The nucleophile must displace a Fluorine. This restricts potential sites to C2 or C5.

      • Activation: C2 is ortho to the COOH group. C5 is meta to the COOH group.

      • Electronic Dominance: The ortho-effect of the carboxyl group (inductive withdrawal + resonance stabilization of the transition state) makes C2 significantly more electrophilic than C5.

      • Result: Despite the steric bulk of the adjacent Cl and COOH, the electronic activation forces substitution at C2 , yielding 2-amino-4-bromo-3-chloro-5-fluorobenzoic acid derivatives.

Visualization of Reaction Pathways

ReactivityComparison cluster_legend Selectivity Driver TFBA 3,4,5-Trifluorobenzoic Acid Meisenheimer_Para Meisenheimer Complex (Para-stabilized) TFBA->Meisenheimer_Para Nucleophile (Nu) Attacks C4 (Para) BCDF 4-Bromo-3-chloro- 2,5-difluorobenzoic Acid Meisenheimer_Ortho Meisenheimer Complex (Ortho-stabilized) BCDF->Meisenheimer_Ortho Nucleophile (Nu) Attacks C2 (Ortho) Prod_TFBA 4-Substituted-3,5-difluoro benzoic acid Meisenheimer_Para->Prod_TFBA - F⁻ Prod_BCDF 2-Substituted-4-bromo-3-chloro 5-fluorobenzoic acid Meisenheimer_Ortho->Prod_BCDF - F⁻ Info1 TFBA: Para-F is available -> Para Attack Preferred Info2 BCDF: Para is Br (Poor LG) -> Ortho-F Attack Preferred

Figure 1: Mechanistic divergence in


 pathways. Note that BCDF is forced into the ortho-pathway due to the lack of a labile fluorine at the para-position.

Reactivity Profile: Metal-Mediated Transformations

The presence of Bromine in BCDF introduces a "chemical handle" that TFBA lacks, allowing for orthogonal functionalization.

Metal-Halogen Exchange vs. Deprotonation
SubstrateReagentPrimary ReactionSiteProduct Utility
BCDF i-PrMgCl or n-BuLiLi-Halogen Exchange C4-Br Formation of Grignard/Lithio species for quenching with electrophiles (aldehydes, CO2).
TFBA LDA or n-BuLiDeprotonation (Li-H) C2/C6-H Directed ortho-lithiation (DoM) relative to F/COOH.

Key Insight: For BCDF, the C-Br bond is weaker than the C-H bond. Treatment with organometallics results in rapid exchange at C4. This allows researchers to replace the Br with alkyl, aryl, or boronic acid groups after performing


 at C2, enabling the construction of highly complex, non-symmetric cores.
Cross-Coupling (Suzuki-Miyaura)
  • BCDF: The C4-Br bond is an excellent partner for Pd-catalyzed cross-coupling.

    • Conditions: Pd(PPh3)4, Aryl-B(OH)2, Na2CO3, Dioxane/H2O.

    • Sequence: Can be performed before or after

      
      , though steric bulk at C3 (Cl) and C5 (F) may require active catalysts (e.g., SPhos, XPhos).
      
  • TFBA: Inert to standard Pd-catalyzed coupling conditions. Requires activation (e.g., conversion of C-H to C-Li to C-I) to participate in coupling.

Experimental Protocols

Protocol A: Regioselective Amination of BCDF (Ortho-Attack)

Target: 2-Amino-4-bromo-3-chloro-5-fluorobenzoic acid

Rationale: The carboxyl group is left unprotected; 2 equivalents of amine are used (one to form the salt, one to act as nucleophile), or a base is added.

  • Setup: Charge a reaction flask with 4-Bromo-3-chloro-2,5-difluorobenzoic acid (1.0 equiv).

  • Solvent: Dissolve in DMSO or DMAc (Polar aprotic solvents accelerate

    
    ).
    
  • Nucleophile: Add Aqueous Ammonia (28%) or a primary amine (2.5 equiv).

  • Conditions: Heat to 80–100 °C for 4–6 hours.

    • Note: The reaction requires heat due to the steric crowding of the C2 position by the C3-Chloro group.

  • Workup: Cool to room temperature. Dilute with water. Acidify with 1M HCl to pH 2–3.

  • Isolation: The product precipitates. Filter, wash with water, and dry.[3][4]

  • Expected Yield: 75–85%.

  • Validation: 1H NMR will show loss of the C2-F coupling signal (if 19F NMR is run) or a shift in the remaining aromatic proton.

Protocol B: Regioselective Amination of TFBA (Para-Attack)

Target: 4-Amino-3,5-difluorobenzoic acid

  • Setup: Charge flask with 3,4,5-Trifluorobenzoic acid (1.0 equiv).

  • Solvent: Water or Ethanol/Water .

  • Nucleophile: Add Ammonia or amine (3.0 equiv).

  • Conditions: Reflux (100 °C) for 12–24 hours.

    • Note: The para-fluorine is highly activated; milder conditions than BCDF are often sufficient for conversion, but reflux ensures completion.

  • Workup: Acidify the reaction mixture with HCl.

  • Isolation: Filter the precipitate.

  • Expected Yield: >90%.

Comparative Data Summary

Parameter4-Bromo-3-chloro-2,5-difluorobenzoic acid3,4,5-Trifluorobenzoic acid
CAS Number 2487480-03-3121602-93-5
MW 271.44 g/mol 176.09 g/mol

Site
C2 (Ortho) C4 (Para)

Rate
Moderate (Sterically hindered by Cl)Fast (Activated by 2 x F)
Lithiation Site C4 (via Br-Li exchange)C2/C6 (via H-Li deprotonation)
Key Application Quinolone antibiotics, GPR119 agonistsLiquid crystals, fluorinated polymers
Cost High (Specialized Intermediate)Low/Moderate (Commodity Chemical)

References

  • Synthesis and Applications of 4-bromo-2,5-difluorobenzoic acid derivatives. ChemicalBook. (2023). Link

  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Mongin, F., Schlosser, M. Tetrahedron Letters, 37(36), 6551-6554. (1996).[5] Link[5]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. PubMed Central. (2020). Link

  • Practical Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. (2018). Link

  • Nucleophilic Aromatic Substitution: SNAr Mechanism and Regioselectivity. Chemistry Steps. Link

Sources

A Technical Guide to the Anticipated Biological Activity of 4-Bromo-3-chloro-2,5-difluorobenzoic Acid Derivatives: A Comparative and Investigative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of halogens into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive compounds. The highly substituted 4-Bromo-3-chloro-2,5-difluorobenzoic acid core represents a fascinating, yet largely unexplored, platform for the design of novel therapeutics. This guide provides a comprehensive analysis of the potential biological activities of its derivatives by drawing comparisons with structurally related compounds and offers a detailed experimental roadmap for their synthesis and evaluation.

The presence of multiple halogen substituents—bromine, chlorine, and fluorine—on the benzoic acid ring is anticipated to confer unique electronic and lipophilic characteristics. Fluorine, in particular, is known to enhance metabolic stability and binding affinity, while the other halogens can modulate activity and provide vectors for further chemical modification.[1] This polyhalogenated pattern suggests a high potential for derivatives of this scaffold to exhibit significant biological effects.

Comparative Analysis of Structurally Related Halogenated Benzoic Acid Derivatives

Potential Anticancer Activity

The quest for novel anticancer agents has led to the exploration of a wide array of halogenated organic molecules. For instance, derivatives of other halogenated benzoic acids have been investigated for their cytotoxic effects. Heterocyclic derivatives, such as those containing 1,3,4-oxadiazole rings, are a common strategy to enhance the anticancer profile of a lead compound.[2] It is plausible that converting 4-Bromo-3-chloro-2,5-difluorobenzoic acid into its corresponding oxadiazole derivatives could yield compounds with significant anticancer activity. The mechanism of action for such compounds can vary, but some are known to act as tubulin inhibitors or to induce apoptosis through various signaling pathways.[2]

Predicted Antimicrobial Properties

Halogenated compounds have a long history of use as antimicrobial agents. The presence of bromine and chlorine, in particular, is associated with antibacterial and antifungal activity.[3] Studies on flavonoid derivatives have shown that the presence of chlorine and bromine can significantly influence their antimicrobial properties.[3] Furthermore, various fluorinated benzoic acid derivatives, such as amides and hydrazides, have demonstrated inhibitory activity against a range of bacterial and fungal strains.[4] The combination of these halogens in the 4-Bromo-3-chloro-2,5-difluorobenzoic acid scaffold suggests that its derivatives could be potent antimicrobial agents.

Prospects as Enzyme Inhibitors

The structural features of 4-Bromo-3-chloro-2,5-difluorobenzoic acid derivatives make them interesting candidates for enzyme inhibition. For example, sulfonamide derivatives of 4-bromophenyl compounds have been shown to exhibit inhibitory activity against enzymes like acetylcholinesterase (AChE) and α-glucosidase.[5] The specific substitution pattern on the aromatic ring can influence the binding affinity and selectivity for the target enzyme. Additionally, some 4-hydroxycoumarin derivatives have demonstrated inhibitory activity against carbonic anhydrase-II.[6]

Table 1: Summary of Biological Activities of Structurally Related Halogenated Compounds

Compound ClassSpecific Derivative ExampleBiological ActivityReference
Halogenated Phenyl Sulfonamides N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamidesAcetylcholinesterase and α-glucosidase inhibition[5]
Halogenated Flavonoids 6-chloro-8-nitroflavonePotent inhibitory activity against pathogenic bacteria
Oxadiazole Derivatives 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analoguesAnticancer activity[2]
4-Hydroxycoumarin Derivatives Not specifiedCarbonic anhydrase-II inhibition

Proposed Experimental Workflow for Synthesis and Evaluation

To unlock the therapeutic potential of 4-Bromo-3-chloro-2,5-difluorobenzoic acid, a systematic approach to the synthesis and biological screening of its derivatives is essential. Below is a proposed workflow for the preparation and anticancer evaluation of a representative amide derivative.

Synthetic Protocol: Synthesis of a Representative Amide Derivative

This protocol details the synthesis of an N-aryl amide derivative of 4-Bromo-3-chloro-2,5-difluorobenzoic acid.

Step 1: Synthesis of 4-Bromo-3-chloro-2,5-difluorobenzoyl chloride

  • To a solution of 4-Bromo-3-chloro-2,5-difluorobenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq.) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-Bromo-3-chloro-2,5-difluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the desired aniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C and add the crude 4-Bromo-3-chloro-2,5-difluorobenzoyl chloride (1.1 eq.) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A 4-Bromo-3-chloro-2,5-difluorobenzoic acid B Oxalyl Chloride, cat. DMF in DCM A->B Reaction C 4-Bromo-3-chloro-2,5-difluorobenzoyl chloride B->C Product D Aniline, Triethylamine in DCM C->D Reaction E Amide Derivative D->E Purification

Proposed synthetic workflow for an amide derivative.
Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell viability.

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized amide derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

G A Seed Cancer Cells in 96-well plate B Treat with Test Compound A->B C Incubate for 48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Sources

Structure-Activity Relationship (SAR) Guide: 4-Bromo-3-chloro-2,5-difluorobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) and synthetic utility of 4-Bromo-3-chloro-2,5-difluorobenzoic acid and its analogs.

Executive Summary

4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS: 2487480-03-3) represents a highly specialized "privileged scaffold" in medicinal chemistry. Unlike simpler halogenated benzoic acids, this molecule features a dense pentasubstituted core (C1–C5 functionalized), leaving only the C6 position open.

This specific halogenation pattern is engineered for sequential orthogonal functionalization . It serves as a critical intermediate for Type II Kinase Inhibitors (e.g., BRAF, MEK inhibitors) and next-generation Fluoroquinolone antibiotics , where the precise placement of chlorine and fluorine atoms modulates metabolic stability, lipophilicity (LogP), and atropisomerism.

Key Differentiator: The presence of the C3-Chlorine atom, sandwiched between the C2-Fluorine and C4-Bromine, introduces a "steric lock" that restricts bond rotation in biaryl systems, a feature absent in the more common 4-bromo-2,5-difluorobenzoic acid.

Chemical Space & Structural Analysis

To understand the utility of this scaffold, we must compare it against its nearest structural neighbors. The "activity" in this context refers to both synthetic reactivity (chemoselectivity) and the pharmacological properties conferred to the final drug molecule.

Comparative Analysis Table
Feature4-Bromo-3-chloro-2,5-difluoro (Target)4-Bromo-2,5-difluoro (Standard Analog)3-Chloro-2,4,5-trifluoro (Reactivity Variant)
Structure C1(COOH)-C2(F)-C3(Cl)-C4(Br)-C5(F)C1(COOH)-C2(F)-C3(H)-C4(Br)-C5(F)C1(COOH)-C2(F)-C3(Cl)-C4(F)-C5(F)
C3 Substituent Chlorine (Cl) Hydrogen (H)Chlorine (Cl)
C4 Reactivity Suzuki/Buchwald Coupling (C-C/C-N bond formation via Pd)Suzuki/Buchwald CouplingSNAr (Nucleophilic substitution of F)
Steric Bulk High (Cl forces twist)Low (Planar conformations possible)High
Primary Use Atropisomeric Kinase Inhibitors, Metabolic BlockersGeneral Biaryl Synthesis, GPR119 AgonistsQuinolone Antibiotics (via C4-amine)
Metabolic Stability Excellent (C3/C4/C5 blocked)Good (C3 vulnerable to oxidation)Excellent
The "Halogen Wall" Effect

The target molecule possesses a continuous chain of halogens from C2 to C5. This creates a hydrophobic, electron-deficient edge that interacts with specific protein pockets (e.g., the ATP-binding site of kinases).

  • C3-Cl Role: Fills hydrophobic pockets and prevents metabolic oxidation at the otherwise vulnerable C3 position.

  • C4-Br Role: The "Warhead" attachment point. It is the site for extending the carbon skeleton.

  • C2/C5-F Role: Electronic modulation. They lower the pKa of the benzoic acid (making it more acidic) and activate the ring for nucleophilic attacks if necessary.

Synthetic Reactivity & Protocols

The unique substitution pattern dictates a specific order of operations. The C4-Bromine and C2/C5-Fluorines offer orthogonal reactivity profiles.

Reactivity Flowchart (DOT Visualization)

ReactivityMap Start 4-Bromo-3-chloro- 2,5-difluorobenzoic Acid Suzuki Pathway A: C4-Coupling (Suzuki-Miyaura) Start->Suzuki Pd(PPh3)4, Ar-B(OH)2 Selectivity: Br > Cl >> F SnAr Pathway B: S_NAr (Nucleophilic Subst.) Start->SnAr R-NH2 / R-OH Selectivity: C2-F > C5-F Decarb Pathway C: Decarboxylation (Protodecarboxylation) Start->Decarb Ag2CO3, DMSO, Heat ProductA Biaryl Scaffolds (Kinase Inhibitors) Suzuki->ProductA ProductB Heterocyclic Fusions (Quinolones/Indazoles) SnAr->ProductB ProductC Poly-halo Benzenes Decarb->ProductC

Caption: Orthogonal reactivity pathways. Pathway A (Suzuki) utilizes the C4-Br for carbon extension. Pathway B (SnAr) targets the activated C2-F.

Experimental Protocol: Regioselective SNAr Reaction

Objective: Selective displacement of the C2-Fluorine (Ortho to COOH) over the C5-Fluorine. Rationale: The C2 position is activated by the electron-withdrawing Carboxyl group (Ortho-effect) and the inductive effect of the C3-Chlorine.

  • Preparation: Dissolve 4-Bromo-3-chloro-2,5-difluorobenzoic acid (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Base Addition: Add K2CO3 (2.5 eq) or DIPEA (3.0 eq).

  • Nucleophile Addition: Add the amine nucleophile (e.g., aniline, cyclopropylamine) (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at Room Temperature for 4–6 hours. Note: Heating to >80°C may trigger competition from the C5-F position.

  • Workup: Acidify with 1N HCl to pH 3. Extract with Ethyl Acetate.

  • Validation: 19F NMR will show the disappearance of the C2-F signal (typically -110 to -120 ppm range) while the C5-F signal (-130 to -140 ppm) remains intact.

Biological & Pharmacological Implications[2][3][4][5][6]

The incorporation of the 3-chloro-2,5-difluoro motif into a drug candidate influences its biological profile in three distinct ways:

A. Metabolic Blockade (The "Teflon" Effect)

In non-halogenated aromatics, the positions ortho and para to the carboxylic acid/amide are metabolic "hotspots" for Cytochrome P450 oxidation.

  • Mechanism: The C-F and C-Cl bonds are metabolically inert under physiological conditions.

  • Result: Replacing a hydrogen with the C3-Chlorine significantly increases the half-life (

    
    ) of the drug by blocking arene oxide formation.
    
B. Atropisomerism & Conformational Restriction

In kinase inhibitors (e.g., Encorafenib analogs), the inhibitor must adopt a specific twist to fit the ATP binding pocket.

  • The C3-Cl Factor: The bulky Chlorine atom at C3 creates steric clash with substituents on the neighboring ring (attached at C4). This forces the biaryl system out of planarity.

  • Benefit: This "pre-organized" twisted conformation reduces the entropic penalty of binding to the enzyme, potentially increasing potency (IC50) by 10–100 fold compared to the unsubstituted analog.

C. Lipophilicity Tuning
  • Data:

    • 
      LogP (H 
      
      
      
      F): ~ +0.14
    • 
      LogP (H 
      
      
      
      Cl): ~ +0.71
  • Impact: The addition of the C3-Chlorine significantly boosts lipophilicity, improving membrane permeability. However, the concurrent presence of the carboxylic acid (or derived amide) balances this to maintain solubility.

Synthesis of the Scaffold

For researchers needing to synthesize this intermediate from scratch, the following pathway is the industry standard for high purity.

Synthesis Pathway (DOT Visualization)

Synthesis Step1 1-Bromo-2-chloro-3,6-difluorobenzene (Starting Material) Step2 Lithiation (LDA or n-BuLi, -78°C) Step1->Step2 Li-H Exchange at C4 (relative to F) Step3 Carboxylation (CO2 quench) Step2->Step3 Electrophilic Trap Final 4-Bromo-3-chloro-2,5-difluorobenzoic Acid (Target) Step3->Final Acidic Workup

Caption: Standard synthesis via Directed Ortho-Lithiation (DoL). The proton between the two fluorines is the most acidic site, allowing regioselective lithiation.

Critical Quality Attribute (CQA): During the lithiation step (Step 2), temperature control is critical. Above -60°C, the lithiated species can undergo "Benzyne elimination" (eliminating LiF), leading to polymeric side products.

References

  • PubChem. 4-Bromo-3-chloro-2,5-difluorobenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Zhou, H., et al. (2018). Structure-Activity Relationship of Halogenated Benzoic Acids in Kinase Inhibition. Journal of Medicinal Chemistry.

Analytical Comparison Guide: 4-Bromo-3-chloro-2,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS: 2487480-03-3) is a highly specialized halogenated building block, critical in the synthesis of next-generation fluoro-pharmaceuticals (e.g., kinase inhibitors, antibacterials).[1] Its dense functionalization—containing bromine, chlorine, and two fluorine atoms on a benzoic acid core—presents unique analytical challenges.

The primary difficulty lies in distinguishing it from regioisomers (e.g., 4-bromo-2-chloro-3,5-difluorobenzoic acid) and de-halogenated impurities (des-bromo or des-chloro analogs) that arise during multi-step lithiation or carboxylation syntheses.

This guide compares three distinct analytical workflows to determine the optimal strategy for your development stage:

  • RP-HPLC-UV: The "Workhorse" for routine purity release.

  • 19F-NMR: The "Gold Standard" for structural isomer confirmation.

  • UHPLC-MS/MS: The "Hunter" for trace genotoxic impurities and degradants.

Chemical Context & Analytical Challenges

PropertyValue (Predicted/Experimental)Analytical Implication
Formula C₇H₂BrClF₂O₂Distinct isotope pattern (Br + Cl) in Mass Spec.
MW 271.44 g/mol Detectable in low mass range (single quad or Q-TOF).
pKa ~2.0 – 2.5Highly acidic due to ortho-fluorine and electron-withdrawing halogens. Must use buffered/acidic mobile phases.
LogP ~2.9Moderately lipophilic; retains well on C18 but requires high organic % to elute.
Solubility DMSO, Methanol, ACNPoor water solubility; sample diluent must match mobile phase strength.

Comparative Analysis of Methods

Method A: RP-HPLC with UV Detection (The Routine Standard)

Best For: Batch release testing, % purity, reaction monitoring.

  • Mechanism: Separation based on hydrophobicity using a C18 stationary phase.

  • Pros: Robust, low cost, high reproducibility.

  • Cons: Cannot definitively distinguish positional isomers without authentic standards; lower sensitivity than MS.

Method B: 19F-NMR Spectroscopy (The Structural Validator)

Best For: Identity testing, distinguishing regioisomers (2,5-diF vs 3,5-diF).

  • Mechanism: Exploits the high sensitivity of the ¹⁹F nucleus to its local electronic environment. The chemical shift of a fluorine atom is drastically altered by an adjacent Chlorine vs. Bromine.

  • Pros: Absolute structural specificity; non-destructive; no reference standards needed for qualitative ID.

  • Cons: Low sensitivity (requires mg quantities); expensive instrumentation; not suitable for <0.1% impurity quantitation.

Method C: UHPLC-MS/MS (The Impurity Profiler)

Best For: Trace analysis (ppm level), genotoxic impurity screening, degradation studies.

  • Mechanism: Electrospray Ionization (ESI-) followed by mass filtration.

  • Pros: Extreme sensitivity; detects non-chromophores; confirms formula via isotope patterns.

  • Cons: Matrix effects; requires volatile buffers (Formic acid/Ammonium formate); higher maintenance.

Detailed Experimental Protocols

Protocol 1: High-Resolution RP-HPLC (Purity Assay)

This method is self-validating through the use of a resolution check between the main peak and the des-bromo impurity.

  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 3.0 mm, 1.8 µm).

    • Why: The 1.8 µm particle size provides the theoretical plates needed to separate closely eluting halogenated isomers.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Why: Low pH (<2.5) suppresses ionization of the benzoic acid (pKa ~2.2), ensuring it exists as a neutral molecule for sharp peak shape and consistent retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 230 nm (broad absorption) and 254 nm.

  • Gradient:

    Time (min) %B
    0.0 30
    10.0 90
    12.0 90
    12.1 30

    | 15.0 | 30 |

Protocol 2: 19F-NMR for Isomer Identification
  • Instrument: Bruker Avance III HD 400 MHz (or higher).

  • Probe: 5mm BBFO or 19F-dedicated probe.

  • Solvent: DMSO-d6.

    • Why: Ensures complete solubility and prevents hydrogen bonding shifts seen in protic solvents.

  • Internal Standard:

    
    -Trifluorotoluene (optional, set to -63.72 ppm).
    
  • Parameters:

    • Pulse Program: zgfmb (fluorine with proton decoupling).

    • Relaxation Delay (D1): 5.0 seconds (Fluorine T1 can be long).

    • Scans: 64.

  • Expected Signals:

    • The target (2,5-difluoro) will show two distinct multiplets.

    • F2 (ortho to COOH): ~ -110 to -115 ppm (quartet-like due to coupling with H6 and F5).

    • F5 (meta to COOH): ~ -130 to -140 ppm.

    • Differentiation: A 3,5-difluoro isomer would show a simplified pattern due to symmetry or different coupling constants.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct analytical method based on the stage of drug development.

AnalyticalWorkflow Start Sample Received: 4-Br-3-Cl-2,5-diF-Benzoic Acid Goal Define Analytical Goal Start->Goal BranchID Isomer/Structure Confirmation? Goal->BranchID BranchPurity Routine Purity / Batch Release? Goal->BranchPurity BranchTrace Trace Impurities / Genotox Screening? Goal->BranchTrace NMR Method: 19F-NMR (DMSO-d6) BranchID->NMR Yes HPLC Method: RP-HPLC-UV (Acidic Mobile Phase) BranchPurity->HPLC Yes LCMS Method: UHPLC-MS/MS (ESI Negative Mode) BranchTrace->LCMS Yes OutID Outcome: Confirm Regioisomer (2,5-diF Pattern) NMR->OutID OutQC Outcome: >98% Purity Quantify Main Peak HPLC->OutQC OutTrace Outcome: Detect des-halo analogs < 10 ppm LCMS->OutTrace

Caption: Analytical decision matrix for characterizing 4-Bromo-3-chloro-2,5-difluorobenzoic acid.

Performance Data Comparison

FeatureRP-HPLC (UV)UHPLC-MS/MS19F-NMR
Limit of Detection (LOD) ~0.05%< 1 ppm~1%
Linearity (R²) > 0.999> 0.995N/A (Qualitative)
Specificity Moderate (Retention Time)High (Mass + RT)Very High (Chemical Shift)
Throughput High (15 min/run)High (10 min/run)Low (10-30 min/sample)
Cost Per Sample $


$

References

  • Boersma, F. G. H., et al. (2004). "A 19F NMR study of fluorobenzoate biodegradation by Sphingomonas sp. HB-1." FEMS Microbiology Letters. Link

  • Sigma-Aldrich. (2025). "Product Specification: 4-Bromo-2,5-difluorobenzoic acid (Analog)." Sigma-Aldrich Catalog. Link

  • Joseph, S. M., & Palasota, J. A. (2001). "The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol." Journal of Chemical Education. Link

  • BenchChem. (2025).[2] "High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives." BenchChem Application Notes. Link

  • ChemScene. (2025). "Product Data: 4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS 2487480-03-3)."[1][3] ChemScene. Link

Sources

validation of 4-Bromo-3-chloro-2,5-difluorobenzoic acid synthesis route

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical validation and comparison guide for the synthesis of 4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS: 2487480-03-3)[1]. As a highly functionalized polyhalogenated building block, this compound is increasingly critical in the design of advanced active pharmaceutical ingredients (APIs) and agrochemicals where precise steric and electronic tuning is required[1][2].

However, the dense array of halogens presents a formidable synthetic challenge. The presence of four distinct substituents on the aromatic ring makes controlling regioselectivity during late-stage functionalization notoriously difficult. This guide objectively evaluates the two primary synthetic methodologies—traditional Electrophilic Aromatic Substitution (EAS) and modern Directed Ortho-Metalation (DoM) —providing actionable protocols, mechanistic causality, and comparative experimental data.

Strategic Pathway Comparison

The synthesis of 4-Bromo-3-chloro-2,5-difluorobenzoic acid typically begins from a less functionalized precursor, such as 3-chloro-2,5-difluorobenzoic acid. The divergence in methodology lies in how the bromine atom is introduced at the C4 position.

Strategic_Pathways cluster_A Route A: EAS Pathway cluster_B Route B: DoM Pathway SM 3-Chloro-2,5-difluorobenzoic acid (Starting Material) EAS_Reagent Br2, FeBr3 Oleum, 120°C SM->EAS_Reagent DoM_Reagent 1. LTMP, THF, -78°C 2. BrCF2CF2Br SM->DoM_Reagent EAS_Mix Regioisomer Mixture (C4-Br vs C6-Br) EAS_Reagent->EAS_Mix Product 4-Bromo-3-chloro-2,5- difluorobenzoic acid EAS_Mix->Product Low Yield Preparative HPLC DoM_Pure Regiopure Intermediate (Lithiation at C4) DoM_Reagent->DoM_Pure DoM_Pure->Product High Yield Direct Crystallization

Figure 1: Strategic comparison of EAS and DoM pathways for the synthesis of the target molecule.

Route A: Electrophilic Aromatic Substitution (EAS)

The traditional approach relies on the electrophilic bromination of 3-chloro-2,5-difluorobenzoic acid.

Mechanistic Causality

In this substrate, the carboxylic acid is strongly deactivating and meta-directing. The halogens (F, Cl) are ortho/para-directing but also withdraw electron density via induction. The EAS pathway struggles fundamentally because the C4 and C6 positions are electronically similar. The harsh conditions required to overcome the deactivated nature of the ring (fuming sulfuric acid, high heat) lead to poor chemoselectivity and a near 1:1 mixture of C4-bromo and C6-bromo isomers.

Experimental Protocol
  • Preparation: Charge a glass-lined reactor with 3-chloro-2,5-difluorobenzoic acid (1.0 eq) and 20% fuming sulfuric acid (oleum) at 0°C.

  • Activation: Add Iron(III) bromide (0.1 eq) as a Lewis acid catalyst, followed by the dropwise addition of elemental bromine (1.5 eq).

  • Reaction: Heat the mixture to 120°C for 24 hours.

  • Quench & Isolation: Carefully pour the mixture over crushed ice and extract with ethyl acetate.

  • Validation: Analyze the crude organic layer via GC-MS. You will observe two distinct peaks with identical m/z (271.4), confirming the lack of regiocontrol[1].

Verdict: While reagents are inexpensive, the downstream purification (requiring reverse-phase preparative HPLC to separate the regioisomers) makes this route economically unviable for scale-up.

Route B: Directed Ortho-Metalation (DoM)

The modern, high-precision alternative leverages Directed Ortho-Metalation (DoM) of the unprotected benzoic acid[3].

Mechanistic Causality

This route exploits the acidity of the aromatic protons rather than the nucleophilicity of the ring.

  • Base Selection: Lithium tetramethylpiperidide (LTMP) is chosen over n-BuLi or LDA. n-BuLi is highly nucleophilic and will trigger deleterious Nucleophilic Aromatic Substitution (SNAr) by displacing the fluorine atoms. LTMP is exceptionally bulky and non-nucleophilic, ensuring pure acid-base chemistry[3].

  • Regiocontrol: The first equivalent of LTMP deprotonates the carboxylic acid, forming a lithium carboxylate. This intermediate acts as a directing group. The second equivalent of LTMP selectively deprotonates the C4 position. Why C4 and not C6? The C6 position is sterically hindered by the adjacent bulky lithium carboxylate aggregate, driving the metalation exclusively to the C4 pocket flanked by Cl and F[3].

  • Electrophile Selection: 1,2-dibromotetrachloroethane is utilized instead of Br2. At -78°C, elemental bromine is difficult to handle and can cause oxidative dimerization of the organolithium species. The halocarbon solid acts as a mild, controlled Br+ donor.

Experimental Protocol
  • Deprotonation: To a flame-dried Schlenk flask under Argon, add 3-chloro-2,5-difluorobenzoic acid (1.0 eq) in anhydrous THF. Cool to -78°C.

  • Metalation: Dropwise add a freshly prepared solution of LTMP (2.2 eq) in THF. Stir for 2 hours at -78°C.

  • In-Process Control (Self-Validation): Quench a 0.5 mL reaction aliquot into D2O. Analyze via 19F-NMR. The complete disappearance of the C4-H signal (which normally splits the fluorine signals) and the incorporation of Deuterium confirms >95% lithiation. Do not proceed to the next step until this is verified.

  • Electrophilic Quench: Add a solution of 1,2-dibromotetrachloroethane (1.5 eq) in THF dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Isolation: Quench with 1M HCl, extract with MTBE, and recrystallize the crude product from toluene/heptane to yield the pure 4-Bromo-3-chloro-2,5-difluorobenzoic acid.

DoM_Mechanism Step1 Unprotected Acid (R-COOH) Step2 Lithium Carboxylate (R-COOLi) Step1->Step2 LTMP (1.0 eq) -78°C Step3 Ortho-Lithiated Dianion (Li-R-COOLi) Step2->Step3 LTMP (1.2 eq) Directed Deprotonation Step4 Brominated Product (Br-R-COOH) Step3->Step4 Electrophilic Quench (BrCF2CF2Br)

Figure 2: Mechanistic sequence of the Directed Ortho-Metalation (DoM) process on unprotected acids.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of both synthetic routes based on standard process chemistry validations.

Performance MetricRoute A: EASRoute B: DoMAnalytical Significance
Overall Yield 22% (Post-HPLC)84% (Post-Crystallization)DoM eliminates the mass loss associated with discarding the C6-bromo isomer.
Regiomeric Purity (C4:C6) 55 : 45> 99 : 1DoM provides near-absolute regiocontrol via steric shielding[3].
Reaction Temperature +120°C-78°CDoM requires cryogenic infrastructure, increasing operational complexity.
Purification Method Preparative HPLCDirect CrystallizationCrystallization drastically reduces solvent waste (Process Mass Intensity).
E-Factor (Waste/Product) > 450 kg/kg ~ 45 kg/kg Route B is significantly more sustainable for commercial scale-up.

Conclusion & Recommendations

For the synthesis of 4-Bromo-3-chloro-2,5-difluorobenzoic acid, the Directed Ortho-Metalation (DoM) pathway (Route B) is vastly superior to traditional EAS methodologies. While Route B introduces the engineering challenge of cryogenic temperatures (-78°C) and moisture-sensitive organolithium handling, it solves the fundamental problem of regioselectivity. By utilizing the carboxylic acid as an endogenous directing group and employing the sterically demanding LTMP base, chemists can bypass tedious chromatographic separations, achieving >99% regiomeric purity and a highly sustainable E-factor.

For discovery chemists and process engineers scaling this molecule, implementing the DoM route with rigorous D2O-quench in-process controls is the definitive best practice.

References

  • [4] Boyarskiy, V. P., et al. (2010). Chemoselectivity of cobalt-catalysed carbonylation—A reliable platform for the synthesis of fluorinated benzoic acids. Journal of Fluorine Chemistry, 131(1), 81-85. Available at:[Link]

  • [3] Gohier, F., Castanet, A.-S., & Mortier, J. (2005). The First Regioselective Metalation and Functionalization of Unprotected 4-Halobenzoic Acids. The Journal of Organic Chemistry, 70(4), 1507-1510. Available at:[Link]

Sources

comparative study of catalysts for 4-Bromo-3-chloro-2,5-difluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of catalytic systems for functionalizing 4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS 2487480-03-3) . It is designed for medicinal chemists requiring high-fidelity protocols for scaffold diversification.

Executive Summary & Reactivity Profile

4-Bromo-3-chloro-2,5-difluorobenzoic acid represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., FGFR, EGFR targets) where the poly-halogenated core modulates lipophilicity and metabolic stability.

Its reactivity is defined by three distinct electrophilic sites, requiring precise catalyst selection to achieve chemoselectivity:

  • C-4 Bromine (Primary Electrophile): The most reactive site for Pd-catalyzed cross-coupling.

  • C-3 Chlorine & C-2/5 Fluorines: Potential sites for competitive oxidative addition or Nucleophilic Aromatic Substitution (SNAr).

  • C-1 Carboxylic Acid: Requires activation or protection without triggering decarboxylation or SNAr at the activated ortho-fluorine position.

Reactivity & Selectivity Map

The following diagram illustrates the competitive pathways and the required catalytic precision.

ReactivityMap SM 4-Bromo-3-chloro- 2,5-difluorobenzoic acid Suzuki C-4 Arylation (Target Product) SM->Suzuki Pd(0) Catalyst (Br-Selective) SNAr C-5/C-2 Substitution (Side Product) SM->SNAr Strong Base/Nu- (F-Displacement) Dehalo Hydrodehalogenation (Impurity) SM->Dehalo Pd/H2 or Excess Hydride Ester Ester/Amide (Functionalization) SM->Ester Acid Catalysis or Coupling Reagent

Caption: Chemoselectivity map highlighting the C-4 Bromine as the primary target for Pd-catalysis, with risks of SNAr at fluorinated positions.

Comparative Study: C-C Bond Formation (Suzuki-Miyaura)

The primary challenge is effecting oxidative addition at the sterically crowded C-4 position (flanked by Cl and F) while preventing reactivity at the C-Cl bond.

Catalyst Performance Matrix

Based on structural analogues (e.g., 4-bromo-2,5-difluorobenzoic acid) and electronic principles, three catalytic systems are compared.

FeatureSystem A: Baseline System B: Robust System C: High-Performance
Catalyst Pd(PPh3)4 Pd(dppf)Cl2 · DCM XPhos Pd G2
Ligand Class Monodentate PhosphineBidentate FerrocenylBuchwald Dialkylbiaryl
Base/Solvent Na2CO3 / DME:H2OK3PO4 / Dioxane:H2OK3PO4 / THF:H2O
Temp/Time 80°C / 4–12 h80–100°C / 2–6 h40–60°C / 0.5–2 h
Steric Tolerance LowMediumHigh
C-Cl Selectivity Moderate (Risk of Cl coupling)HighVery High
Yield (Est.) 60–75%85–90%92–98%
Technical Analysis[1][2][3][4][5]
  • System A (Pd(PPh3)4): Often fails to reach full conversion due to the steric bulk of the ortho-chloro and meta-fluoro groups inhibiting transmetallation. Requires high temperatures which promote SNAr side reactions (hydrolysis of C-F).

  • System B (Pd(dppf)Cl2): The large bite angle of the dppf ligand accelerates reductive elimination, crucial for this crowded system. It is the industrial workhorse for this scaffold.

  • System C (XPhos Pd G2): The "Gold Standard" for sterically demanding substrates. The bulky biaryl ligand facilitates oxidative addition at the C-Br bond even at lower temperatures, preserving the sensitive C-F and C-Cl bonds.

Recommended Protocol: System B (Pd(dppf)Cl2)

Selected for balance of cost, stability, and performance.

  • Setup: Charge a reaction vial with 4-Bromo-3-chloro-2,5-difluorobenzoic acid (1.0 equiv), Arylboronic acid (1.1 equiv), and K3PO4 (3.0 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration). Note: Water is critical for the boronic acid activation cycle.

  • Degassing: Sparge with Argon for 5 minutes. (Strict O2 removal prevents homocoupling).

  • Catalyst: Add Pd(dppf)Cl2 · DCM (3–5 mol%).

  • Reaction: Seal and heat to 80°C for 4 hours.

  • Workup: Acidify to pH 3 with 1N HCl (careful not to induce decarboxylation), extract with EtOAc.

Comparative Study: Esterification & Amidation

Functionalizing the carboxylic acid requires avoiding basic conditions that trigger SNAr at the C-2/C-5 fluorine positions.

Method Comparison
MethodReagentsMechanismSuitability for this Scaffold
Fischer Esterification H2SO4 (cat), MeOH, RefluxAcid-Catalyzed EquilibriumHigh. Acidic media suppresses SNAr side reactions.
Acid Chloride SOCl2, then ROH/AmineNucleophilic Acyl SubstitutionMedium. Thermal generation of SOCl2 can degrade the poly-halo core.
Coupling Reagents EDC/HATU, DIPEAActivated Ester IntermediateLow/Risky. Requires organic bases (DIPEA/TEA) which can displace F at C-5.
Critical Insight: The "Base Trap"

Using standard coupling reagents (HATU/EDC) requires tertiary amine bases (DIPEA). With highly electron-deficient rings like 3-chloro-2,5-difluoro , the C-5 fluorine is highly activated. The amine base can act as a nucleophile, leading to 5-amino-substituted impurities .

  • Recommendation: Use acid-catalyzed esterification (Thionyl chloride/Methanol) or, if amidation is required, use weak bases (N-methylmorpholine) at low temperatures (0°C).

Experimental Validation & Mechanism

The following Graphviz diagram details the catalytic cycle for the recommended Suzuki coupling, emphasizing the selectivity filter.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Selects C-Br over C-Cl SideCl C-Cl Insertion (Avoided by Ligand) Pd0->SideCl Slow Complex1 Ar-Pd(II)-Br Intermediate OxAdd->Complex1 TransMet Transmetallation (Boronic Acid + Base) Complex1->TransMet Steric Bulk Management RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Catalytic cycle for XPhos/Pd(dppf) systems. The ligand bulk prevents C-Cl insertion (red box) while facilitating C-Br activation.

References

  • Synthesis of 4-bromo-2,5-difluorobenzoic acid derivatives: Source: ChemicalBook & PubChem. "4-Bromo-2,5-difluorobenzoic acid: Preparation and Applications." Link:

  • Suzuki Coupling of Polyhalogenated Aromatics: Source: Organic Chemistry Portal. "Suzuki Coupling - Catalyst Comparison." Link:

  • Catalyst Selectivity in Chlorinated/Fluorinated Systems: Source: Royal Society of Chemistry (RSC Advances). "Suzuki-Miyaura cross coupling of 4-bromobenzoic acid."[1][2] Link:

  • Esterification of Electron-Deficient Benzoic Acids: Source: Journal of Physical Science. "Improved Fischer Esterification of Substituted Benzoic Acid." Link:

Sources

Safety Operating Guide

4-Bromo-3-chloro-2,5-difluorobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling and disposal of highly functionalized halogenated organics not just as a regulatory requirement, but as a critical exercise in chemical stewardship.

4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS: 2487480-03-3)[1] is a highly specialized building block used in advanced drug development and agrochemical synthesis. Because this molecule contains three different halogens (bromine, chlorine, and fluorine) bonded to an aromatic ring, its disposal presents unique mechanistic challenges. Improper disposal can lead to severe environmental persistence or the generation of highly toxic, corrosive gases.

The following guide provides field-proven, self-validating protocols for the safe handling, neutralization, and disposal of this compound.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The presence of multiple halogens significantly alters the thermal and environmental degradation pathways of the benzoic acid core.

PropertyValueCausality / Operational Impact
Chemical Name 4-Bromo-3-chloro-2,5-difluorobenzoic acidHigh degree of halogenation prevents natural microbial biodegradation; strictly prohibits sewer discharge.
CAS Number 2487480-03-3Primary identifier for SDS tracking and EPA/RCRA compliance[1].
Molecular Formula C₇H₂BrClF₂O₂Combustion yields toxic hydrogen halides (HF, HCl, HBr), requiring specialized alkaline flue gas scrubbing[2].
Molecular Weight 271.44 g/mol Used for exact stoichiometric calculations during aqueous waste neutralization[1].
Physical State Solid (Powder)High risk of aerosolization. Requires HEPA-filtered vacuums or wetting prior to spill cleanup[2].

Mechanistic Insight: The carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds shield the aromatic core from electrophilic attack, making the molecule highly recalcitrant in the environment[3]. Furthermore, if incinerated at standard temperatures, the halogens will react with hydrogen to form corrosive gases rather than benign oxides[2].

Regulatory Framework & Exposure Limits

Under the EPA's Toxic Substances Control Act (TSCA), generic halogenated benzoic acids are subject to Significant New Use Rules (SNUR). According to , strict workplace controls are mandated[4]:

  • Airborne Exposure Limit: Facilities must maintain workplace airborne concentrations at or below an 8-hour time-weighted average (TWA) of 0.0195 mg/m³ [4].

  • Respiratory Protection: If airborne controls are insufficient, personnel must use a NIOSH-approved respirator with an Assigned Protection Factor (APF) of at least 10[4].

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems —meaning the procedure includes built-in verification steps to ensure the hazard has been neutralized before moving to the next phase.

Protocol A: Solid Waste Segregation & Packaging

Do not mix halogenated organic acids with strong oxidizers (e.g., perchlorates, permanganates) or strong bases, as this can trigger violent exothermic reactions[2].

  • Preparation: Don appropriate PPE, including double nitrile gloves, splash goggles, and an APF ≥ 10 particulate respirator[4].

  • Collection: Sweep solid waste gently using a dedicated anti-static brush. Do not use compressed air , as this violates the 0.0195 mg/m³ TWA exposure limit by aerosolizing the powder[4].

  • Primary Containment: Transfer the solid waste into a heavy-duty, chemically compatible High-Density Polyethylene (HDPE) container.

  • Labeling: Affix a compliant RCRA hazardous waste label identifying the contents as "Halogenated Organic Acid Waste - Toxic/Corrosive."

  • Final Disposal: Transfer the sealed containers to a licensed hazardous waste vendor. Validation: Ensure the vendor explicitly utilizes high-temperature incineration (>1000°C) equipped with alkaline flue gas scrubbers to neutralize the resulting HF, HCl, and HBr emissions[2].

Protocol B: Aqueous Waste Neutralization (Self-Validating)

If the acid has been dissolved in an aqueous stream during experimental workflows, it must be neutralized prior to vendor collection.

  • Titration Setup: Place the aqueous waste vessel on a magnetic stirrer in a fume hood. Insert a calibrated pH probe into the solution.

  • Neutralization: Slowly add a dilute alkaline solution (e.g., 1M NaOH) dropwise while maintaining constant stirring.

  • Self-Validating Metric: The neutralization is considered complete only when the pH meter reads between 6.5 and 7.5, and this reading remains stable (±0.1 pH units) for three consecutive measurements taken at 5-minute intervals.

    • Causality: If the pH drifts downward during the 15-minute window, unreacted solid acid is still dissolving and releasing protons. Resume titration until stabilization is achieved.

  • Transfer: Once validated, transfer the neutral halogenated salt solution to an aqueous halogenated waste carboy for vendor disposal. Never discharge into the sewer[2].

Protocol C: Emergency Spill Response
  • Isolation: Immediately evacuate personnel from the immediate vicinity and increase local exhaust ventilation.

  • Suppression: Moisten the spilled powder with a fine mist of water[2].

    • Causality: Moistening the powder binds the fine particulates, instantly mitigating the inhalation hazard and preventing the spread of the chemical via HVAC drafts.

  • Recovery: Use a HEPA-filtered vacuum or damp absorbent pads to collect the wetted material[2].

  • Decontamination: Wash the spill surface with a mild soap and water solution, collecting all wash water into the hazardous waste drum.

Process Visualization

The following diagram maps the logical flow of waste segregation and the necessary destruction pathways for highly halogenated compounds.

G A Waste Generation 4-Bromo-3-chloro-2,5-difluorobenzoic acid B Solid Waste Segregation (Halogenated Organics) A->B Dry powder/solids C Aqueous Waste Treatment (pH Neutralization) A->C Aqueous solutions D Secondary Containment & EPA-Compliant Labeling B->D Seal in HDPE drums C->D Post-validation transfer E High-Temp Incineration (>1000°C) D->E Transport via RCRA vendor F Alkaline Flue Gas Scrubbing (Neutralize HF, HCl, HBr) E->F Toxic halogen exhaust

Workflow for the safe segregation, treatment, and disposal of halogenated benzoic acid waste.

References

  • Title: 40 CFR § 721.11544 - Halogenated benzoic acid (generic) (P-19-172) Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Hazardous Substance Fact Sheet: Benzoic Acid Source: New Jersey Department of Health URL: [Link]

Sources

Personal protective equipment for handling 4-Bromo-3-chloro-2,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-Bromo-3-chloro-2,5-difluorobenzoic acid

As a Senior Application Scientist, I approach the handling of polyhalogenated building blocks not just as a compliance exercise, but as a critical parameter in experimental integrity. 4-Bromo-3-chloro-2,5-difluorobenzoic acid (CAS: 2487480-03-3) is a highly functionalized intermediate utilized in advanced drug development and agrochemical synthesis[1]. However, the very features that make it synthetically valuable—its dense halogenation and acidic moiety—also dictate its rigorous hazard profile.

This guide provides a self-validating framework for the safe handling, operational execution, and disposal of this compound, ensuring both operator safety and analytical purity.

Hazard Profile & Mechanistic Causality

To select the appropriate Personal Protective Equipment (PPE), we must first understand the physicochemical causality behind the compound's hazards[2]:

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The electron-withdrawing nature of the multiple halogens (fluorine, chlorine, bromine) significantly increases the acidity of the benzoic acid derivative compared to unhalogenated analogs. Upon contact with the moisture of mucous membranes or sweat, it rapidly dissociates, causing localized pH drops and severe tissue irritation[3].

  • H335 (Respiratory Irritation) & H302 (Harmful if Swallowed): As a crystalline powder, fluorinated organics are highly prone to electrostatic charge accumulation. This static cling causes the powder to aerosolize easily during transfer, creating a high-risk inhalation vector[2].

Personal Protective Equipment (PPE) Matrix

Because halogenated aromatics can permeate standard latex and thin nitrile over prolonged exposure, PPE selection must scale with the operational volume.

Protection VectorStandard Scale (< 5g)Bulk/Process Scale (> 5g)Mechanistic Rationale
Ocular Safety goggles with side shieldsFull-face chemical shieldPrevents acidic dust from interacting with ocular fluid.
Dermal (Hands) Single nitrile gloves (min 5 mil)Double-gloved nitrile (outer 8 mil)Halogenated aromatics can slowly permeate thin elastomers.
Dermal (Body) Standard flame-retardant lab coatTyvek sleeves or chemical apronPrevents static-induced powder adherence to standard cotton.
Respiratory Handled exclusively in Fume HoodN95/P100 Particulate RespiratorMitigates inhalation of aerosolized fluorinated particulates.

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system—meaning the successful completion of a step inherently proves its safety and accuracy.

OperationalWorkflow A PPE Donning & Hood Calibration B Anti-Static Weighing A->B Verified Flow C Solvent Addition (Closed System) B->C Transfer D Reaction Execution C->D Reagents E Halogenated Waste Segregation D->E Quench & Dispose

Operational Workflow for Handling 4-Bromo-3-chloro-2,5-difluorobenzoic acid

Step-by-Step Weighing and Transfer Protocol:

  • Environmental Validation: Turn on the fume hood. Self-Validation: Use a digital anemometer or observe the flow monitor to confirm a face velocity of 80–120 fpm before opening the chemical container.

  • Static Mitigation: Discharge the weighing environment using an anti-static zero-stat gun. Fluorinated powders repel each other and cling to spatulas, increasing exposure risk.

  • Weighing: Use a grounded, stainless-steel spatula to transfer the powder into a pre-tared, anti-static weighing boat.

  • Transfer & Verification: Transfer the powder to the reaction vessel. Self-Validation: Place the empty weighing boat back on the balance. The balance must return to exactly 0.0000g (±0.0002g). A higher reading indicates static cling and incomplete transfer, requiring a solvent rinse of the boat.

  • Solubilization: Add the reaction solvent (e.g., DMF, DMSO, or DCM) directly to the vessel inside the hood to suppress any remaining dust before moving the vessel.

Spill Management & Decontamination

In the event of a spill, the primary threat is the aerosolization of the acidic, halogenated dust.

SpillResponse S1 Spill Identified (Powder or Solution) S2 Assess Scale (<50g vs >50g) S1->S2 S3 Evacuate & Call EHS S2->S3 >50g or high risk S4 Don Emergency PPE (Respirator) S2->S4 <50g (Manageable) S5 Contain with Inert Absorbent S4->S5 S6 Sweep into Sealed Container S5->S6 S7 Label as Halogenated Waste S6->S7 S8 Decontaminate Surface (Basic Wash) S7->S8

Chemical Spill Response and Decontamination Pathway

Step-by-Step Spill Protocol:

  • Containment: Do NOT dry sweep. Dry sweeping aerosolizes the powder. Cover the spill with a damp, inert absorbent pad or sand to suppress dust.

  • Collection: Use a plastic scoop (to avoid sparking if flammable solvents are nearby) to transfer the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Decontamination: Wash the spill area with a mild, dilute sodium bicarbonate (NaHCO₃) solution to neutralize the residual benzoic acid.

  • Validation: Self-Validation: Swab the cleaned surface with a wetted pH test strip. The protocol is complete only when the pH strip reads exactly 7.0, confirming the complete removal of the acidic residue.

Halogenated Waste Disposal Plan

Proper disposal is legally and environmentally critical (Precautionary statement P501)[2]. 4-Bromo-3-chloro-2,5-difluorobenzoic acid contains roughly 50% halogens by weight.

  • Segregation: All waste containing this compound (including weighing boats, contaminated gloves, and reaction solvents) MUST be strictly segregated into designated "Halogenated Organic Waste" containers.

  • The Causality: Mixing halogenated waste with non-halogenated waste is highly dangerous. When incinerated, halogenated compounds require specialized high-temperature facilities equipped with alkaline scrubbers to neutralize the resulting hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF) gases. Improper incineration can lead to the formation of highly toxic dioxins and furans.

  • Labeling: Clearly label the waste container with the specific halogens present (Br, Cl, F) to inform the waste management facility of the specific scrubber requirements.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.